Pneumocort
説明
Structure
3D Structure
特性
分子式 |
C29H48O7 |
|---|---|
分子量 |
508.7 g/mol |
IUPAC名 |
(3R,4R,5R,6R,7R,8R,9S,10R,13R,14R,17R)-3,4,6,7-tetrahydroxy-17-[(1S)-1-[(2S,4S)-6-hydroxy-4-propan-2-yloxan-2-yl]ethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one |
InChI |
InChI=1S/C29H48O7/c1-13(2)15-10-20(36-21(32)11-15)14(3)17-12-19(31)23-22-16(6-8-29(17,23)5)28(4)9-7-18(30)25(33)24(28)27(35)26(22)34/h13-18,20-27,30,32-35H,6-12H2,1-5H3/t14-,15-,16-,17+,18+,20-,21?,22+,23+,24+,25-,26+,27+,28+,29+/m0/s1 |
InChIキー |
IRHVLQMEQPABHG-ZLYSWTFPSA-N |
異性体SMILES |
C[C@H]([C@@H]1C[C@@H](CC(O1)O)C(C)C)[C@H]2CC(=O)[C@H]3[C@@]2(CC[C@H]4[C@H]3[C@H]([C@@H]([C@@H]5[C@@]4(CC[C@H]([C@@H]5O)O)C)O)O)C |
正規SMILES |
CC(C)C1CC(OC(C1)O)C(C)C2CC(=O)C3C2(CCC4C3C(C(C5C4(CCC(C5O)O)C)O)O)C |
同義語 |
contignasterol |
製品の起源 |
United States |
Foundational & Exploratory
Budesonide's Core Mechanism of Action in Bronchial Epithelial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Budesonide (B1683875), a potent synthetic glucocorticoid, is a cornerstone in the management of chronic inflammatory airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic efficacy is largely attributed to its direct and indirect anti-inflammatory effects on various cell types within the airways, with bronchial epithelial cells being a primary target. These cells are not merely a physical barrier but are active participants in the initiation and perpetuation of airway inflammation. This technical guide provides an in-depth exploration of the molecular mechanisms through which budesonide exerts its effects on bronchial epithelial cells, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Budesonide's lipophilic nature allows it to readily diffuse across the cell membrane of bronchial epithelial cells.[2] Its primary mechanism of action is mediated through the glucocorticoid receptor (GR), a ligand-activated transcription factor that is ubiquitously expressed in almost every cell.[2] Upon entering the cytoplasm, budesonide binds with high affinity to the GR, initiating a cascade of molecular events that ultimately modulate the expression of a wide array of genes involved in inflammation, immune response, and tissue remodeling.[1][2][3]
Core Mechanism: Glucocorticoid Receptor Signaling
The classical mechanism of budesonide action involves the binding to and activation of the cytoplasmic glucocorticoid receptor (GR). This binding event triggers a conformational change in the GR, leading to the dissociation of chaperone proteins, such as heat shock proteins (HSPs).[3] The activated budesonide-GR complex then translocates to the nucleus.[1][3][4]
Within the nucleus, the budesonide-GR complex can modulate gene expression through two primary pathways:
-
Transactivation: The complex binds directly to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction upregulates the transcription of anti-inflammatory proteins, such as lipocortin-1 (annexin A1), which inhibits phospholipase A2 and subsequently the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[2][3] Other key anti-inflammatory genes induced by budesonide include Dual Specificity Phosphatase 1 (DUSP1, also known as MKP-1) and Glucocorticoid-Induced Leucine Zipper (GILZ), which can interfere with pro-inflammatory signaling pathways.[5]
-
Transrepression: The budesonide-GR complex can also repress the expression of pro-inflammatory genes without directly binding to DNA. It achieves this by physically interacting with and inhibiting the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[2][6] This interference prevents these transcription factors from binding to their respective DNA response elements, thereby downregulating the expression of a multitude of inflammatory cytokines, chemokines, and adhesion molecules.[2][6]
A critical component of this transrepression mechanism is the recruitment of histone deacetylase 2 (HDAC2) by the budesonide-GR complex.[1][7] This recruitment leads to the deacetylation of histones, resulting in a more condensed chromatin structure that is less accessible to transcription, thus silencing pro-inflammatory gene expression.[7]
Caption: Budesonide's core mechanism via the glucocorticoid receptor.
Modulation of Key Signaling Pathways
Beyond the classical GR signaling, budesonide influences other critical intracellular signaling cascades that are central to the inflammatory response in bronchial epithelial cells.
Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of inflammation. In bronchial epithelial cells, stimuli such as viral or bacterial components, and pro-inflammatory cytokines like TNF-α, activate this pathway, leading to the transcription of numerous inflammatory mediators. Budesonide effectively suppresses the NF-κB pathway through several mechanisms:
-
Direct Interaction: As mentioned, the activated GR can directly bind to NF-κB subunits, preventing their nuclear translocation and DNA binding.[7][8]
-
Induction of IκBα: Budesonide can increase the expression of IκBα, an endogenous inhibitor of NF-κB. IκBα sequesters NF-κB in the cytoplasm, preventing its activation.
-
HDAC2-mediated Repression: The recruitment of HDAC2 by the GR complex to NF-κB-responsive gene promoters leads to chromatin condensation and transcriptional repression.[1][7]
After 8 weeks of treatment with budesonide, a significant decrease in the number of submucosal cells staining for total NF-κB was observed.[8][9]
Caption: Budesonide's inhibition of the NF-κB signaling pathway.
Modulation of the p38 MAPK Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in the inflammatory response of bronchial epithelial cells. Activation of this pathway by various stressors leads to the production of inflammatory cytokines and can also contribute to apoptosis.
Budesonide has been shown to inhibit the phosphorylation and activation of p38 MAPK in response to stimuli like TNF-α.[10] This inhibition prevents the downstream activation of transcription factors and subsequent expression of pro-inflammatory genes.[10] Interestingly, there is evidence of crosstalk between the p38 MAPK and GR pathways, where p38 MAPK can phosphorylate the GR and potentially modulate its function.[11] Inhibition of p38 MAPK by budesonide may therefore also enhance GR-mediated anti-inflammatory effects.[11]
Caption: Budesonide's modulation of the p38 MAPK pathway.
Quantitative Effects on Gene and Protein Expression
The anti-inflammatory effects of budesonide are reflected in its ability to modulate the expression of a wide range of genes and proteins in bronchial epithelial cells.
| Target Gene/Protein | Effect of Budesonide | Stimulus | Cell Type | Concentration | Fold Change/Inhibition | Reference |
| IL-6 | Inhibition | Swine Dust | A549 | 10⁻¹³ - 10⁻⁸ M | Dose-dependent, almost total inhibition | [12] |
| IL-8 | Inhibition | Swine Dust | A549 | 10⁻¹³ - 10⁻⁸ M | Dose-dependent, almost total inhibition | [12] |
| IL-8 | Inhibition | TNF-α | 16HBE | 10⁻¹⁰ - 10⁻⁷ M | Dose-dependent inhibition | [13] |
| CXCL8 (IL-8) | Suppression | Unstimulated | 16HBE | 0.16 - 16 nM | Significant suppression | [14] |
| IFNB1 | Suppression | Unstimulated | 16HBE | 0.16 - 16 nM | Significant suppression | [14] |
| S100A8 | Suppression | Unstimulated | 16HBE | 0.16 - 16 nM | Significant suppression | [14] |
| Lactotransferrin (LTF) | Increased Expression | Unstimulated | 16HBE | 0.16 - 16 nM | Significant increase | [14] |
| CCL20 | Increased Expression | TNF-α | Primary Bronchial Epithelial Cells | 10⁻⁸ M | Significant increase | [13] |
| ICAM-1 | Inhibition of basal expression | - | DM (Lung Carcinoma) | 10⁻⁸ - 10⁻⁶ M | Dose-dependent inhibition (P < 0.05) | [15] |
| ICAM-1 | Inhibition of IFN-γ induced upregulation | IFN-γ (500 U/ml) | DM (Lung Carcinoma) | Not specified | Significant reduction (P < 0.05) | [15] |
| CD29/VLA beta 1 | Inhibition of basal expression | - | DM (Lung Carcinoma) | 10⁻⁸ - 10⁻⁶ M | Dose-dependent inhibition (P < 0.05) | [15] |
| GM-CSF | Inhibition of release | IFN-γ | Human Bronchial Epithelial Cells | 10 µM | Significant inhibition (p < 0.05) | [16] |
| TSLP | Inhibition | Poly I:C or HRV16 | Normal Human Bronchial Epithelial Cells | Not specified | Significant inhibition | [17] |
| CCL26 | Inhibition | Poly I:C or HRV16 | Normal Human Bronchial Epithelial Cells | Not specified | Significant inhibition | [17] |
| GILZ (TSC22D3) | Increased Expression | - | Asthmatic Biopsies | 2x200 µg, twice daily | Significantly elevated | [5] |
| FKBP51 (FKBP5) | Increased Expression | - | Asthmatic Biopsies | 2x200 µg, twice daily | Significantly elevated | [5] |
Impact on Airway Remodeling and Epithelial Barrier Function
Chronic inflammation in the airways can lead to structural changes known as airway remodeling, which includes subepithelial fibrosis, goblet cell hyperplasia, and increased smooth muscle mass. Bronchial epithelial cells play a crucial role in this process by producing growth factors and extracellular matrix components.
Budesonide has been shown to ameliorate airway remodeling.[6] It can reduce mucus production by decreasing the number of mucus-producing goblet cells.[6] Furthermore, by inhibiting the production of pro-fibrotic mediators like Transforming Growth Factor-beta (TGF-β) and regulating its signaling pathway (e.g., by up-regulating Smad7), budesonide can decrease collagen deposition and subepithelial fibrosis.[6][18]
A healthy epithelial barrier is essential for protecting the underlying tissues from inhaled pathogens and allergens. Budesonide has been demonstrated to promote airway epithelial barrier integrity.[19] In models of viral-induced barrier disruption, budesonide treatment limited the increase in trans-epithelial permeability.[7][19] It can also improve the recovery of cell-cell contacts after injury and protect against oxidative stress-induced barrier dysfunction.[20]
Caption: Budesonide's effects on airway remodeling and barrier function.
Detailed Experimental Protocols
This section outlines common methodologies used to investigate the effects of budesonide on bronchial epithelial cells, as inferred from the cited literature.
Cell Culture
-
Cell Lines:
-
16HBE14o- (16HBE): A human bronchial epithelial cell line commonly used for in vitro studies.[7][19]
-
A549: A human lung adenocarcinoma cell line with characteristics of alveolar type II epithelial cells, often used for studying inflammatory responses.[12]
-
BEAS-2B: A human bronchial epithelial cell line transformed by SV40.[21]
-
-
Primary Cells:
-
Primary Human Bronchial Epithelial Cells (PBECs/NHBEs): Isolated from bronchial brushings or lung tissue from healthy donors, asthmatic, or COPD patients.[14][21][22] These cells are often cultured at an air-liquid interface (ALI) to induce differentiation into a pseudostratified mucociliary epithelium, which more closely resembles the in vivo airway.[14][20]
-
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., Bronchial Epithelial Cell Growth Medium) at 37°C in a humidified atmosphere with 5% CO₂.
Cell Stimulation and Treatment
-
Inflammatory Stimuli:
-
Cytokines: TNF-α (e.g., 10 ng/mL) and IFN-γ (e.g., 500 U/ml) are used to mimic a pro-inflammatory environment.[10][13][16]
-
Viral/Bacterial Mimics: Lipopolysaccharide (LPS) to simulate bacterial infection, and polyinosinic:polycytidylic acid (poly I:C), a synthetic analog of viral double-stranded RNA, to mimic viral infection.[7][19][22]
-
Viruses: Human rhinovirus (HRV), a common cause of asthma exacerbations, is used to infect epithelial cell cultures.[17][21]
-
-
Budesonide Treatment:
-
Budesonide is typically dissolved in a solvent like DMSO.
-
Cells are often pre-treated with budesonide for a specific duration (e.g., 2 hours) before the addition of the inflammatory stimulus.[23] In some studies, budesonide is added simultaneously with or after the stimulus to investigate its therapeutic potential in an established inflammatory state.[17]
-
A range of concentrations is usually tested to determine dose-dependent effects (e.g., 10⁻¹⁰ M to 10⁻⁶ M).[12][21]
-
Analytical Methods
-
Gene Expression Analysis:
-
Protein Analysis:
-
Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the concentration of secreted cytokines and chemokines (e.g., IL-6, IL-8, GM-CSF) in cell culture supernatants.[10][12][21]
-
Western Blotting: To detect and quantify the expression levels of intracellular proteins and assess the phosphorylation status of signaling molecules (e.g., p38 MAPK).[14][19]
-
Flow Cytometry: To measure the expression of cell surface markers, such as adhesion molecules (e.g., ICAM-1).[16]
-
-
Epithelial Barrier Function Assessment:
-
Trans-Epithelial Electrical Resistance (TEER): Measured using an epithelial volt-ohm meter to assess the integrity of tight junctions in epithelial cell monolayers grown on Transwell inserts.[7]
-
Paracellular Permeability Assay: Involves adding a fluorescently labeled tracer molecule (e.g., FITC-dextran) to the apical side of the cell monolayer and measuring its passage to the basolateral compartment.[7][19]
-
Caption: General experimental workflow for studying budesonide's effects.
Conclusion
The mechanism of action of budesonide in bronchial epithelial cells is multifaceted, extending beyond simple anti-inflammatory effects. Its interaction with the glucocorticoid receptor initiates a complex series of genomic and non-genomic events that lead to the suppression of key pro-inflammatory signaling pathways like NF-κB and p38 MAPK. This results in a broad downregulation of inflammatory mediators. Furthermore, budesonide actively contributes to the maintenance and restoration of epithelial barrier function and can mitigate aspects of airway remodeling. A thorough understanding of these intricate molecular mechanisms is paramount for the continued development of targeted and effective therapies for chronic inflammatory airway diseases. This guide provides a comprehensive framework for researchers and drug development professionals to build upon in their efforts to innovate in this critical therapeutic area.
References
- 1. Budesonide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of action of Budesonide? [synapse.patsnap.com]
- 3. What is the mechanism of Budesonide? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Therapeutic administration of Budesonide ameliorates allergen-induced airway remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Modulation of Cell Plasticity by Budesonide: Beyond the Metabolic and Anti-Inflammatory Actions of Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atsjournals.org [atsjournals.org]
- 9. Effects of budesonide and formoterol on NF-kappaB, adhesion molecules, and cytokines in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of budesonide on P38 MAPK activation, apoptosis and IL-8 secretion, induced by TNF-alpha and Haemophilus influenzae in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. P38 MAPK and glucocorticoid receptor crosstalk in bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluticasone and budesonide inhibit cytokine release in human lung epithelial cells and alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. publications.ersnet.org [publications.ersnet.org]
- 14. Effects of fluticasone propionate and budesonide on the expression of immune defense genes in bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of adhesion molecules by budesonide on a human epithelial cell line (lung carcinoma) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The antiinflammatory activity of budesonide on human airway epithelial cells is lasting after removal of the drug from cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of Virus-Induced Cytokine Production from Airway Epithelial Cells by the Late Addition of Budesonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Budesonide and Calcitriol Synergistically Inhibit Airway Remodeling in Asthmatic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Budesonide promotes airway epithelial barrier integrity following double-stranded RNA challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 20. publications.ersnet.org [publications.ersnet.org]
- 21. Budesonide and formoterol inhibit inflammatory mediator production by bronchial epithelial cells infected with rhinovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Differential anti-inflammatory effects of budesonide and a p38 MAPK inhibitor AZD7624 on COPD pulmonary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. publications.ersnet.org [publications.ersnet.org]
- 24. An inhaled dose of budesonide induces genes involved in transcription and signaling in the human airways: enhancement of anti‐ and proinflammatory effector genes - PMC [pmc.ncbi.nlm.nih.gov]
Budesonide's Affinity for the Glucocorticoid Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding affinity of budesonide (B1683875) to the glucocorticoid receptor (GR), a critical determinant of its potent anti-inflammatory effects. This document provides a comprehensive overview of quantitative binding data, detailed experimental methodologies, and visualizations of the core signaling pathway and experimental workflows.
Quantitative Analysis of Glucocorticoid Receptor Binding Affinity
The affinity of a glucocorticoid for its receptor is a primary indicator of its potential therapeutic potency. Budesonide exhibits a high binding affinity for the glucocorticoid receptor.[1][2] The following tables summarize key quantitative metrics for budesonide and other clinically relevant glucocorticoids, facilitating a comparative analysis.
Table 1: Glucocorticoid Receptor (GR) Equilibrium Dissociation Constant (KD)
| Compound | KD (nmol/L) | Assay Method | Reference |
| Budesonide | 1.32 | Radioligand Binding Kinetics | [1] |
The equilibrium dissociation constant (KD) represents the concentration of a ligand at which half of the receptors are occupied at equilibrium. A lower KD value indicates a higher binding affinity.
Table 2: Glucocorticoid Receptor (GR) Relative Binding Affinity (RBA)
| Glucocorticoid | Relative Binding Affinity (RBA)¹ |
| Mometasone Furoate | 2100 |
| Fluticasone Propionate | 1775 |
| Budesonide | 935 |
| Dexamethasone | 100 |
¹Relative Binding Affinity (RBA) is determined in comparison to dexamethasone, which is assigned a reference value of 100.[2][3] Higher RBA values denote a greater binding affinity for the glucocorticoid receptor.[4] The 22R-epimer of Budesonide is reported to be two to three times more potent than its 22S counterpart.[2]
Glucocorticoid Receptor Signaling Pathway
Budesonide, like other glucocorticoids, exerts its effects by binding to the intracellular glucocorticoid receptor.[5] In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex, including Heat Shock Protein 90 (HSP90).[6][7] Upon ligand binding, the receptor undergoes a conformational change, dissociates from the chaperone proteins, and translocates to the nucleus.[6][8] Within the nucleus, the ligand-activated GR dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, thereby modulating their transcription.[5][9] This genomic action leads to the synthesis of anti-inflammatory proteins and the repression of pro-inflammatory gene expression.[8]
Experimental Protocols for Determining Binding Affinity
The binding affinity of budesonide to the glucocorticoid receptor is primarily determined using in vitro assays. The two most common methods are the Radioligand Binding Assay and the Fluorescence Polarization Assay.
Radioligand Binding Assay (Competitive)
This assay is considered the gold standard for quantifying the affinity of a ligand for its receptor.[10] It measures the ability of an unlabeled test compound, such as budesonide, to compete with a radiolabeled ligand (e.g., [3H]dexamethasone) for binding to the GR.
Methodology:
-
Receptor Preparation: A source of glucocorticoid receptors is required. This is typically obtained from cell lysates (e.g., from HEK293 cells overexpressing the human GR) or from tissue homogenates.[11][12]
-
Incubation: The receptor preparation is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound (budesonide).[13]
-
Equilibrium: The mixture is incubated for a sufficient period to allow the binding reaction to reach equilibrium.[11]
-
Separation: Bound radioligand is separated from the unbound (free) radioligand. This is commonly achieved by vacuum filtration through glass fiber filters, which trap the receptor-ligand complexes.[12][13]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.[11]
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The IC50 value can then be converted to an inhibitory constant (Ki) using the Cheng-Prusoff equation.[14]
Fluorescence Polarization (FP) Assay
The Fluorescence Polarization (FP) assay is a homogeneous technique used to measure molecular interactions in solution.[15] It is based on the principle that a small fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. When the tracer binds to a larger molecule, such as a receptor, its tumbling is slowed, leading to an increase in the polarization of the emitted light.
Methodology:
-
Reagent Preparation: Prepare a fluorescently labeled glucocorticoid ligand (tracer) and a solution containing the glucocorticoid receptor.
-
Competition Reaction: In a microplate, a fixed concentration of the GR and the fluorescent tracer are incubated with serial dilutions of the unlabeled test compound (budesonide).[16]
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.[16]
-
Measurement: A plate reader equipped for fluorescence polarization is used to measure the polarization of the fluorescence in each well.[15]
-
Data Analysis: As the concentration of budesonide increases, it displaces the fluorescent tracer from the GR, causing a decrease in fluorescence polarization. The data are plotted to generate a competition curve, from which the IC50 and subsequently the Ki can be determined.[16]
This technical guide provides a foundational understanding of the glucocorticoid receptor binding affinity of budesonide. The presented data and methodologies are essential for researchers and professionals involved in the development and evaluation of glucocorticoid-based therapies.
References
- 1. Binding kinetics of budesonide to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Inhaled corticosteroids: potency, dose equivalence and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relative receptor affinity comparisons among inhaled/intranasal corticosteroids: perspectives on clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucocorticoid Signaling - GeeksforGeeks [geeksforgeeks.org]
- 6. researchgate.net [researchgate.net]
- 7. Glucocorticoid receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
Unraveling the Immediate Impact: A Technical Guide to the Non-Genomic Effects of Budesonide in Inflammatory Pathways
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive examination of the non-genomic effects of budesonide (B1683875), a potent glucocorticoid widely utilized in the management of inflammatory conditions. While the genomic actions of corticosteroids, mediated through nuclear receptors and gene transcription, are well-documented, a growing body of evidence illuminates a faster, transcription-independent dimension of their mechanism. These rapid, non-genomic effects are critical to the immediate therapeutic response observed with budesonide and offer novel avenues for drug discovery and development.
Executive Summary
Budesonide, beyond its classical genomic influence, rapidly modulates key inflammatory signaling pathways through non-genomic mechanisms. These effects are initiated within minutes of cellular exposure and are independent of de novo protein synthesis. This guide delineates three primary non-genomic pathways influenced by budesonide: the activation of Gαs-cAMP signaling, the inhibition of the p38 MAP kinase cascade, and the stimulation of anion secretion via the CFTR channel. Furthermore, it explores the inhibitory action of budesonide on secretory phospholipase A2 (sPLA2)-induced inflammatory responses. Quantitative data, detailed experimental methodologies, and visual representations of these pathways are presented to provide a thorough understanding of budesonide's immediate anti-inflammatory impact.
Core Non-Genomic Signaling Pathways
The rapid anti-inflammatory effects of budesonide are primarily attributed to its interaction with membrane-associated glucocorticoid receptors (GR) and the subsequent modulation of intracellular signaling cascades.
Gαs-cAMP Signaling Pathway
Budesonide has been shown to rapidly increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in various cell types, including human airway smooth muscle cells.[1] This effect is mediated through the activation of a membrane-bound G-protein coupled receptor, which in turn activates Gαs and stimulates adenylate cyclase to produce cAMP.[1] This non-genomic signaling contributes to a significant fraction of the overall gene expression changes induced by glucocorticoids, highlighting a crucial interplay between the rapid and delayed cellular responses.[1]
Caption: Budesonide rapidly activates cAMP production via a membrane-bound GR and Gαs signaling.
p38 MAP Kinase (MAPK) Pathway Inhibition
A key mechanism of budesonide's rapid anti-inflammatory action is the inhibition of the p38 MAPK signaling pathway.[2][3] The p38 MAPK cascade is a central regulator of the synthesis of pro-inflammatory cytokines such as TNF-α and interleukins. Budesonide has been demonstrated to suppress the phosphorylation and subsequent activation of p38 MAPK in response to inflammatory stimuli like TNF-α and secretory phospholipase A2 (sPLA2).[2][3] This inhibitory effect is rapid and contributes to the swift reduction in cytokine production.
Caption: Budesonide rapidly inhibits the p38 MAPK signaling cascade, reducing inflammatory cytokine production.
Anion Secretion via CFTR
In human airway epithelial cells, budesonide rapidly stimulates anion secretion through the Cystic Fibrosis Transmembrane conductance Regulator (CFTR).[4][5] This non-genomic action is mediated by the activation of adenylate cyclase, leading to an increase in intracellular cAMP and subsequent protein kinase A (PKA)-dependent phosphorylation and activation of the CFTR channel.[4][5] This effect can synergistically enhance anion secretion when combined with other cAMP-elevating agents.[5]
Caption: Budesonide stimulates CFTR-mediated anion efflux through a rapid, cAMP-dependent pathway.
Quantitative Data Summary
The following tables provide a consolidated view of the quantitative data available on the non-genomic effects of budesonide.
Table 1: Effect of Budesonide on cAMP Production
| Cell Line | Budesonide Concentration | Time to Effect | Outcome | Reference |
| HEK-293 | 10 µM | < 3 minutes | Increase in cAMP levels | [1] |
| HFL-1 | 10 µM | < 3 minutes | Increase in cAMP levels | [1] |
| HASM | 10 µM | < 3 minutes | Increase in cAMP levels | [1] |
Table 2: Inhibitory Effects of Budesonide on Inflammatory Signaling
| Cell Type | Stimulus | Target | Budesonide Concentration | Effect | Reference |
| Human Lung Macrophages | sPLA2 | TNF-α, IL-6, IL-8 release | 1-1,000 nM | Concentration-dependent inhibition | [2] |
| Human Lung Macrophages | sPLA2 | ERK 1/2 and p38 activation | Not specified | Inhibition | [2] |
| Human Bronchial Epithelial Cells | TNF-α and H. influenzae | p38 MAPK phosphorylation | Not specified | Inhibition | [3] |
| Human Bronchial Epithelial Cells | TNF-α and H. influenzae | IL-8 secretion | Not specified | Significant inhibition (P < 0.01) | [3] |
| A549 Cells | IL-1β | COX-2 expression | IC50 ~50 pM | Potent inhibition | [6] |
Detailed Experimental Protocols
The following methodologies are representative of the key experiments used to elucidate the non-genomic effects of budesonide.
Real-Time cAMP Measurement
-
Objective: To measure the rapid changes in intracellular cAMP levels upon budesonide treatment.
-
Methodology:
-
Cell Culture: Human airway smooth muscle (HASM) cells are cultured to confluence in appropriate growth media.
-
cAMP Biosensor: Cells are transfected with a genetically encoded cAMP biosensor (e.g., a FRET-based sensor) or utilize a real-time cAMP difference detector in situ assay.
-
Treatment: A baseline reading is established before the addition of budesonide (e.g., 10 µM).
-
Data Acquisition: Real-time changes in the biosensor signal are recorded at short intervals (e.g., every 30 seconds) for a period of 15-30 minutes.
-
Controls: A vehicle control (e.g., DMSO) is run in parallel. To confirm the involvement of Gαs, experiments can be repeated in cells with siRNA-mediated knockdown of Gαs.
-
Western Blot Analysis of p38 MAPK Phosphorylation
-
Objective: To determine the effect of budesonide on the activation of p38 MAPK.
-
Methodology:
-
Cell Culture and Treatment: Human bronchial epithelial cells are seeded and grown to 80-90% confluency. Cells are pre-treated with various concentrations of budesonide for a short duration (e.g., 15-60 minutes) before stimulation with an inflammatory agent (e.g., TNF-α, 10 ng/mL) for 15-30 minutes.
-
Protein Lysate Preparation: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are resolved on a polyacrylamide gel and transferred to a PVDF membrane.
-
Immunodetection: The membrane is blocked and then incubated overnight at 4°C with primary antibodies specific for phospho-p38 MAPK and total p38 MAPK. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection kit and an imaging system. Densitometric analysis is performed to quantify the ratio of phosphorylated p38 to total p38.
-
Short-Circuit Current Measurement for Anion Secretion
-
Objective: To measure budesonide-induced anion transport across an epithelial monolayer.
-
Methodology:
-
Polarized Cell Culture: Human airway epithelial cells (e.g., Calu-3) are cultured on permeable filter supports until a polarized monolayer with high transepithelial electrical resistance is formed.
-
Ussing Chamber Setup: The filter supports are mounted in Ussing chambers, and the basolateral and apical sides are bathed in Krebs-bicarbonate solution, gassed with 95% O2/5% CO2, and maintained at 37°C.
-
Electrophysiological Recordings: The transepithelial potential difference is clamped to 0 mV, and the resulting short-circuit current (Isc), representing net ion transport, is continuously recorded.
-
Experimental Procedure: Once a stable baseline Isc is achieved, budesonide is added to the basolateral or apical chamber, and changes in Isc are monitored.
-
Pharmacological Tools: To confirm the involvement of CFTR, a specific inhibitor (e.g., CFTRinh-172) can be added after the budesonide-induced response.
-
Experimental and Logical Workflow
The investigation of budesonide's non-genomic effects follows a logical progression from identifying a rapid cellular response to elucidating the underlying signaling pathway.
Caption: A logical workflow for investigating and validating the non-genomic effects of budesonide.
Implications for Drug Development
The elucidation of budesonide's non-genomic effects opens new horizons for the development of anti-inflammatory therapies. By specifically targeting these rapid signaling pathways, it may be possible to design novel drugs with a more immediate onset of action and potentially a dissociated safety profile from the long-term genomic effects of corticosteroids. Understanding the structural determinants of glucocorticoids that favor non-genomic over genomic actions could lead to the development of selective GR modulators with an improved therapeutic index. This knowledge is paramount for the rational design of next-generation anti-inflammatory agents.
References
- 1. Glucocorticoids rapidly activate cAMP production via Gαs to initiate non‐genomic signaling that contributes to one‐third of their canonical genomic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of secretory phospholipase A2-induced cytokine production in human lung macrophages by budesonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of budesonide on P38 MAPK activation, apoptosis and IL-8 secretion, induced by TNF-alpha and Haemophilus influenzae in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. Nongenomic effects of fluticasone propionate and budesonide on human airway anion secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Different glucocorticoids vary in their genomic and non-genomic mechanism of action in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Novel Therapeutic Targets of Budesonide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Budesonide (B1683875), a potent synthetic glucocorticoid, has long been a cornerstone in the management of chronic inflammatory diseases, primarily asthma and inflammatory bowel disease. Its therapeutic efficacy has traditionally been attributed to its high-affinity binding to the glucocorticoid receptor (GR), leading to the transrepression of pro-inflammatory transcription factors such as NF-κB and AP-1, and the transactivation of anti-inflammatory genes. However, a growing body of evidence suggests that the therapeutic landscape of budesonide extends far beyond these classical mechanisms. This technical guide delves into the emerging, novel therapeutic targets of budesonide, exploring its potential in oncology, nephrology, cardiovascular disease, and neurology. We present quantitative data from key clinical and preclinical studies, provide detailed experimental protocols for investigating these novel applications, and visualize the intricate signaling pathways involved. This guide aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the expanding therapeutic potential of budesonide, fostering further investigation and innovation in its clinical applications.
The Evolving Mechanism of Action of Budesonide: Beyond Classical Anti-inflammatory Effects
Budesonide's primary mechanism of action involves its binding to the cytosolic glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it modulates gene expression in two principal ways:
-
Transrepression: The budesonide-GR complex can directly or indirectly inhibit the activity of pro-inflammatory transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), preventing the expression of cytokines, chemokines, and adhesion molecules.[1]
-
Transactivation: The complex can also bind to Glucocorticoid Response Elements (GREs) in the promoter regions of genes, leading to the increased expression of anti-inflammatory proteins such as lipocortin-1, which inhibits phospholipase A2 and the downstream production of prostaglandins (B1171923) and leukotrienes.[2]
While this classical pathway is well-established, recent research has unveiled novel mechanisms and therapeutic targets that are independent of or expand upon this traditional understanding. These emerging areas include the modulation of cell plasticity, targeted effects on mucosal immunity, and neuroprotective actions.
Novel Therapeutic Applications and Targets
Oncology: Managing Immune-Related Adverse Events and Modulating Cancer Cell Plasticity
A significant novel application for budesonide is in the management of immune-related adverse events (irAEs) arising from immune checkpoint inhibitor (ICI) therapy in cancer patients.[3][4] Furthermore, preclinical studies suggest a direct role for budesonide in modulating cancer cell behavior.
Oral budesonide is emerging as an effective treatment for immune-mediated colitis (IMC), a common and often severe side effect of ICIs.[5][6] Its localized action in the gut and high first-pass metabolism minimize systemic immunosuppression compared to systemic corticosteroids.[3]
Quantitative Data: Efficacy of Budesonide in Immune-Mediated Colitis
| Study Population | Budesonide Treatment Regimen | Primary Outcome | Result | Citation(s) |
| 69 adult cancer patients with IMC | 9 mg daily (median duration 42.5 days) | Clinical Remission | 75.3% of patients achieved full remission. | [1][2][5] |
| 19 patients with irEnteritis | Open-capsule budesonide | Clinical Response | 95% of patients showed a clinical response. | [7] |
| 19 patients with irEnteritis | Open-capsule budesonide | Clinical Remission | 79% of patients attained clinical remission. | [7] |
| 38 patients with CPI enterocolitis (13 with microscopic colitis) | 12 mg daily for at least 5 weeks | Continued CPI therapy | 76.9% of microscopic colitis patients remained on CPI vs. 16.0% of non-microscopic colitis patients. | [8] |
In vitro studies have demonstrated that budesonide can inhibit the migration and invasion of various cancer cells, suggesting a potential role in preventing metastasis.[9][10] This effect appears to be, at least in part, mediated by the stabilization of cell-cell adhesions through molecules like E-cadherin and modulation of the WNT/β-catenin signaling pathway.[8][11]
Quantitative Data: In Vitro Effects of Budesonide on Cancer Cell Migration and Invasion
| Cell Line | Budesonide Concentration | Assay | Key Finding | Citation(s) |
| Pancreatic Ductal Adenocarcinoma (PDAC#253, #354) | 20 µM | Transwell Migration Assay | ~10-fold reduction in cell migration. | [8][11][12] |
| Pancreatic Ductal Adenocarcinoma (PDAC) and PANC1 | 20 µM | Gelatin Degradation Invasion Assay | >80% reduction in invasion. | [8][12] |
| Human Lung Carcinoma (DM) | 10⁻⁸ to 10⁻⁶ mol/l | Cytofluorometric Analysis | Dose-dependent inhibition of basal ICAM-1 and CD29 expression. | [13] |
| Human Lung Fibroblasts | 10⁻⁷ M | Cell Surface ELISA | ~50% maximal inhibition of IL-1β induced ICAM-1 expression. | [14][15] |
| Human Lung Fibroblasts | 10⁻⁷ M | Cell Surface ELISA | ~61% maximal inhibition of IL-1β induced VCAM-1 expression. | [14][15] |
Nephrology: Targeted Therapy for IgA Nephropathy
A targeted-release formulation of budesonide (Nefecon) has shown significant promise in the treatment of primary Immunoglobulin A nephropathy (IgAN), a common cause of chronic kidney disease.[16] This formulation is designed to release budesonide in the distal ileum, targeting the Peyer's patches, which are believed to be a primary source of the pathogenic galactose-deficient IgA1 in IgAN.
Quantitative Data: Efficacy of Targeted-Release Budesonide in IgA Nephropathy (NefIgArd Trial)
| Parameter | Budesonide (16 mg/day) | Placebo | Duration | Citation(s) |
| Urine Protein-to-Creatinine Ratio (UPCR) | -31% from baseline | -5% from baseline | 9 months | [16] |
| Estimated Glomerular Filtration Rate (eGFR) | Stable | 7% decline | 9 months | [16] |
| eGFR difference vs. placebo | +3.87 mL/min/1.73 m² | - | 9 months | [16] |
Cardiovascular Disease: Cardioprotection in COPD
Emerging evidence suggests that inhaled budesonide may offer cardiovascular protection in patients with Chronic Obstructive Pulmonary Disease (COPD), a condition associated with increased systemic inflammation and cardiovascular risk.[17][18]
Quantitative Data: Cardiovascular Events in COPD Patients Treated with Budesonide
| Study | Budesonide Treatment | Placebo | Outcome | Result | Citation(s) |
| EUROSCOP (post-hoc analysis) | 800 µ g/day (inhaled) | Placebo | Incidence of ischemic cardiac events | 3.0% (18/593) | 5.3% (31/582) |
| EUROSCOP (post-hoc analysis) | 800 µ g/day (inhaled) | Placebo | Total ischemic cardiac events | 22 | 38 |
| Experimental Randomized Study | 200 mcg BD (inhaler) for 12 weeks | Baseline | hs-CRP levels | 6.68 ±0.26 mg/L (baseline) to 5.82±0.20 mg/L (day 90) | [3][14] |
Neurology: Attenuation of Neuroinflammation
Preclinical studies indicate that budesonide may have a neuroprotective role by mitigating neuroinflammation. In a mouse model of chronic asthma, inhaled budesonide was shown to protect against neuroinflammation in the brain.
Experimental Findings: Budesonide's Effect on Neuroinflammation in an Asthma Mouse Model
| Finding | Effect of Budesonide |
| Microglial Activation | Inhibited |
| Pro-inflammatory Cytokines (TNF-α, IL-1β) in the brain | Down-regulated |
| Anti-inflammatory Cytokines (TGF-β, IL-10) in the brain | Up-regulated |
| TLR4 and p65/NF-κB expression in the brain | Reversed the asthma-induced increase |
Experimental Protocols
In Vitro Cancer Cell Migration and Invasion Assays
-
Cell Lines: Pancreatic ductal adenocarcinoma (PDAC#253, #354) or breast cancer (MDA-MB-231) cell lines.
-
Protocol:
-
Treat cells with budesonide (e.g., 20 µM) or vehicle (DMSO) for 72 hours.
-
Trypsinize and resuspend cells in serum-free media.
-
Seed 1 x 10⁵ cells into the upper chamber of a Transwell insert (8 µm pore size).
-
Add media supplemented with a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 6-18 hours at 37°C.
-
Remove non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface with crystal violet.
-
Count the migrated cells in multiple fields under a microscope.[8][10]
-
-
Cell Line: Pancreatic cancer cell line (PANC-1).
-
Protocol:
-
Grow cells to a confluent monolayer.
-
Create a uniform "scratch" in the monolayer with a sterile pipette tip.
-
Wash with PBS to remove dislodged cells.
-
Incubate the cells with media containing budesonide or vehicle.
-
Capture images of the scratch at 0 hours and subsequent time points (e.g., 24, 48 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.[19]
-
In Vivo Asthma-Induced Neuroinflammation Model
-
Animal Model: BALB/c mice.
-
Protocol:
-
Sensitization: On days 0, 7, and 14, intraperitoneally inject mice with 20 µg of ovalbumin (OVA) emulsified in aluminum hydroxide.[18][20][21]
-
Challenge: From day 21, challenge the mice with aerosolized 1-2.5% OVA in saline for 30 minutes, three times a week for 8 weeks.[18][22]
-
Budesonide Treatment: Administer nebulized budesonide (e.g., 1 mg in 3 mL saline) for 30 minutes prior to each OVA challenge.[18][22]
-
Tissue Collection: At the end of the protocol, sacrifice the mice and perfuse with 4% paraformaldehyde. Collect brain tissue for analysis.[1]
-
-
Protocol:
-
Prepare 50 µm thick frozen brain sections.
-
Wash sections in PBS with 0.3% Triton X-100.
-
Block with 1% BSA in PBS/0.3% Triton X-100 for 2 hours at room temperature.
-
Incubate overnight at 4°C with a primary antibody against Iba1 (e.g., rabbit anti-Iba1, 1:1000 dilution).
-
Wash and incubate with a fluorescently labeled secondary antibody (e.g., anti-rabbit IgG) for 2 hours at room temperature.
-
Mount sections and visualize using a fluorescence microscope. Activated microglia will exhibit a more amoeboid morphology compared to the ramified resting state.[1][23][24]
-
-
Protocol:
-
Homogenize brain tissue in a lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate at 12,000 RPM for 20 minutes at 4°C and collect the supernatant.
-
Use a commercial ELISA kit for mouse TNF-α or IL-1β.
-
Add 100 µL of standards and samples to the wells of the pre-coated microplate.
-
Incubate for 2.5 hours at room temperature.
-
Add biotinylated detection antibody and incubate for 1 hour.
-
Add HRP-Streptavidin conjugate and incubate for 45 minutes.
-
Add TMB substrate and incubate for 30 minutes.
-
Add stop solution and read the absorbance at 450 nm.
-
Calculate cytokine concentrations based on the standard curve.[25][26][27][28]
-
Signaling Pathways and Visualizations
Classical Glucocorticoid Receptor Signaling Pathway
Caption: Classical budesonide-GR signaling pathway.
Budesonide's Effect on Cancer Cell Adhesion and Migration
Caption: Budesonide's modulation of cancer cell adhesion.
Budesonide's Role in Cardiovascular Protection in COPD
Caption: Budesonide's proposed mechanism for CV protection.
Experimental Workflow for Investigating Neuroinflammation
Caption: Workflow for asthma-induced neuroinflammation model.
Conclusion and Future Directions
The therapeutic potential of budesonide is clearly expanding beyond its traditional anti-inflammatory roles. The novel applications in oncology, nephrology, cardiovascular disease, and neurology highlight the multifaceted nature of this well-established drug. The ability of budesonide to manage immune-related adverse events in cancer therapy, protect kidney function in IgA nephropathy, potentially reduce cardiovascular risk in COPD, and attenuate neuroinflammation opens up exciting new avenues for clinical research and drug development.
Future research should focus on elucidating the precise molecular mechanisms underlying these novel effects. For instance, a deeper understanding of the interaction between the budesonide-GR complex and the WNT/β-catenin pathway could lead to more targeted therapies for cancer metastasis. Similarly, identifying the specific downstream targets of budesonide in endothelial cells could pave the way for new treatments for cardiovascular diseases. The development of novel delivery systems, such as targeted-release formulations, will also be crucial in maximizing the therapeutic benefits of budesonide while minimizing systemic side effects. This in-depth technical guide provides a solid foundation for researchers to build upon, ultimately translating these promising findings into improved patient outcomes.
References
- 1. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 2. Topical budesonide treatment reduces endothelial expression of intercellular adhesion molecules (vascular cell adhesion molecule-1 and P-selectin) and eosinophil infiltration in nasal polyps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biocare.net [biocare.net]
- 4. atsjournals.org [atsjournals.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Expression of intercellular adhesion molecule-1 on the vascular endothelium in nasal polyps before, during and after topical glucocorticoid treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunofluorescence Staining Using IBA1 and TMEM119 for Microglial Density, Morphology and Peripheral Myeloid Cell Infiltration Analysis in Mouse Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Three-dimensional environment sensitizes pancreatic cancer cells to the anti-proliferative effect of budesonide by reprogramming energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of oncogenic Wnt signaling through direct targeting of β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Association between breast cancer cell migration and radiosensitivity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Three-dimensional environment sensitizes pancreatic cancer cells to the anti-proliferative effect of budesonide by reprogramming energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. atsjournals.org [atsjournals.org]
- 14. publications.ersnet.org [publications.ersnet.org]
- 15. Budesonide and formoterol inhibit ICAM-1 and VCAM-1 expression of human lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Immunofluorescence Staining Using IBA1 and TMEM119 for Microglial Density, Morphology and Peripheral Myeloid Cell Infiltration Analysis in Mouse Brain [jove.com]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. researchgate.net [researchgate.net]
- 19. DSpace [kb.osu.edu]
- 20. Characterization of a Novel High Dose Ovalbumin Induced Murine Model of Allergic Sinonasal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Budesonide and Calcitriol Synergistically Inhibit Airway Remodeling in Asthmatic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effects of budesonide and formoterol on NF-kappaB, adhesion molecules, and cytokines in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. raybiotech.com [raybiotech.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. Mouse TNF-α(Tumor Necrosis Factor Alpha) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 28. 2.21. Enzyme-linked immunosorbent assay (ELISA) for IL-6 and TNF-α measurements in brain [bio-protocol.org]
Budesonide's Role in Modulating Immune Cell Migration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Budesonide (B1683875), a potent synthetic glucocorticoid, is a cornerstone in the management of chronic inflammatory diseases, primarily exerting its therapeutic effects by modulating the immune response. A critical aspect of its anti-inflammatory action is the intricate control over immune cell migration to sites of inflammation. This technical guide provides an in-depth exploration of the molecular mechanisms by which budesonide governs the trafficking of key immune cells, including eosinophils, neutrophils, and lymphocytes. We will dissect the signaling pathways at play, present quantitative data on its inhibitory effects, and provide detailed experimental protocols for assessing these phenomena. This document is intended to be a comprehensive resource for researchers and professionals in the field of immunology and drug development, offering insights into the multifaceted role of budesonide in controlling inflammatory cell recruitment.
Introduction
Immune cell migration is a fundamental process in the inflammatory response, orchestrated by a complex interplay of chemoattractants, adhesion molecules, and signaling cascades. In inflammatory conditions such as asthma and inflammatory bowel disease, the dysregulated recruitment of leukocytes to affected tissues perpetuates tissue damage and disease progression. Glucocorticoids, like budesonide, are highly effective in mitigating these inflammatory processes. Budesonide's therapeutic efficacy stems from its ability to bind to the glucocorticoid receptor (GR), a ligand-activated transcription factor, which in turn modulates the expression of a vast array of genes involved in inflammation.[1][2] This guide will specifically focus on the impact of budesonide on the migratory behavior of eosinophils, neutrophils, and lymphocytes, key players in various inflammatory pathologies.
Mechanism of Action: The Glucocorticoid Receptor Signaling Pathway
Budesonide, owing to its lipophilic nature, readily diffuses across the cell membrane and binds with high affinity to the cytosolic Glucocorticoid Receptor (GR).[3] This binding event triggers a conformational change in the GR, leading to the dissociation of chaperone proteins, such as heat shock proteins (HSPs). The activated budesonide-GR complex then translocates to the nucleus, where it exerts its genomic effects through two primary mechanisms: transactivation and transrepression.[3][4][5][6]
-
Transactivation: The GR homodimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.[2][4]
-
Transrepression: The monomeric GR interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[3][5][6] This interference prevents the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules, which are all critical for immune cell migration.[3][5][6]
The process of transrepression is considered a major contributor to the anti-inflammatory effects of glucocorticoids.[3][5] By suppressing the NF-κB pathway, budesonide effectively downregulates the expression of key mediators that attract and retain immune cells at inflammatory sites.[7][8]
Modulation of Eosinophil Migration
Eosinophils are pivotal effector cells in allergic inflammation and asthma. Their recruitment into tissues is a tightly regulated process that budesonide significantly curtails.
Inhibition of Chemotaxis
Budesonide has been demonstrated to inhibit eosinophil chemotaxis towards various chemoattractants. This inhibition is dose-dependent and showcases budesonide's ability to interfere with the signaling pathways that guide eosinophils to inflammatory foci.[9]
Downregulation of Adhesion Molecules
The migration of eosinophils across the vascular endothelium, a process known as transendothelial migration, is contingent on the expression of adhesion molecules on both the eosinophil and the endothelial cell surface. Budesonide effectively downregulates the expression of key adhesion molecules, thereby impeding the firm adhesion and subsequent transmigration of eosinophils.[10]
| Parameter | Cell Type | Adhesion Molecule | Budesonide Concentration | Effect | Reference |
| Expression | Human Bronchial Epithelial Cells | ICAM-1 | 0.1-100 nM | Downregulation | [10] |
| Expression | Eosinophils | LFA-1 | 0.1-100 nM | Downregulation | [10] |
| Expression | Eosinophils | Mac-1 | 0.1-100 nM | Downregulation | [10] |
| Expression | Eosinophils | CD11b | 10-8 M | Inhibition of upregulation | [11] |
| Expression | Eosinophils | L-selectin | 10-8 M | Inhibition of shedding | [11] |
Modulation of Neutrophil Migration
While traditionally associated with bacterial infections, neutrophils are also implicated in the pathophysiology of severe asthma and chronic obstructive pulmonary disease (COPD). Budesonide exerts a modulatory effect on neutrophil migration, although the effects can be complex.
Inhibition of Chemokine Release
Budesonide can inhibit the release of potent neutrophil chemoattractants from various cell types, including epithelial cells and macrophages. This reduction in the chemotactic gradient contributes to a decreased influx of neutrophils into inflamed tissues.[12][13][14][15]
| Parameter | Cell Type | Chemokine | Budesonide Concentration | Effect | Reference |
| Release | Primary Bronchial Epithelial Cells | IL-8 | - | Attenuation | [12] |
| Release | Neutrophils | IL-8 | - | Inhibition | [13] |
| Release | Caco-2 cells | IL-8 | Dose-dependent | Decreased mRNA levels | [14] |
| Release | Caco-2 cells | ENA-78 | Dose-dependent | Decreased mRNA levels | [14] |
| Release | LPS-stimulated Neutrophils | CXCL8 | - | Inhibition | [15] |
| Release | LPS-stimulated Neutrophils | CXCL1 | - | Inhibition | [15] |
Effects on Adhesion Molecule Expression
Budesonide has been shown to decrease the expression of adhesion molecules on neutrophils, which is a plausible mechanism for the observed increase in circulating neutrophil counts following inhalation, as it reduces their adhesion to the endothelial surface.[16]
| Parameter | Cell Type | Adhesion Molecule | Effect | Reference |
| Expression | Neutrophils | Mac-1 (CD11b) | 51.0% decrease | [16] |
| Expression | Neutrophils | L-selectin (CD62L) | 30.9% decrease | [16] |
Modulation of Lymphocyte Trafficking
Lymphocytes, particularly T cells, are central to the adaptive immune response and play a significant role in chronic inflammatory diseases. Budesonide influences lymphocyte trafficking by inhibiting their proliferation and altering their activation status.
Inhibition of T-Cell Proliferation and Activation
Budesonide can dose-dependently inhibit the proliferation of T-lymphocytes in response to allergens and mitogens.[17][18] This anti-proliferative effect is accompanied by a reduction in the production of key cytokines that promote lymphocyte activation and recruitment.[17][19]
| Parameter | Cell Type | Stimulant | Budesonide Concentration | Effect | Reference |
| Proliferation | T-lymphocytes | Allergen | - | Significant reduction | [18] |
| Proliferation | T-lymphocytes | PHA | 10-10 M to 10-7 M | Dose-dependent inhibition | [17] |
| Proliferation | T-lymphocytes | Der p | 10-10 M to 10-7 M | Dose-dependent inhibition | [17] |
| Cytokine Release (IL-2, IFN-γ, IL-1β, GM-CSF) | Blood Mononuclear Cells | PHA, Der p | 10-10 M to 10-7 M | Inhibition | [17] |
| Cytokine Release (TNF-α) | Blood Mononuclear Cells | Der p | 10-10 M to 10-7 M | Inhibition | [19] |
Experimental Protocols
Eosinophil Chemotaxis Assay (Boyden Chamber)
This protocol describes a standard method for assessing the effect of budesonide on eosinophil migration towards a chemoattractant using a Boyden chamber.[1][9][20][21][22][23]
Materials:
-
Boyden chamber apparatus
-
Polycarbonate filters (e.g., 3-5 µm pore size)
-
Chemoattractant (e.g., C5a, recombinant human IL-5)[9]
-
Budesonide
-
Isolated human eosinophils
-
Assay medium (e.g., RPMI 1640 with 1% BSA)
-
Fixative (e.g., methanol)
-
Staining solution (e.g., Giemsa or Diff-Quik)
-
Microscope
Procedure:
-
Prepare a stock solution of budesonide and serial dilutions in assay medium.
-
Isolate eosinophils from human peripheral blood using standard techniques (e.g., density gradient centrifugation followed by negative selection).
-
Resuspend purified eosinophils in assay medium at a concentration of 1 x 106 cells/mL.
-
Pre-incubate the eosinophil suspension with various concentrations of budesonide or vehicle control for 30-60 minutes at 37°C.
-
Add the chemoattractant solution to the lower wells of the Boyden chamber. Use assay medium alone as a negative control.
-
Place the polycarbonate filter over the lower wells.
-
Add the pre-incubated eosinophil suspension to the upper wells.
-
Incubate the chamber for 60-90 minutes at 37°C in a humidified incubator with 5% CO2.
-
After incubation, remove the filter and wipe off the non-migrated cells from the upper surface.
-
Fix and stain the filter.
-
Mount the filter on a microscope slide and count the number of migrated cells in several high-power fields.
Neutrophil Transendothelial Migration Assay
This protocol outlines a method to assess the effect of budesonide on the migration of neutrophils across a monolayer of endothelial cells.[13][24][25][26][27]
Materials:
-
Transwell inserts (e.g., 3 µm pore size)
-
Human umbilical vein endothelial cells (HUVECs)
-
Endothelial cell growth medium
-
Chemoattractant (e.g., fMLP, IL-8)[13]
-
Budesonide
-
Isolated human neutrophils
-
Assay medium
-
Method for quantification (e.g., flow cytometer, myeloperoxidase (MPO) assay kit)
Procedure:
-
Coat transwell inserts with an extracellular matrix protein (e.g., fibronectin).
-
Seed HUVECs onto the inserts and culture until a confluent monolayer is formed.
-
Isolate neutrophils from human peripheral blood.
-
Resuspend neutrophils in assay medium.
-
Pre-incubate neutrophils with budesonide or vehicle.
-
Add the chemoattractant to the lower chamber of the culture plate.
-
Wash the endothelial monolayer and place the insert into the well containing the chemoattractant.
-
Add the pre-incubated neutrophil suspension to the upper chamber (on top of the endothelial monolayer).
-
Incubate for 2-4 hours at 37°C.
-
Collect the medium from the lower chamber and quantify the number of migrated neutrophils.
Flow Cytometry for Adhesion Molecule Expression
This protocol provides a general framework for analyzing the expression of adhesion molecules on immune cells or endothelial cells following treatment with budesonide.[28][29]
Materials:
-
Cells of interest (e.g., eosinophils, HUVECs)
-
Budesonide
-
Stimulant (if investigating inhibition of stimulated expression, e.g., TNF-α)
-
Fluorochrome-conjugated antibodies against adhesion molecules of interest (e.g., anti-ICAM-1, anti-VCAM-1)[28][30][31]
-
Flow cytometer
-
FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
Procedure:
-
Culture and treat cells with budesonide and/or a stimulant for the desired time.
-
Harvest the cells (e.g., by gentle scraping for adherent cells).
-
Wash the cells with cold FACS buffer.
-
Resuspend the cells in FACS buffer.
-
Add the fluorochrome-conjugated antibodies to the cell suspension.
-
Incubate on ice in the dark for 30 minutes.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the cells in FACS buffer.
-
Analyze the samples on a flow cytometer.
Conclusion
Budesonide's role in modulating immune cell migration is a critical component of its anti-inflammatory efficacy. By acting through the glucocorticoid receptor, it orchestrates a multifaceted suppression of the molecular machinery that drives leukocyte trafficking. This includes the inhibition of pro-inflammatory gene expression via transrepression of NF-κB, leading to reduced production of chemokines and the downregulation of adhesion molecules on both immune and endothelial cells. The quantitative data and experimental protocols presented in this guide provide a robust framework for further investigation into the intricate mechanisms of budesonide and for the development of novel therapeutic strategies targeting inflammatory cell migration. A thorough understanding of these processes is paramount for optimizing the clinical use of budesonide and for the discovery of next-generation anti-inflammatory agents.
References
- 1. karger.com [karger.com]
- 2. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The structural basis of direct glucocorticoid-mediated transrepression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transrepression Function of the Glucocorticoid Receptor Regulates Eyelid Development and Keratinocyte Proliferation but Is Not Sufficient to Prevent Skin Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Effects of budesonide and formoterol on NF-kappaB, adhesion molecules, and cytokines in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Expression of basic fibroblast growth factor and nuclear factor-kappaB and the effect of budesonide on their expression in rats with asthma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Budesonide down-regulates eosinophil locomotion but has no effects on ECP release or on H2O2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of eosinophil transepithelial migration and downregulation of adhesion molecule expression on eosinophils and airway epithelial cells induced by budesonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of budesonide and formoterol on eosinophil activation induced by human lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of budesonide and formoterol on IL-6 and IL-8 release from primary bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of in vitro neutrophil migration through a bilayer of endothelial and epithelial cells using beta2-agonists: concomitant effects on IL-8 and elastase secretion and impact of glucocorticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory effects of budesonide in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of formoterol and budesonide on chemokine release, chemokine receptor expression and chemotaxis in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhaled corticosteroids increase blood neutrophil count by decreasing the expression of neutrophil adhesion molecules Mac-1 and L-selectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of the inhibitory effects of budesonide on the mitogen-induced or the allergen-induced activation of blood mononuclear cells isolated from asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Multiple In Vitro and In Vivo Regulatory Effects of Budesonide in CD4+ T Lymphocyte Subpopulations of Allergic Asthmatics | PLOS One [journals.plos.org]
- 19. Budesonide inhibits T cell-initiated epithelial pathophysiology in an in vitro model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Boyden Chamber Technique | Life Science Research | Merck [merckmillipore.com]
- 22. Eosinophil chemotaxis by chemokines: a study by a simple photometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Assays of Transendothelial Migration in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
- 26. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 27. m.youtube.com [m.youtube.com]
- 28. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 29. researchgate.net [researchgate.net]
- 30. Budesonide and formoterol inhibit ICAM-1 and VCAM-1 expression of human lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. ICAM-1 and VCAM-1 expression by endothelial cells grown on fibronectin-coated TCPS and PS - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring budesonide for non-respiratory inflammatory diseases
An In-depth Technical Guide to Budesonide (B1683875) for Non-Respiratory Inflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Budesonide is a second-generation synthetic glucocorticoid distinguished by its high topical anti-inflammatory potency and extensive first-pass hepatic metabolism, which significantly minimizes systemic corticosteroid exposure and associated side effects.[1][2][3][4][5] While traditionally known for its use in respiratory conditions, various oral formulations have been engineered to target specific regions of the gastrointestinal tract and the liver, establishing budesonide as a key therapeutic agent for a range of non-respiratory inflammatory diseases. This guide provides a detailed exploration of its mechanism of action, clinical applications, quantitative efficacy data, and relevant experimental protocols for researchers and drug development professionals.
Core Mechanism of Action
Budesonide exerts its anti-inflammatory effects primarily through its high-affinity binding to the glucocorticoid receptor (GR).[1][6][7] This synthetic corticosteroid is structurally related to 16α-hydroxyprednisolone and demonstrates a 15-fold greater affinity for the GR than prednisolone.[1][2] Upon entering the cell, budesonide binds to the cytosolic GR, causing the dissociation of chaperone proteins and allowing the budesonide-GR complex to translocate into the nucleus.
Inside the nucleus, the complex modulates gene expression through two primary genomic pathways:
-
Transactivation: The budesonide-GR complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This action upregulates the transcription of anti-inflammatory proteins, such as lipocortin-1, which inhibits phospholipase A2, a critical enzyme in the synthesis of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[6][7]
-
Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[7][8] By preventing these factors from binding to their DNA response elements, budesonide suppresses the expression of a wide array of pro-inflammatory genes, including those encoding for cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[6][7]
This dual action effectively reduces the recruitment and activation of inflammatory cells, such as eosinophils, T-cells, and mast cells, at the site of inflammation.[7][9]
Oral Formulations and Pharmacokinetics
The therapeutic efficacy of oral budesonide in non-respiratory diseases is highly dependent on its formulation, which dictates the site of drug release.[4][10]
-
pH-Modified Ileal-Release (Entocort® EC): This formulation consists of enteric-coated granules that dissolve at a pH greater than 5.5, typically in the duodenum. The budesonide is then released in a controlled manner throughout the ileum and ascending colon, making it ideal for Crohn's disease affecting these areas.[10]
-
Multi-Matrix System (MMX®) (Uceris®): This formulation is a tablet with an enteric coat that dissolves at pH 7 or higher, delaying drug release until the terminal ileum and colon. The tablet core is a multi-matrix structure that allows for gradual and extended release of budesonide throughout the entire colon, making it suitable for ulcerative colitis.[4][11]
-
Orodispersible Tablets and Oral Suspensions (Jorveza®, Eohilia®): These formulations are designed for topical action in the esophagus to treat eosinophilic esophagitis. They are swallowed to coat the esophageal mucosa, with instructions to avoid food or drink for a period to maximize local drug contact time.[12][13]
A key feature of budesonide is its extensive first-pass metabolism (over 90%) by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[2][3][14][15] This process rapidly converts absorbed budesonide into metabolites with negligible glucocorticoid activity, resulting in low systemic bioavailability (around 10-20%) and a significantly better safety profile compared to conventional corticosteroids like prednisone.[5][9]
Clinical Applications and Efficacy Data
Inflammatory Bowel Disease (IBD)
Budesonide is a cornerstone therapy for mild-to-moderate IBD.
-
Crohn's Disease (CD): Budesonide (9 mg/day) is recommended for inducing remission in mild-to-moderate active CD affecting the ileum and/or ascending colon.[10][16] It is superior to placebo and, while less potent than conventional steroids, it is associated with significantly fewer corticosteroid-related adverse events.[5][16]
| Table 1: Efficacy of Budesonide in Mild-to-Moderate Ileocecal Crohn's Disease | |||
| Study/Comparison | Treatment | Remission Rate | Reference |
| Budesonide vs. Placebo | Budesonide 9 mg/day | 51% | [5] |
| Placebo | 20% | [5] | |
| Budesonide vs. Placebo | Budesonide 9 mg/day | 48% | [10] |
| Budesonide vs. Conventional Steroids | Budesonide 9 mg/day | Inferior to conventional steroids (RR 0.85) | [16] |
| Fewer adverse events (RR 0.64) | [16] |
-
Ulcerative Colitis (UC): MMX budesonide (9 mg/day) is effective for inducing remission in active, mild-to-moderate ulcerative colitis, particularly when mesalazine treatment is insufficient.[4][17]
Microscopic Colitis (MC)
Budesonide is the first-line therapy for both collagenous and lymphocytic colitis.
-
Induction of Remission: A standard dose of 9 mg daily for 8 weeks is highly effective for inducing clinical remission.[18]
-
Maintenance of Remission: For patients who relapse after discontinuation, long-term maintenance with the lowest effective dose (typically 3-6 mg daily) is often required.[18][19] This long-term use appears to be generally well-tolerated with limited adverse effects.[19][20][21]
| Table 2: Efficacy of Budesonide in Microscopic Colitis | |||
| Endpoint | Patient Cohort | Result | Reference |
| Induction | 162 patients | 80.2% complete response | [20][21] |
| 13.6% partial response | [20][21] | ||
| Maintenance | Pooled data (35 studies) | 84% pooled remission rate | [19] |
| Relapse | Pooled data (35 studies) | 53% pooled relapse rate after discontinuation | [19] |
Eosinophilic Esophagitis (EoE)
Topically active budesonide is a primary treatment for EoE, aiming to reduce esophageal eosinophilic inflammation.
| Table 3: Efficacy of Budesonide in Eosinophilic Esophagitis | ||||
| Study Type | Treatment | Primary Endpoint | Result | Reference |
| Pediatric RCT | Medium/High-Dose Oral Suspension | Compound Response (Histologic + Symptom) | 52.6% (medium dose) vs. 5.6% (placebo) | [12] |
| Adolescent Pooled Analysis | BOS 2.0 mg b.i.d. | Histologic Remission (≤6 eos/hpf) | 80% vs. 3.2% (placebo) | [13] |
| Meta-Analysis (11 RCTs) | Budesonide vs. Placebo | Histologic Remission | Significantly improved (RR: 26.85) | [22] |
| Long-Term Extension (96 wks) | Budesonide Orodispersible Tablets | Clinical Remission | 81.9% of patients | [23] |
| Histologic Remission | 80.1% of patients | [23] |
The most common adverse event is localized oropharyngeal candidiasis, which is typically mild and resolves with treatment.[22][23][24]
Autoimmune Hepatitis (AIH)
Budesonide, often in combination with azathioprine, is an effective treatment for inducing remission in AIH, particularly in non-cirrhotic patients.[25] It offers a safer alternative to prednisone, with a lower incidence of typical steroid-related side effects.[25] However, its use is contraindicated in patients with established cirrhosis due to impaired first-pass metabolism, which increases systemic exposure and the risk of adverse events like portal vein thrombosis.[3]
| Table 4: Efficacy of Budesonide in Autoimmune Hepatitis (Non-Cirrhotic) | |||
| Study | Treatment | Response/Remission Rate | Reference |
| Wiegand et al. (2005) | Budesonide 9 mg/day (first-line) | 83.3% responded (58% complete remission) | [26] |
| Csepregi et al. (2006) | Budesonide 9 mg/day | 83% complete clinical and biochemical remission | [1][3] |
| Canadian Cohort | Budesonide (various doses) | 7 of 9 patients had a complete response | [1][2] |
| Manns et al. (2010) | Budesonide + AZA vs. Prednisone + AZA | 47% (Budesonide) vs. 18.4% (Prednisone) serologic remission at 6 months | [25] |
Primary Biliary Cholangitis (PBC)
The use of budesonide in PBC is not recommended. Clinical trials have shown that adding budesonide to standard ursodeoxycholic acid (UDCA) therapy provides minimal to no additional biochemical or histological benefit.[27][28] Furthermore, its use in this patient population has been associated with a significant worsening of osteoporosis.[27]
Experimental Protocols and Methodologies
Preclinical Evaluation: Rodent Model of Colitis
A common method to assess the efficacy of anti-inflammatory agents for IBD is the trinitrobenzenesulfonic acid (TNBS)-induced colitis model in rats.
Protocol: TNBS-Induced Colitis Model
-
Animal Acclimatization: Male Wistar rats (200-250g) are acclimatized for one week with standard chow and water ad libitum.
-
Induction of Colitis:
-
Rats are fasted for 24 hours with free access to water.
-
They are lightly anesthetized (e.g., with isoflurane).
-
A rubber cannula is inserted 8 cm into the anus.
-
TNBS dissolved in 50% ethanol (B145695) is instilled into the colon (e.g., 15 mg in 0.3 mL). The control group receives only 50% ethanol.[29][30]
-
Rats are held in a head-down position for 60 seconds to ensure distribution within the colon.
-
-
Treatment:
-
After a 3-day period to allow for colitis development, rats are divided into treatment groups.[29][30]
-
Treatment groups may include: colitis control (vehicle), budesonide solution, and experimental budesonide formulations (e.g., nanoparticles).
-
Budesonide (e.g., 0.168 mg/kg) is administered orally by gavage daily for a set period (e.g., 7 days).[29][30]
-
-
Efficacy Assessment:
-
Clinical Activity Score: Daily monitoring of weight loss, stool consistency, and rectal bleeding.
-
Macroscopic Evaluation: At sacrifice, the colon is excised, and the colon-to-body weight ratio is calculated. Macroscopic damage is scored based on inflammation, ulceration, and adhesions.
-
Histological Analysis: Colonic tissue sections are stained (e.g., with H&E) and scored for inflammatory cell infiltration and mucosal damage.
-
Biochemical Markers: Myeloperoxidase (MPO) activity in colonic tissue is measured as an indicator of neutrophil infiltration. Pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) are quantified using ELISA.
-
In Vitro Efficacy Screening: 3D Inflamed Mucosa Model
To reduce reliance on animal models for formulation screening, 3D cell culture models that mimic the inflamed intestinal mucosa have been developed.[31][32]
Protocol: 3D Inflamed Intestinal Mucosa Model
-
Cell Culture Setup: A triple co-culture system is established.
-
Intestinal epithelial cells (e.g., Caco-2) are seeded on a porous membrane insert.
-
Human blood-derived macrophages and dendritic cells are cultured in the basolateral compartment below the membrane.
-
-
Induction of Inflammation: The co-culture is stimulated with a pro-inflammatory cytokine, such as Interleukin-1β (IL-1β), added to the basolateral compartment to mimic an inflammatory state.[32]
-
Treatment Application:
-
Different budesonide formulations (e.g., free drug solution, liposomes, PLGA nanoparticles) are added to the apical side (epithelial layer).[31]
-
Blank nanocarriers serve as controls.
-
-
Efficacy Assessment:
-
The primary endpoint is the reduction of inflammatory markers.
-
Samples are collected from the basolateral compartment over time.
-
The concentration of a key chemokine, such as Interleukin-8 (IL-8), is measured by ELISA. A significant reduction in IL-8 secretion indicates therapeutic efficacy of the formulation.[32]
-
Conclusion
Budesonide represents a significant advancement in the management of non-respiratory inflammatory diseases, offering targeted, potent anti-inflammatory action with minimized systemic side effects. Its efficacy is well-established in inflammatory bowel disease, microscopic colitis, and eosinophilic esophagitis, with a valuable role in treating non-cirrhotic autoimmune hepatitis. The development of advanced formulations has been critical to its success, enabling localized drug delivery to specific sites of inflammation. Future research will likely focus on optimizing delivery systems, exploring its utility in other immune-mediated conditions, and further elucidating its long-term safety profile in maintenance therapy.
References
- 1. The use of budesonide in the treatment of autoimmune hepatitis in Canada - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The use of budesonide in the treatment of autoimmune hepatitis in Canada - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Budesonide induces complete remission in autoimmune hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drfalk.co.uk [drfalk.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Budesonide? [synapse.patsnap.com]
- 7. What is the mechanism of action of Budesonide? [synapse.patsnap.com]
- 8. Therapeutic administration of Budesonide ameliorates allergen-induced airway remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Therapeutic benefits of budesonide in gastroenterology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Efficacy and safety of oral budesonide suspension in pediatric patients with eosinophilic esophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pooled Phase 2 and 3 Efficacy and Safety Data on Budesonide Oral Suspension in Adolescents with Eosinophilic Esophagitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of Budesonide (Entocort™ EC) Capsules for Crohn’s Disease | springermedicine.com [springermedicine.com]
- 15. researchgate.net [researchgate.net]
- 16. Reviewing the therapeutic role of budesonide in Crohn's disease | Gastroenterología y Hepatología (English Edition) [elsevier.es]
- 17. Budesonide: MedlinePlus Drug Information [medlineplus.gov]
- 18. emedicine.medscape.com [emedicine.medscape.com]
- 19. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 20. Budesonide Maintenance in Microscopic Colitis: Clinical Outcomes and Safety Profile from a Population-Based Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Budesonide Maintenance in Microscopic Colitis: Clinical Outcomes and Safety Profile From a Population-Based Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Efficacy and Safety of Budesonide Orodispersible Tablets for Eosinophilic Esophagitis up to 3 Years: An Open-Label Extension Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Efficacy and Safety of Budesonide in the Treatment of Eosinophilic Esophagitis: Updated Systematic Review and Meta-Analysis of Randomized and Non-Randomized Studies | springermedizin.de [springermedizin.de]
- 25. Why do we treat autoimmune hepatitis with immunomodulators? | AASLD [aasld.org]
- 26. Budesonide in previously untreated autoimmune hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Oral budesonide in the treatment of patients with primary biliary cirrhosis with a suboptimal response to ursodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. A placebo-controlled randomised trial of budesonide for PBC following an insufficient response to UDCA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. dovepress.com [dovepress.com]
- 30. Enhanced therapeutic efficacy of budesonide in experimental colitis with enzyme/pH dual-sensitive polymeric nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 31. semanticscholar.org [semanticscholar.org]
- 32. researchgate.net [researchgate.net]
Budesonide's Impact on Cellular Plasticity and Tissue Remodeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Budesonide (B1683875), a synthetic glucocorticoid, is a cornerstone in the management of chronic inflammatory diseases, particularly those affecting the respiratory and gastrointestinal tracts. Its therapeutic efficacy is primarily attributed to its potent anti-inflammatory actions, mediated through the glucocorticoid receptor (GR), leading to the modulation of gene expression and inhibition of inflammatory pathways. However, emerging evidence reveals that budesonide's influence extends beyond immunosuppression, playing a significant role in the regulation of cellular plasticity and tissue remodeling. This technical guide provides an in-depth analysis of budesonide's mechanisms of action on these complex cellular processes, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating the multifaceted effects of budesonide.
Core Mechanism of Action: Glucocorticoid Receptor Signaling
Budesonide, as a lipophilic molecule, readily crosses the cell membrane and binds with high affinity to the cytosolic Glucocorticoid Receptor (GR).[1] This binding event triggers a conformational change in the GR, leading to the dissociation of chaperone proteins such as heat shock proteins (HSPs).[2] The activated budesonide-GR complex then translocates to the nucleus, where it modulates gene expression through two primary mechanisms:
-
Transactivation: The complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, enhancing the transcription of anti-inflammatory proteins like annexin-1 and interleukin-10.[2]
-
Transrepression: The complex interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1][2] This suppression prevents the expression of a wide array of inflammatory cytokines, chemokines, and adhesion molecules.[3]
Budesonide's high affinity for the GR, approximately 200-fold greater than that of cortisol, contributes to its potent local anti-inflammatory effects with minimal systemic side effects due to extensive first-pass metabolism.[2]
Modulation of Cellular Plasticity
Recent studies have highlighted budesonide's ability to influence cellular plasticity, a fundamental process in development, tissue homeostasis, and disease progression.
Epithelial-Mesenchymal Transition (EMT)
EMT is a process where epithelial cells lose their characteristic features, such as cell-cell adhesion and polarity, and acquire a mesenchymal phenotype with increased migratory and invasive capabilities. In diseases like asthma, EMT contributes to airway remodeling.[4] Budesonide has been shown to counteract EMT.[4]
A key aspect of this is the stabilization of cell-cell adhesions. Budesonide has been observed to stabilize E-cadherin, a crucial protein for maintaining the integrity of epithelial tissues, at the intercellular space.[4] In a mouse model of colitis, budesonide treatment normalized E-cadherin expression, promoting re-epithelialization.[4]
Stem and Cancer Cell Behavior
Beyond its effects on differentiated epithelial cells, budesonide has been identified as a modulator of stem and cancer cell behavior.[4][5][6] It has been shown to inhibit the motile and invasive properties of various cancer cells, including those of the breast, lung, and pancreas.[4][5][6] Furthermore, budesonide can prevent the differentiation of embryonic stem cells and inhibit the development of 3D gastruloids by stabilizing cell-cell adhesions.[4][5][6] These effects appear to be, at least in part, independent of its traditional anti-inflammatory actions and involve epigenetic modifications and alterations in the transcriptome of these cells.[4][5][6]
Impact on Tissue Remodeling
Tissue remodeling, a hallmark of chronic inflammatory diseases like asthma, involves structural changes such as fibrosis, smooth muscle hyperplasia, and altered extracellular matrix (ECM) deposition. Budesonide influences these processes through its effects on various cell types and molecular pathways.
Extracellular Matrix (ECM) Deposition and Fibroblast Activation
Fibroblasts are key effector cells in tissue remodeling, responsible for the synthesis and deposition of ECM components like collagen. In chronic inflammation, growth factors such as Transforming Growth Factor-beta (TGF-β) stimulate fibroblast activation and excessive ECM production, leading to fibrosis.
Budesonide has demonstrated the ability to modulate fibroblast activity and ECM turnover. In a murine model of allergic airway disease, therapeutic administration of budesonide reduced peribronchiolar collagen deposition.[7] However, some in vitro studies have shown that budesonide may stimulate fibronectin deposition by airway smooth muscle cells, an effect that can be partially reversed by the long-acting β2-agonist formoterol (B127741).[8][9]
Matrix Metalloproteinases (MMPs) and Their Inhibitors (TIMPs)
The balance between Matrix Metalloproteinases (MMPs), enzymes that degrade ECM components, and their endogenous Tissue Inhibitors of Metalloproteinases (TIMPs) is crucial for maintaining tissue homeostasis. In inflammatory conditions, this balance is often dysregulated.
Budesonide can modulate the MMP/TIMP balance. In asthmatic children, inhaled budesonide has been shown to normalize the MMP-8/TIMP-1 ratio by upregulating TIMP-1 production and downregulating MMP-8 production by airway macrophages.[10] In vitro studies on human lung fibroblasts have shown that budesonide can inhibit the cytokine-induced release and mRNA expression of MMP-1, MMP-3, and MMP-9.[11] The combination of budesonide and formoterol has been found to counteract the TGF-β1-induced production of TIMP-1 and the activity of MMP-9 in human lung fibroblasts.[12]
Airway Smooth Muscle (ASM) Cells
Airway smooth muscle cells contribute to airway hyperresponsiveness and remodeling in asthma through proliferation, hypertrophy, and the secretion of inflammatory mediators and ECM proteins. Budesonide can directly affect ASM cell function. It has been shown to inhibit the proliferation of ASM cells in asthmatic rats. Additionally, budesonide can augment cAMP-dependent bronchodilation, suggesting a direct effect on ASM relaxation.[13]
Quantitative Data on Budesonide's Effects
The following tables summarize quantitative data from various studies on the effects of budesonide on markers of cellular plasticity and tissue remodeling.
Table 1: Effects of Budesonide on Cellular Plasticity Markers
| Cell Type/Model | Marker | Treatment | Concentration | Duration | Effect | Reference |
| Human Lung Fibroblasts (hFL-1) | Collagen Gel Contraction (inhibited by cytokines) | Budesonide | 1-1000 nM | 5 days | Concentration-dependent counteraction of cytokine effect (up to 50%) | [7] |
| Murine Model of Allergen Challenge | Collagen Deposition | Budesonide | - | - | Significant prevention of allergen-induced increase (15.1% vs 23.7%) | [14][15] |
| Murine Model of Allergen Challenge | Mucin-Containing Goblet Cells | Budesonide | - | - | Significant prevention of allergen-induced increase (0.7 vs 16.2) | [14][15] |
| Murine Model of Allergen Challenge | Smooth Muscle Mass | Budesonide | - | - | Trend towards preventing allergen-induced increase (30.8% vs 35.0%) | [14][15] |
Table 2: Effects of Budesonide on Extracellular Matrix Components and Mediators
| Cell Type/Model | Marker | Stimulant | Budesonide Concentration | Duration | Effect | Reference |
| Human Lung Fibroblasts (hFL-1) | MMP-1 mRNA | IL-1β + TNF-α | 100 nM | 3 days | Significant inhibition of cytokine-induced expression | [7] |
| Human Lung Fibroblasts (hFL-1) | MMP-3 mRNA | IL-1β + TNF-α | 100 nM | 3 days | Significant inhibition of cytokine-induced expression | [7] |
| Human Lung Fibroblasts (hFL-1) | MMP-9 mRNA | IL-1β + TNF-α | 100 nM | 3 days | Significant inhibition of cytokine-induced expression | [7] |
| Asthmatic Children | TIMP-1 in Sputum | Inhaled Budesonide | - | 6 months | Significant increase | [10] |
| Asthmatic Children | MMP-8/TIMP-1 Ratio in Sputum | Inhaled Budesonide | - | 6 months | Normalization | [10] |
| Human Lung Fibroblasts (HFL-1) | Proteoglycan Production | TGF-β1 | 10 nM (with 0.1 nM Formoterol) | 24 hours | Reduced TGF-β1-induced increase of biglycan (B1168362) by 36% | [10] |
| Human Lung Fibroblasts (HFL-1) | Procollagen Peptide I (PICP) | TGF-β1 | 10 nM (with 0.1 nM Formoterol) | 24 hours | Reduced TGF-β1-induced increase by 58% | [10] |
Table 3: Effects of Budesonide on Airway Smooth Muscle Cells
| Cell Type/Model | Parameter | Treatment | Concentration | Duration | Effect | Reference |
| Asthmatic Rat ASMCs | Proliferation | Budesonide (inhalation) | 0.25 and 2 mg/kg | - | Decreased proliferation activity | [16] |
| Asthmatic Rat ASMCs | Apoptosis | Budesonide (inhalation) | 0.25 and 2 mg/kg | - | Increased apoptosis rate | [16] |
| Asthmatic Rat ASMCs | Collagen I and III Expression | Budesonide (inhalation) | 0.25 and 2 mg/kg | - | Inhibition of expression | [16] |
Key Signaling Pathways Modulated by Budesonide
Budesonide's effects on cellular plasticity and tissue remodeling are mediated through the modulation of several key intracellular signaling pathways.
TGF-β/Smad Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a central regulator of fibrosis and tissue remodeling. Upon ligand binding, TGF-β receptors phosphorylate receptor-regulated Smads (R-Smads), such as Smad2 and Smad3. These then complex with Co-Smad (Smad4) and translocate to the nucleus to regulate the transcription of target genes involved in ECM production. Budesonide has been shown to interfere with this pathway. In a murine model of asthma, budesonide treatment led to a reduction in the expression of phosphorylated Smad2 and an up-regulation of the inhibitory Smad7.[7]
Mitogen-Activated Protein Kinase (MAPK) and NF-κB Pathways
The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK1/2, p38, and JNK) and the NF-κB pathway are critical in mediating inflammatory responses and cellular processes like proliferation and apoptosis. Pro-inflammatory stimuli activate these pathways, leading to the expression of inflammatory genes and remodeling factors. Budesonide, through its interaction with the GR, can inhibit the activation of both MAPK and NF-κB signaling cascades.[2][16] For instance, budesonide has been shown to inhibit the activity of ERK1/2 and p38 MAPK signaling pathways in airway smooth muscle cells of asthmatic rats.
References
- 1. bicellscientific.com [bicellscientific.com]
- 2. How to Culture Human Bronchial Epithelial Cells as Airway Organoids [protocols.io]
- 3. bitesizebio.com [bitesizebio.com]
- 4. med.unc.edu [med.unc.edu]
- 5. Primary Human Bronchial Epithelial Cells Grown from Explants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Modulation of Cell Plasticity by Budesonide: Beyond the Metabolic and Anti-Inflammatory Actions of Glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of budesonide on fibroblast-mediated collagen gel contraction and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of three weeks' treatment with budesonide on in vitro contractile and relaxant airway effects in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. TGFβ-induced matrix production by bronchial fibroblasts in asthma: budesonide and formoterol effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. arigobio.com [arigobio.com]
- 15. publications.ersnet.org [publications.ersnet.org]
- 16. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
Early Research on Budesonide for IgA Nephropathy Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immunoglobulin A nephropathy (IgAN) is the most common primary glomerulonephritis globally and a significant cause of chronic kidney disease and end-stage renal disease. The pathogenesis is understood to involve the production of galactose-deficient IgA1 (Gd-IgA1), leading to the formation of immune complexes that deposit in the glomerular mesangium, inciting inflammation and progressive renal damage. A key area of investigation has been the role of the gut-associated lymphoid tissue (GALT), particularly in the distal ileum, as a primary source of this aberrant IgA1. This has led to the development of targeted therapies aimed at modulating this mucosal immune response. This technical guide provides an in-depth overview of the early clinical research on a targeted-release formulation of budesonide (B1683875) (TRF-budesonide), a locally acting glucocorticoid, for the treatment of IgA nephropathy.
The Rationale for a Targeted Approach
Systemic corticosteroids have shown some efficacy in reducing proteinuria in IgAN, but their long-term use is limited by significant side effects. Budesonide, a potent glucocorticoid with high first-pass metabolism in the liver, offers a safer alternative by minimizing systemic exposure. The development of a pH- and time-dependent oral capsule allows for the targeted delivery of budesonide to the distal ileum, the site of Peyer's patches, which are rich in B-cells that produce IgA. The hypothesis is that local immunosuppression in this region can reduce the production of pathogenic Gd-IgA1 at its source.
Preclinical and Early Clinical Evidence
While extensive preclinical data in animal models of IgAN for TRF-budesonide is not widely published, the therapeutic concept was advanced based on the well-established local anti-inflammatory effects of budesonide and the growing understanding of the gut-kidney axis in IgAN.
An early pilot study by Smerud et al. in 2011 provided the first clinical evidence for this targeted approach. In this open-label study, 16 patients with IgAN received 8 mg/day of an enteric formulation of budesonide for 6 months. The results demonstrated a significant median relative reduction in urinary albumin excretion of 23% during the treatment period.[1] Furthermore, a modest but statistically significant reduction in serum creatinine (B1669602) and an increase in estimated glomerular filtration rate (eGFR) were observed.[1] This study, although small and without a control group, provided a strong rationale for further investigation in a more rigorous trial setting.
The NEFIGAN Trial: A Pivotal Phase 2b Study
The NEFIGAN trial was a multicenter, randomized, double-blind, placebo-controlled phase 2b study that represented a significant step forward in evaluating TRF-budesonide in IgAN.
Experimental Protocol
Study Design: The trial consisted of a 6-month run-in phase for optimization of renin-angiotensin system (RAS) blockade, followed by a 9-month treatment period with either TRF-budesonide or placebo, and a subsequent 3-month follow-up phase.[2]
Patient Population: Adult patients (≥18 years) with biopsy-confirmed primary IgAN and persistent proteinuria despite optimized RAS blockade were enrolled. Key inclusion criteria included an eGFR of ≥45 mL/min/1.73 m².
Intervention: Patients were randomized in a 1:1:1 ratio to receive one of the following once daily, 1 hour before breakfast:
-
TRF-budesonide 16 mg/day
-
TRF-budesonide 8 mg/day
-
Placebo[2]
All patients continued on their optimized RAS blockade throughout the trial.
Primary Outcome: The primary endpoint was the mean change from baseline in the urine protein-to-creatinine ratio (UPCR) at 9 months.[2]
Secondary Outcomes: Secondary endpoints included changes in eGFR, 24-hour urine protein excretion, and urine albumin-to-creatinine ratio (UACR).
Quantitative Data Summary
The NEFIGAN trial demonstrated a significant reduction in proteinuria in patients treated with TRF-budesonide compared to placebo.
| Parameter | TRF-Budesonide 16 mg/day (n=48) | TRF-Budesonide 8 mg/day (n=51) | Placebo (n=50) |
| Mean Change in UPCR from Baseline at 9 Months | -27.3% | -21.5% | +2.7% |
| p-value vs. Placebo | 0.0092 | 0.0290 | - |
| Overall Mean Change in UPCR (Combined Budesonide Groups) vs. Placebo at 9 Months | -24.4% | +2.7% | |
| p-value | 0.0066 | - | |
| Change in eGFR at 9 months | Stable | Stable | -9.8% |
| p-value vs. Placebo | 0.001 | 0.001 | - |
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of TRF-Budesonide in IgA Nephropathy
The following diagram illustrates the hypothesized signaling pathway targeted by TRF-budesonide. The core of the disease process is the production of galactose-deficient IgA1 (Gd-IgA1) by B-cells within the gut-associated lymphoid tissue (GALT). This process is influenced by various cytokines, such as IL-6, which activate the JAK/STAT signaling pathway, leading to B-cell proliferation and differentiation into plasma cells that secrete Gd-IgA1.
Caption: Proposed mechanism of TRF-budesonide in IgA nephropathy.
NEFIGAN Trial Workflow
The following diagram outlines the key phases and procedures of the NEFIGAN clinical trial.
Caption: NEFIGAN clinical trial workflow.
Conclusion
The early research on targeted-release budesonide for IgA nephropathy, culminating in the NEFIGAN trial, provided compelling evidence for a novel, disease-modifying therapeutic strategy. By targeting the mucosal immune system in the distal ileum, TRF-budesonide demonstrated a significant reduction in proteinuria and stabilization of renal function in patients with IgAN. These findings laid the groundwork for subsequent Phase 3 trials and the eventual approval of this targeted therapy, representing a major advancement in the management of this chronic kidney disease. Further research continues to explore the long-term efficacy and safety of this approach, as well as its potential role in combination with other emerging therapies for IgA nephropathy.
References
- 1. New treatment for IgA nephropathy: enteric budesonide targeted to the ileocecal region ameliorates proteinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted-release budesonide versus placebo in patients with IgA nephropathy (NEFIGAN): a double-blind, randomised, placebo-controlled phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Budesonide Administration in Rodent Asthma Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of budesonide (B1683875) in established rodent models of allergic asthma. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy of budesonide and other potential therapeutic agents for asthma.
Introduction
Budesonide, a potent glucocorticoid, is a cornerstone in the management of human asthma due to its strong anti-inflammatory properties.[1][2][3] In preclinical research, rodent models of asthma are indispensable for investigating the pathophysiology of the disease and for the initial screening and validation of novel therapeutics. The protocols outlined below are based on commonly employed models using ovalbumin (OVA) and house dust mite (HDM) allergens to induce an asthma-like phenotype in mice.[4][5]
Mechanism of Action of Budesonide in Asthma
Budesonide exerts its therapeutic effects primarily by modulating gene expression to reduce airway inflammation.[1][2] The process begins with the diffusion of budesonide into the cytoplasm of target cells, such as bronchial epithelial cells, where it binds to the glucocorticoid receptor (GR).[1][6] This binding event triggers a conformational change in the GR, leading to the translocation of the budesonide-GR complex into the nucleus.[1][6]
Within the nucleus, the complex interacts with glucocorticoid response elements (GREs) on the DNA. This interaction leads to:
-
Transactivation: Upregulation of anti-inflammatory genes, such as that for lipocortin-1, which inhibits the synthesis of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[1]
-
Transrepression: Downregulation of pro-inflammatory genes, thereby suppressing the production of cytokines (e.g., Interleukins IL-4, IL-5, IL-13), chemokines, and adhesion molecules.[1][2][7]
The overall effect is a reduction in the recruitment and activation of inflammatory cells, including eosinophils, T-lymphocytes, and mast cells, leading to decreased airway inflammation and hyperresponsiveness.[6][7]
Signaling Pathway of Budesonide
Caption: Budesonide's mechanism of action in reducing airway inflammation.
Experimental Protocols
Ovalbumin (OVA)-Induced Allergic Asthma Model in BALB/c Mice
This is a widely used model to induce a Th2-mediated allergic airway inflammation, characterized by eosinophilia and airway hyperresponsiveness (AHR).[4]
Materials:
-
6-8 week old female BALB/c mice
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Alum)
-
Budesonide (e.g., Pulmicort Nebuamp®)
-
Phosphate-buffered saline (PBS)
-
Nebulizer or whole-body inhalation system
-
Methacholine (B1211447) for AHR assessment
Protocol:
-
Sensitization:
-
On days 0 and 14, sensitize mice via intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.[8]
-
-
Challenge:
-
From day 21, challenge the mice with an aerosol of 1-5% OVA in PBS for 20-30 minutes, three times a week for several weeks to establish a chronic model.[9]
-
-
Budesonide Administration (Therapeutic Regimen):
-
Initiate budesonide treatment after the establishment of airway inflammation (e.g., from day 26).[9]
-
Administer budesonide (e.g., 1 mg/kg, i.p., or via inhalation) 30-60 minutes prior to each OVA challenge.[9][10]
-
A control group should receive the vehicle (e.g., PBS) following the same schedule.[9]
-
-
Outcome Measures:
-
Assess airway hyperresponsiveness to methacholine 24 hours after the final OVA challenge.[9]
-
Collect bronchoalveolar lavage fluid (BALF) for inflammatory cell counts.
-
Harvest lung tissue for histology (e.g., H&E, PAS staining) and molecular analysis (e.g., cytokine levels).
-
House Dust Mite (HDM)-Induced Allergic Asthma Model in BALB/c Mice
The HDM model is considered more clinically relevant to human asthma as HDM is a common human allergen.[5]
Materials:
-
6-8 week old male or female BALB/c mice
-
House dust mite (HDM) extract
-
Budesonide
-
Phosphate-buffered saline (PBS)
-
Intranasal or oropharyngeal administration equipment
Protocol:
-
Sensitization and Challenge:
-
Budesonide Administration:
-
Outcome Measures:
-
Sacrifice mice on day 14.[12]
-
Collect BALF for cell differentiation.
-
Analyze lung tissue for inflammation and remodeling.
-
Measure serum IgE levels.
-
Experimental Workflow Diagram
Caption: General experimental workflow for rodent asthma models.
Data Presentation: Budesonide Administration Protocols in Rodent Asthma Models
| Study Reference | Rodent Model | Allergen | Route of Budesonide Administration | Dosage | Frequency | Key Findings |
| DergiPark[14][15] | BALB/c Mice | Ovalbumin (OVA) | Nebulized (Inhalation) | 250 µg, 500 µg, 1000 µg | Twice daily, once daily, every other day | Every-other-day treatment was most effective in improving lung histology.[14] |
| Johnson et al.[11][13] | BALB/c Mice | House Dust Mite (HDM) | Inhalation (with formoterol) | Not specified for budesonide alone | Concurrent with or post-allergen exposure | Combination therapy with allergen avoidance effectively reversed airway remodeling and hyperreactivity.[11][13] |
| Kumar et al.[9] | BALB/c Mice | Ovalbumin (OVA) | Intraperitoneal (i.p.) | 1 mg/kg | Before each allergen challenge (3x/week) | Reduced AHR, leukocyte infiltration, and peribronchiolar collagen deposition.[9] |
| Verheijden et al. (as cited in[12]) | BALB/c Mice | House Dust Mite (HDM) | Oropharyngeal instillation | Not specified | On challenge days | Not detailed in the provided context. |
| Donnelly et al.[16] | Mice | Ovalbumin (OVA) | Intraperitoneal (i.p.) | 3 mg/kg | Once daily | Prevented the development of sustained airway hyperresponsiveness.[16] |
| He et al.[10] | BALB/c Mice | Ovalbumin (OVA) | Inhalation | 1 mg in 5 mL PBS | 30 min before OVA challenge | Alleviated airway inflammation and remodeling.[10] |
| Liu et al.[8] | Mice | Ovalbumin (OVA) | Inhalation | 100 µg/kg | Daily, 1 hour before OVA challenge | Ameliorated allergic airway inflammation and reduced angiogenesis.[8] |
| Belleguic et al.[17] | BALB/c Mice | Ovalbumin (OVA) | Intranasal | 0.3 - 3 mg/kg | Not specified | Dose-dependently inhibited pulmonary inflammation and AHR.[17] |
| Lee et al.[18] | BALB/c & C57BL/6 Mice | Ovalbumin (OVA) | Intranasal (topical) | 10 µM solution | Daily for 10 days | Significantly reduced Th2 cytokines, eosinophilia, and epithelial thickness.[18] |
References
- 1. What is the mechanism of Budesonide? [synapse.patsnap.com]
- 2. What is the mechanism of action of Budesonide? [synapse.patsnap.com]
- 3. Molecular and cellular mechanisms underlying the therapeutic effects of budesonide in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 5. House Dust Mite-Induced Asthma Model | Chondrex, Inc. [chondrex.com]
- 6. pharmacyfreak.com [pharmacyfreak.com]
- 7. Budesonide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The effects of budesonide on angiogenesis in a murine asthma model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic administration of Budesonide ameliorates allergen-induced airway remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Budesonide and Calcitriol Synergistically Inhibit Airway Remodeling in Asthmatic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. researchgate.net [researchgate.net]
- 13. Combined budesonide/formoterol therapy in conjunction with allergen avoidance ameliorates house dust mite-induced airway remodeling and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. Meandros Medical And Dental Journal » Submission » Different Nebulized Budesonide Dosing Regimens in a Mouse Model of Chronic Asthma [dergipark.org.tr]
- 16. publications.ersnet.org [publications.ersnet.org]
- 17. Gender comparison in a murine model of allergen-driven airway inflammation and the response to budesonide treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterization of a Novel High Dose Ovalbumin Induced Murine Model of Allergic Sinonasal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
HPLC method for quantifying budesonide in plasma samples
An HPLC Method for the Quantification of Budesonide (B1683875) in Human Plasma
Application Note
Introduction
Budesonide is a potent glucocorticoid widely used in the treatment of asthma, allergic rhinitis, and inflammatory bowel disease.[1][2] Due to its extensive first-pass metabolism, the systemic bioavailability of budesonide is low, necessitating the use of sensitive and reliable analytical methods for its quantification in plasma to support pharmacokinetic and bioequivalence studies.[1][3] This application note describes a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of budesonide in human plasma samples. The method involves a sample preparation procedure using protein precipitation followed by solid-phase extraction (SPE) to ensure high recovery and removal of endogenous interferences.
Principle
The method is based on the separation of budesonide from plasma components using a C18 stationary phase. Plasma samples, spiked with an internal standard (IS) such as dexamethasone (B1670325), undergo protein precipitation. The supernatant is then further purified and concentrated using solid-phase extraction (SPE). The final extract is injected into the HPLC system. The separation is achieved with an isocratic mobile phase, and the analyte is detected by its UV absorbance at 244 nm.[4][5] Quantification is performed by relating the peak area ratio of budesonide to the internal standard against a calibration curve constructed from standards of known concentrations.
Experimental Protocols
1. Materials and Reagents
-
Budesonide reference standard (≥99% purity)
-
Dexamethasone (Internal Standard, IS) (≥98% purity)[4]
-
Methanol (B129727) (HPLC grade)[6]
-
Acetonitrile (B52724) (HPLC grade)[4]
-
Monobasic potassium phosphate (B84403) (Analytical grade)[4]
-
Orthophosphoric acid (Analytical grade)[4]
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (K2EDTA as anticoagulant)
-
Solid-Phase Extraction (SPE) Cartridges (e.g., C18, 100 mg)[7]
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The optimized chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| HPLC System | Isocratic Pump, Autosampler, UV-Vis Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[4] |
| Mobile Phase | Acetonitrile : 0.025 M KH2PO4 Buffer (pH 3.2) (55:45, v/v)[4][5] |
| Flow Rate | 1.0 mL/min[4][8] |
| Injection Volume | 20 µL[6] |
| Column Temperature | Ambient (25 ± 2°C)[4] |
| Detection Wavelength | 244 nm[4][5][8] |
| Internal Standard | Dexamethasone[4] |
| Run Time | Approx. 10 minutes |
3. Preparation of Solutions
-
Phosphate Buffer (0.025 M, pH 3.2): Dissolve 3.4 g of monobasic potassium phosphate in 1 L of ultrapure water. Adjust the pH to 3.2 using orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.[4]
-
Mobile Phase: Prepare the mobile phase by mixing acetonitrile and the prepared phosphate buffer in a 55:45 (v/v) ratio. Degas the solution for 15 minutes in an ultrasonic bath.[4]
-
Standard Stock Solutions (100 µg/mL): Accurately weigh 10 mg of budesonide and dexamethasone (IS) and dissolve each in separate 100 mL volumetric flasks with methanol to obtain stock solutions of 100 µg/mL.[1] Store these solutions at 2-8°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the budesonide stock solution with the mobile phase to create calibration standards. Similarly, prepare a working solution for the internal standard.
4. Sample Preparation Protocol
The sample preparation involves protein precipitation followed by solid-phase extraction (SPE).[3][9]
-
Spiking: Take 500 µL of plasma sample in a microcentrifuge tube. Add 25 µL of the dexamethasone internal standard working solution.
-
Protein Precipitation: Add 1 mL of chilled methanol to the plasma sample. Vortex for 1 minute to precipitate plasma proteins.[1]
-
Centrifugation: Centrifuge the mixture at 4500 rpm for 10 minutes.[3]
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.[3]
-
Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of ultrapure water, followed by 1 mL of 5% methanol in water to remove polar impurities.[3]
-
Elution: Elute the budesonide and internal standard from the cartridge with 1 mL of methanol into a clean tube.[3]
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.[3] Vortex briefly to ensure complete dissolution.
-
Injection: Transfer the reconstituted sample to an HPLC vial for analysis.
5. Calibration Curve
Prepare a calibration curve by spiking blank plasma with known concentrations of budesonide (e.g., 0.5, 1, 2, 5, 10, and 20 µg/mL).[10] Process these standards using the same sample preparation protocol as the unknown samples. Plot the peak area ratio of budesonide to the internal standard against the nominal concentration of budesonide. Perform a linear regression analysis to obtain the calibration equation and correlation coefficient. The regression should be significant with an R² value >0.99.[4]
Method Validation Summary
The developed HPLC method should be validated according to ICH guidelines. The typical performance characteristics are summarized below.
| Validation Parameter | Specification | Typical Result |
| Linearity Range | R² ≥ 0.99 | 0.5 - 20 µg/mL[10] |
| Accuracy | 85 - 115% of nominal concentration | 98.7% to 105.3%[11] |
| Precision (RSD%) | Intra-day & Inter-day ≤ 15% | < 2.0%[5] |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | 0.05 µg/mL[10] |
| Limit of Quantification (LOQ) | S/N ratio ≥ 10 | 0.5 µg/mL[10] |
| Selectivity | No interfering peaks at the retention times of analyte and IS | Specificity confirmed with blank plasma |
| Recovery | Consistent, precise, and reproducible | > 85% |
Workflow Diagram
Caption: Experimental workflow for budesonide quantification in plasma.
Conclusion
The described RP-HPLC method is simple, accurate, and precise for the quantification of budesonide in human plasma. The sample preparation procedure, combining protein precipitation and solid-phase extraction, effectively removes matrix interferences, ensuring reliable results. This method is suitable for routine analysis in clinical and research settings for pharmacokinetic studies of budesonide.
References
- 1. storage.googleapis.com [storage.googleapis.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. lcms.cz [lcms.cz]
- 4. Development and validation of a rapid HPLC method for simultaneous analysis of budesonide and its novel synthesized hemiesters in colon specific formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. Automated sample preparation for the determination of budesonide in plasma samples by liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nanobioletters.com [nanobioletters.com]
- 9. Phospholipid removal combined with a semi-automated 96-well SPE application for determination of budesonide in human plasma with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
Application Notes and Protocols for Developing a Controlled-Release Budesonide Formulation for Colon Targeting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Budesonide (B1683875) is a potent second-generation corticosteroid with significant local anti-inflammatory effects and extensive first-pass metabolism, making it an ideal candidate for targeted delivery to the colon for the treatment of inflammatory bowel diseases (IBD) such as ulcerative colitis and Crohn's disease.[1][2] A targeted approach minimizes systemic side effects often associated with conventional corticosteroid therapy.[1][3] The development of a controlled-release formulation that can effectively bypass the upper gastrointestinal (GI) tract and release budesonide specifically in the colon is a key strategy for enhancing therapeutic efficacy and patient compliance.[4][5]
This document provides detailed application notes and protocols for the development and evaluation of a controlled-release budesonide formulation for colon targeting. It covers various formulation strategies, experimental protocols for preparation and characterization, and in vitro/in vivo evaluation methods.
Formulation Strategies for Colon Targeting
Several approaches can be utilized to achieve colon-specific drug delivery of budesonide. These strategies often rely on the physiological differences between the upper GI tract and the colon, such as pH, transit time, and microbial environment.[4][6]
1. pH-Dependent Systems: This is the most common approach, utilizing enteric polymers that dissolve at the higher pH of the lower small intestine and colon.[1][7] Eudragit® polymers are frequently used for this purpose.[6][7][8]
-
Eudragit® L100: Dissolves at pH ≥ 6.0
-
Eudragit® S100: Dissolves at pH ≥ 7.0[7]
2. Time-Dependent (Pulsatile) Systems: These formulations are designed to release the drug after a predetermined lag time, corresponding to the transit time to the colon.[11] This is often achieved using swellable or erodible polymers like hydroxypropyl methylcellulose (B11928114) (HPMC).[12][13]
3. Microbially-Triggered Systems: This strategy employs polysaccharides like pectin, guar (B607891) gum, and dextran (B179266) that are specifically degraded by the enzymes produced by colonic microflora.[14][15][16]
4. Combined Approaches: To enhance targeting efficiency, a combination of the above strategies is often employed. For instance, a pH-dependent polymer can be combined with a time-dependent or microbially-triggered polymer to create a more robust delivery system.[6][9][10][17]
Data Presentation: In Vitro Budesonide Release Profiles
The following tables summarize quantitative data from various studies on the in vitro release of budesonide from different colon-targeting formulations.
Table 1: pH-Dependent Release of Budesonide Formulations
| Formulation Type | Polymer(s) | pH 1.2 (2h) | pH 6.8 (3h) | pH 7.4 | Reference |
| Enteric-Coated Capsules | Eudragit S100 | ~11% | ~52% (after 5h) | ~100% (after 24h) | [11] |
| Compression-Coated Tablets | Eudragit S100/L100 (1:1) | - | - | 45.58% in target area | [13] |
| Nanoparticles | Eudragit FS30D | Minimal | Sustained Release | - | [9][10] |
| Microparticles | Eudragit RS | <5% | 4-30% | - | [8] |
Table 2: Combined pH- and Time-Dependent Release of Budesonide
| Formulation Type | Polymer(s) | pH 1.2 (2h) | pH 6.8 | Colonic pH / with enzymes | Reference | | :--- | :--- | :--- | :--- | :--- | | Dual pH/Time-Dependent Nanoparticles | Eudragit FS30D & Eudragit RS100 | Minimal Burst Release | Sustained Release | Efficient Delivery |[9][10] | | Coated Pellets | Pectin & Surelease (1:3) | No Release | No Release | >60% with rat cecal contents |[14] | | Matrix Tablets | Dextran | <10% | <10% | Drastic increase with rat cecal contents |[15] |
Experimental Protocols
Protocol 1: Preparation of Enteric-Coated Budesonide Microparticles
This protocol describes the preparation of pH-sensitive microparticles using an oil-in-water (o/w) emulsion solvent evaporation method.
Materials:
-
Budesonide
-
Eudragit® S100
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
Acetone
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of budesonide and Eudragit® S100 in a mixture of DCM and acetone.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 0.25% w/v).
-
Emulsification: Slowly inject the organic phase into the aqueous phase under continuous stirring using a high-speed homogenizer to form an o/w emulsion.
-
Solvent Evaporation: Continue stirring the emulsion at room temperature for several hours to allow the organic solvents to evaporate, leading to the formation of solid microparticles.
-
Microparticle Collection and Washing: Collect the microparticles by centrifugation, wash them multiple times with deionized water to remove residual PVA, and then freeze-dry the particles.
Protocol 2: In Vitro Drug Release Study
This protocol outlines a dissolution test to simulate the transit of the formulation through the GI tract.[17]
Apparatus: USP Dissolution Apparatus II (Paddle)
Media:
-
Gastric Simulation: 0.1 N HCl (pH 1.2)
-
Small Intestine Simulation: Phosphate (B84403) buffer (pH 6.8)
-
Colon Simulation: Phosphate buffer (pH 7.4)
Procedure:
-
Place the formulated budesonide dosage form in the dissolution vessel containing 900 mL of 0.1 N HCl at 37°C ± 0.5°C with a paddle speed of 50 rpm.
-
After 2 hours, withdraw a sample and replace the medium with 900 mL of phosphate buffer (pH 6.8).
-
Continue the dissolution for a specified period (e.g., 3-4 hours), withdrawing samples at predetermined time intervals.
-
Replace the medium with 900 mL of phosphate buffer (pH 7.4) and continue the dissolution for up to 24 hours, collecting samples at regular intervals.
-
Analyze the withdrawn samples for budesonide content using a validated analytical method (e.g., HPLC).
Protocol 3: In Vivo Efficacy Study in a DSS-Induced Colitis Mouse Model
This protocol describes the evaluation of the therapeutic efficacy of the developed formulation in an animal model of IBD.[9][10]
Animal Model: Dextran sulfate (B86663) sodium (DSS)-induced colitis in mice.
Procedure:
-
Induction of Colitis: Administer DSS in the drinking water of mice for a specified period (e.g., 5-7 days) to induce colitis.
-
Treatment: Orally administer the controlled-release budesonide formulation, a control formulation (e.g., free budesonide), or a vehicle to different groups of mice daily.
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the study, sacrifice the mice and collect the colons.
-
Evaluation: Measure the colon length and weight. Perform histological analysis of the colon tissue to assess inflammation, ulceration, and tissue damage. Measure myeloperoxidase (MPO) activity in the colon tissue as a marker of neutrophil infiltration.
Visualizations
Budesonide Anti-inflammatory Signaling Pathway
Caption: Budesonide's mechanism of action involves binding to the glucocorticoid receptor, leading to the upregulation of anti-inflammatory genes and the downregulation of pro-inflammatory genes.
Experimental Workflow for Formulation Development and Evaluation
Caption: A systematic workflow for developing and evaluating a colon-targeted budesonide formulation, from initial design to in vivo efficacy testing.
Logical Relationship of Colon-Targeting Strategies
Caption: An overview of primary and combined strategies to achieve targeted delivery of budesonide to the colon.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic Effects of Budesonide for IBD [cliniciansbrief.com]
- 3. Clinical Pharmacokinetic and Pharmacodynamic Considerations in the Treatment of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. impactfactor.org [impactfactor.org]
- 6. Strategic Approaches for Colon Targeted Drug Delivery: An Overview of Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Methodologies for Evaluating Colon-Targeted Pharmaceutical Products and Industry Perspectives for Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eudragit® Microparticles for the Release of Budesonide: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Colon-targeted delivery of budesonide using dual pH- and time-dependent polymeric nanoparticles for colitis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Colon-targeted delivery of budesonide using dual pH- and time-dependent polymeric nanoparticles for colitis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Pulsatile systems for colon targeting of budesonide: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. brieflands.com [brieflands.com]
- 15. Preparation and in vitro/in vivo evaluation of dextran matrix tablets of budesonide in experimental ulcerative colitis in rats | Semantic Scholar [semanticscholar.org]
- 16. Colon Delivery of Budesonide Using Solid Dispersion in Dextran for the Treatment and Secondary Prevention of Ulcerative Colitis in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Colon Targeted Drug Delivery Systems: A Review on Primary and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: In Vitro Dissolution Testing for Enteric-Coated Budesonide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Budesonide (B1683875) is a potent corticosteroid utilized in the treatment of inflammatory gastrointestinal conditions such as Crohn's disease and ulcerative colitis. Enteric-coated formulations of budesonide are designed to delay the release of the active pharmaceutical ingredient (API) until the dosage form has passed through the acidic environment of the stomach, allowing for targeted delivery to the intestines. In vitro dissolution testing is a critical quality control measure and a valuable tool in the development of these modified-release dosage forms. This application note provides a comprehensive overview and detailed protocols for conducting in vitro dissolution testing of enteric-coated budesonide.
The methodology described herein is a synthesis of recommendations from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP), as well as findings from the scientific literature.[1][2][3][4] Adherence to a well-defined and reproducible dissolution protocol is essential for ensuring product quality, consistency, and for predicting in vivo performance.
Experimental Protocols
The in vitro dissolution testing for enteric-coated budesonide typically follows a two-stage process to simulate the physiological conditions of the gastrointestinal tract. The first stage (Acid Stage) mimics the acidic environment of the stomach, where the enteric coating should remain intact, preventing premature drug release. The second stage (Buffer Stage) simulates the more neutral pH of the intestines, where the enteric coating is designed to dissolve and release the drug.
Apparatus and General Conditions
A standard dissolution apparatus is employed for this test. The most commonly cited are USP Apparatus 1 (basket) and USP Apparatus 2 (paddle).[2][4][5][6] The choice of apparatus may depend on the specific product formulation (e.g., capsules, tablets, or pellets within a capsule). When testing capsules, sinkers are often used to prevent them from floating.[2][4][6]
General Parameters:
-
Temperature: 37°C ± 0.5°C[5]
-
Number of Units: A minimum of 12 dosage units should be tested for each product batch.[2][4][7]
Stage 1: Acid Stage (Gastric Simulation)
This stage assesses the integrity of the enteric coating in an acidic medium.
Methodology:
-
Place the specified volume of 0.1 N Hydrochloric (HCl) acid into each dissolution vessel.
-
Allow the dissolution medium to equilibrate to 37°C ± 0.5°C.
-
Place one dosage unit into each vessel.
-
Begin rotation of the apparatus at the specified speed.
-
After 2 hours, withdraw a sample of the dissolution medium for analysis. It is crucial that the enteric coating prevents significant drug release during this phase.[3][4][5][6][8]
-
Proceed immediately to the Buffer Stage.
Stage 2: Buffer Stage (Intestinal Simulation)
This stage evaluates the release of budesonide in a medium that simulates the pH of the intestines.
Methodology:
-
After completion of the Acid Stage, the dosage form can be transferred to a new set of vessels containing the buffer medium, or the pH of the existing medium can be adjusted by adding a pre-calculated amount of a buffer concentrate. The latter method is often preferred to minimize handling of the dosage form.
-
The buffer medium will be a phosphate (B84403) buffer of a specific pH. Several pH values may be tested to fully characterize the dissolution profile.[2][4][9]
-
Continue the dissolution test at the same or a different specified rotation speed.
-
Withdraw samples of the dissolution medium at predetermined time intervals.[2][4] It is important to replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant total volume.
-
Filter the samples promptly and analyze them for budesonide concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[5]
Data Presentation: Dissolution Parameters
The following tables summarize the quantitative parameters for the in vitro dissolution testing of enteric-coated budesonide, compiled from various sources.
Table 1: Dissolution Apparatus and Rotation Speed
| Parameter | Specification | Source(s) |
| Apparatus | USP Apparatus 1 (Basket) or USP Apparatus 2 (Paddle) | [2][4][5][6] |
| Rotation Speed | 50 rpm, 75 rpm, or 100 rpm | [2][4][5][6][7] |
Table 2: Dissolution Media and Volume
| Stage | Medium | pH | Volume | Source(s) |
| Acid Stage | 0.1 N Hydrochloric Acid | 1.2 | 250 mL, 900 mL, or 1000 mL | [4][5][6][7] |
| Buffer Stage | Phosphate Buffer | 4.5, 6.0, 6.5, 6.8, 7.2, 7.4, or 7.5 | 250 mL, 900 mL, or 1000 mL | [2][4][5][6][7][8][9] |
Table 3: Sampling Times
| Stage | Recommended Sampling Times (hours) | Source(s) |
| Acid Stage | 2 | [5][6][8] |
| Buffer Stage | 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 20, 24 (or until at least 80% of the drug is released) | [2][4][5][10] |
Table 4: Acceptance Criteria
| Stage | Time Point | Acceptance Criteria | Source(s) |
| Acid Stage | 2 hours | Not more than 10% of the labeled amount of budesonide is dissolved. | [10] |
| Buffer Stage | Multiple time points | Profile should be compared to a reference product or a bio-batch. A common target is to have at least 80% of the drug released at the final time point. The f2 similarity factor can be used for profile comparison, with a value between 50 and 100 indicating similarity. | [10][11] |
Visualizations
Experimental Workflow for In Vitro Dissolution Testing
Caption: Workflow for the two-stage in vitro dissolution testing of enteric-coated budesonide.
Conclusion
The in vitro dissolution testing protocol for enteric-coated budesonide is a multi-step process designed to ensure the delayed-release characteristics of the formulation. By following a standardized two-stage dissolution procedure, researchers and drug development professionals can effectively assess the performance and quality of their products. The parameters outlined in this application note provide a solid foundation for developing a robust and reliable dissolution method. It is important to note that specific dissolution methods and acceptance criteria may need to be optimized and validated for each unique formulation.
References
- 1. fda.gov [fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Dissolution Testing for Generic Drugs: An FDA Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Optimization of Budesonide Compression-Coated Tablets for Colonic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. johronline.com [johronline.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. Dissolution Specification Setting Procedure for Modified Release Dosage Form [pharmaspecialists.com]
- 11. pharmacy.umaryland.edu [pharmacy.umaryland.edu]
Application Notes and Protocols for Clinical Trial Design of Inhaled Budesonide Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing robust and effective clinical trials for inhaled combination therapies involving budesonide (B1683875). The protocols outlined below are based on established clinical trial methodologies and regulatory guidance, ensuring the generation of high-quality data for submission and scientific scrutiny.
Introduction
Inhaled corticosteroids (ICS) like budesonide are a cornerstone in the management of chronic inflammatory airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Combination therapies, which pair budesonide with long-acting β2-agonists (LABA) like formoterol (B127741), or with a long-acting muscarinic antagonist (LAMA) like glycopyrrolate, and in triple combinations (ICS/LABA/LAMA), have demonstrated significant improvements in efficacy compared to monotherapies.[1][4][5][6][7] Designing clinical trials for these combination products requires a nuanced approach to demonstrate the contribution of each component, assess safety, and establish superiority or non-inferiority against existing standards of care.
Preclinical and Phase I Considerations
Before advancing to larger clinical trials, a thorough preclinical and Phase I program is essential. This includes in vitro and in vivo pharmacology studies to establish the mechanism of action and dose-response relationship. Phase I trials in healthy volunteers are crucial for assessing the pharmacokinetics (PK) and pharmacodynamics (PD) of the combination therapy, as well as initial safety and tolerability.
Clinical Trial Design (Phase II & III)
The design of Phase II and III clinical trials is critical for regulatory approval and establishing the clinical value of a new combination therapy. Key elements of the trial design are detailed below.
Study Design
Most pivotal trials for inhaled budesonide combinations employ a randomized, double-blind, parallel-group design .[1][5][7][8] This design minimizes bias and allows for clear comparisons between treatment arms. A placebo control is often included, especially in earlier phase trials, to establish the absolute effect of the combination.[1][9] In later-phase trials, an active comparator, typically an established standard-of-care therapy, is used to demonstrate non-inferiority or superiority.[4][9]
Patient Population
The target patient population should be clearly defined based on the intended indication (asthma or COPD) and disease severity.[1][10]
Inclusion Criteria typically include:
-
A documented history of asthma or COPD.[10]
-
Specific age range (e.g., adults and adolescents ≥12 years).[1][10]
-
Baseline lung function measurements (e.g., pre-bronchodilator FEV1).[10]
-
For asthma, a history of exacerbations or inadequate control on current therapy.[4][8]
-
For COPD, symptomatic patients despite maintenance therapy.[6][7]
Exclusion Criteria often include:
-
Recent respiratory tract infection or exacerbation requiring systemic corticosteroids.[10]
-
Current smokers (in some asthma trials) or those with a minimal smoking history (for COPD trials, a history of ≥10 pack-years is common).[11]
-
Clinically significant comorbidities that could interfere with the study.
Treatment Arms and Dosing
To demonstrate the contribution of each component of the combination, trials often include arms with the individual monotherapies in addition to the combination product and a placebo or active comparator.[1][8]
Example Treatment Arms for a Budesonide/Formoterol Combination Trial:
-
Budesonide/Formoterol Combination Inhaler
-
Budesonide Monotherapy Inhaler
-
Formoterol Monotherapy Inhaler
-
Placebo Inhaler
Dosing regimens should be based on Phase II dose-ranging studies. For pediatric populations, the highest proposed dose for the age range is often studied.[12]
Efficacy Endpoints
The choice of primary and secondary endpoints is crucial and should reflect clinically meaningful benefits.
| Endpoint Category | Primary Endpoints | Secondary Endpoints |
| Lung Function | Change from baseline in pre-dose Forced Expiratory Volume in 1 second (FEV1).[1][9][13] | Peak Expiratory Flow (PEF), Forced Vital Capacity (FVC), Forced Expiratory Flow between 25% and 75% of FVC (FEF25-75%).[13][14] |
| Exacerbations | Annual rate of moderate to severe exacerbations.[5][13][15] | Time to first exacerbation, exacerbations requiring hospitalization or systemic corticosteroids.[5][8] |
| Symptom Control | Change from baseline in a validated asthma or COPD symptom score (e.g., Asthma Control Questionnaire - ACQ, COPD Assessment Test - CAT).[10][16] | Daily symptom diaries, use of rescue medication.[15] |
| Quality of Life | Change from baseline in a validated health-related quality of life questionnaire (e.g., St. George's Respiratory Questionnaire - SGRQ).[5][17] | Asthma Quality of Life Questionnaire (AQLQ), COPD-specific questionnaires. |
Safety and Tolerability
Safety is a primary concern in all clinical trials. Adverse events (AEs) and serious adverse events (SAEs) must be meticulously recorded and reported. For inhaled corticosteroids, specific attention should be paid to the risk of pneumonia, particularly in COPD patients.[18][19][20] Long-term safety studies are often required by regulatory agencies.[21]
Experimental Protocols
Detailed and standardized protocols are essential for data consistency and reliability.
Pulmonary Function Testing (Spirometry)
Objective: To assess airway obstruction and the effect of treatment on lung function.
Methodology:
-
Equipment: Calibrated spirometer meeting American Thoracic Society/European Respiratory Society (ATS/ERS) standards.
-
Procedure:
-
Patients should be instructed to withhold their short-acting bronchodilators for at least 4-6 hours and long-acting bronchodilators for at least 12-24 hours before testing.
-
Perform pre-bronchodilator spirometry to measure FEV1 and FVC.
-
Administer a short-acting bronchodilator (e.g., albuterol).
-
Repeat spirometry 15-30 minutes after bronchodilator administration to assess reversibility.
-
At subsequent visits, pre-dose FEV1 is measured to assess the long-term effect of the study medication.[1]
-
-
Quality Control: At least three acceptable and repeatable maneuvers must be obtained.
Biomarker Analysis
Objective: To measure markers of airway inflammation.
Methodology:
-
Fractional Exhaled Nitric Oxide (FeNO):
-
Equipment: Chemiluminescence or electrochemical FeNO analyzer.
-
Procedure: Patients exhale at a constant flow rate for a specified time. FeNO levels are measured in parts per billion (ppb).[22]
-
-
Sputum Eosinophils:
-
Procedure: Sputum is induced by inhalation of hypertonic saline. The sputum plug is selected, dispersed, and a cell count is performed to determine the percentage of eosinophils.[14]
-
-
Blood Eosinophils:
-
Procedure: A standard complete blood count (CBC) with differential is performed to determine the absolute eosinophil count.
-
Patient-Reported Outcome (PRO) Questionnaires
Objective: To assess the patient's perception of their symptoms, functional status, and quality of life.
Methodology:
-
Selection of Instruments: Use validated questionnaires appropriate for the disease and patient population (e.g., ACQ-7 for asthma, CAT for COPD, SGRQ for both).[10][17]
-
Administration: Questionnaires should be administered at baseline and at specified follow-up visits.
-
Data Collection: Ensure consistent data collection methods (e.g., paper-based or electronic).
Visualizations
Signaling Pathway of Budesonide and Formoterol
Caption: Signaling pathway of budesonide and formoterol in an airway smooth muscle cell.
Clinical Trial Workflow
Caption: A typical workflow for a randomized controlled clinical trial.
Logical Relationship of Endpoints
Caption: Logical relationship between primary and secondary endpoints in an asthma/COPD trial.
References
- 1. Efficacy and safety of budesonide and formoterol in one pressurised metered-dose inhaler in adults and adolescents with moderate to severe asthma: a randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhaled Corticosteroids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Budesonide/formoterol: in chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination Inhalers for COPD · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 7. Triple therapy with budesonide/glycopyrrolate/formoterol fumarate with co-suspension delivery technology versus dual therapies in chronic obstructive pulmonary disease (KRONOS): a double-blind, parallel-group, multicentre, phase 3 randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. songinitiative.org [songinitiative.org]
- 10. Study to Assess PT010 in Adult and Adolescent Participants with Inadequately Controlled Asthma (LOGOS) [astrazenecaclinicaltrials.com]
- 11. PAN Foundation Trial Finder [trialfinder.panfoundation.org]
- 12. fda.gov [fda.gov]
- 13. dtb.bmj.com [dtb.bmj.com]
- 14. researchgate.net [researchgate.net]
- 15. Real-World Outcomes in Patients with COPD Initiating Budesonide/Glycopyrronium/Formoterol Fumarate Dehydrate in Spain: ORESTES Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fiercebiotech.com [fiercebiotech.com]
- 17. researchgate.net [researchgate.net]
- 18. aifa.gov.it [aifa.gov.it]
- 19. Inhaled corticosteroids containing medicinal products indicated in the treatment of chronic obstructive pulmonary disease - referral | European Medicines Agency (EMA) [ema.europa.eu]
- 20. pharmtech.com [pharmtech.com]
- 21. hcplive.com [hcplive.com]
- 22. Protocol for the INFORM ASTHMA Trial: budesonide–formoterol reliever in adults with asthma on maintenance inhaled corticosteroid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Solid Lipid Nanoparticles for Pulmonary Delivery of Budesonide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Budesonide (B1683875), a potent glucocorticoid, is a first-line treatment for asthma and other inflammatory airway diseases. Its efficacy is maximized when delivered directly to the lungs. Solid lipid nanoparticles (SLNs) have emerged as a promising carrier system for pulmonary drug delivery. These nanoparticles, composed of biodegradable and biocompatible lipids, can enhance the therapeutic effect of budesonide by improving its solubility, providing sustained release, and increasing its deposition in the deep lung regions. This document provides detailed application notes and protocols for the formulation, characterization, and evaluation of budesonide-loaded SLNs for pulmonary administration.
Data Presentation
The following tables summarize quantitative data from various studies on budesonide-loaded SLNs, offering a comparative overview of different formulation strategies and their outcomes.
Table 1: Formulation Parameters and Physicochemical Characteristics of Budesonide-Loaded SLNs
| Formulation Method | Lipid(s) | Surfactant(s) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Drug Loading (%) | Reference |
| Ultrasonication | Softisan 154, Lipoid S100 | Poloxamer 188 | 170 - 200 | - | - | ~97 | - | [1][2] |
| Melt Emulsification & Homogenization | Compritol 888 ATO | Tween 80, Plurol Oleique | 185.2 | 0.387 | - | 61 | - | [3] |
| Emulsification-Solvent Diffusion | Glycerol Monostearate (GMS) | Polyvinyl Alcohol (PVA) | 218.2 ± 6.6 | - | -26.7 ± 1.9 | 92.5 ± 0.52 | 5.8 ± 0.3 | [4][5][6] |
| Emulsification-Ultrasound Diffusion | Glycerin Monostearate (GMS) | - | 147.3 | 0.228 | - | 97.77 ± 2.60 | - | [7] |
Table 2: In Vitro Release and Aerodynamic Performance of Budesonide-Loaded SLNs
| Formulation Method | Release Profile Highlights | Fine Particle Fraction (FPF) (%) | Mass Median Aerodynamic Diameter (MMAD) (µm) | Geometric Standard Deviation (GSD) | Reference |
| Ultrasonication | Sustained release over 24 hours, with ~80% released. | 19.16 | - | - | [1] |
| Emulsification-Solvent Diffusion | Sustained release over 24 hours, with >95% released. | 49.5 (co-spray dried with lactose) | 2.06 | 2.98 | [4][5] |
Experimental Protocols
Detailed methodologies for the preparation and evaluation of budesonide-loaded SLNs are provided below.
Protocol 1: Preparation of Budesonide-Loaded SLNs by Ultrasonication
This protocol is based on the method described by Esmaeili et al. (2016).[1][2]
Materials:
-
Budesonide
-
Softisan 154 (S154)
-
Lipoid S100
-
Poloxamer 188
-
Sorbitol
-
Purified water
-
Magnetic stirrer with heating plate
-
Probe sonicator
Procedure:
-
Lipid Phase Preparation: In a beaker, combine 3.5 g of S154, 1.5 g of Lipoid S100, and the desired amount of budesonide.
-
Heat the mixture to 65-70 °C while stirring with a magnetic stirrer until a clear, yellowish lipid matrix solution is obtained.
-
Aqueous Phase Preparation: In a separate beaker, dissolve 1 g of Poloxamer 188 and 4.75 g of Sorbitol in 89.25 mL of purified water. Heat this solution to the same temperature as the lipid phase (65-70 °C).
-
Emulsification: Add the hot aqueous phase to the melted lipid phase under continuous stirring.
-
Homogenization: Subject the resulting pre-emulsion to high-shear homogenization.
-
Ultrasonication: Sonicate the emulsion using a probe sonicator. The amplitude and duration of sonication should be optimized to achieve the desired particle size.[1][2]
-
Cooling and SLN Formation: Allow the nanoemulsion to cool down to room temperature while stirring. The lipids will recrystallize and form solid lipid nanoparticles.
-
Storage: Store the resulting SLN dispersion at 4 °C.
Protocol 2: Preparation of Budesonide-Loaded SLNs by Emulsification-Solvent Diffusion
This protocol is adapted from the method described by Emami et al.[4][5]
Materials:
-
Budesonide
-
Glycerol monostearate (GMS)
-
Polyvinyl alcohol (PVA)
-
Purified water
-
Magnetic stirrer with heating plate
-
Probe sonicator
Procedure:
-
Organic Phase Preparation: Dissolve a fixed amount of budesonide (e.g., 2 mg) and the desired quantity of GMS in a mixture of acetone and ethanol (e.g., 2 mL).
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1.2% w/v) in purified water.
-
Heating: Pre-heat both the organic and aqueous phases to 70 °C.
-
Emulsification: Add the organic phase dropwise into the aqueous phase under continuous stirring.
-
Solvent Evaporation: Continue stirring the mixture for 30 minutes to allow for the evaporation of acetone and ethanol.
-
Sonication: Sonicate the suspension using a microtip probe sonicator (e.g., at 50 W for 90 seconds) to reduce the particle size and obtain a homogenous SLN dispersion.[4][5]
-
Cooling: Allow the dispersion to cool to room temperature.
-
Storage: Store the final budesonide-loaded SLN suspension at 4 °C.
Protocol 3: Characterization of Budesonide-Loaded SLNs
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:
-
Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Procedure:
-
Dilute the SLN dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size and PDI at a fixed scattering angle (e.g., 90°) and a constant temperature (e.g., 25 °C).
-
For zeta potential measurement, use an appropriate folded capillary cell and measure the electrophoretic mobility of the nanoparticles.
-
2. Entrapment Efficiency (EE) and Drug Loading (DL) Determination:
-
Principle: Separation of the unentrapped drug from the SLN dispersion followed by quantification of the drug in either the supernatant or the nanoparticles.
-
Procedure:
-
Separation: Centrifuge the SLN dispersion at high speed (e.g., 15,000 rpm for 30 minutes) using a refrigerated centrifuge to pellet the SLNs. An alternative is to use centrifugal filter units.
-
Quantification of Unentrapped Drug: Carefully collect the supernatant and determine the concentration of free budesonide using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 248 nm).[5]
-
Calculation:
-
Entrapment Efficiency (%):
-
Drug Loading (%):
-
-
Protocol 4: In Vitro Drug Release Study
This protocol is based on the dialysis bag method.[1]
Materials:
-
Budesonide-loaded SLN dispersion
-
Dialysis tubing (e.g., molecular weight cut-off of 12,000 Da)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Shaking water bath or magnetic stirrer
-
HPLC system for drug quantification
Procedure:
-
Soak the dialysis bag in the release medium (PBS, pH 7.4) for a specified time as per the manufacturer's instructions.
-
Pipette a known volume (e.g., 2 mL) of the budesonide-loaded SLN dispersion into the dialysis bag and securely seal both ends.
-
Place the sealed dialysis bag into a beaker containing a larger volume of pre-warmed (37 °C) PBS (e.g., 150 mL).
-
Keep the beaker in a shaking water bath or on a magnetic stirrer (e.g., at 150 rpm) maintained at 37 °C to ensure sink conditions.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours), withdraw a sample (e.g., 1 mL) of the release medium.[1]
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain a constant volume.
-
Analyze the collected samples for budesonide concentration using HPLC.
-
Plot the cumulative percentage of drug released versus time.
Protocol 5: Aerodynamic Performance Assessment using a Cascade Impactor
Instrumentation:
-
Next Generation Impactor (NGI) or Andersen Cascade Impactor (ACI)
-
Nebulizer or Dry Powder Inhaler (DPI) device
-
Vacuum pump
Procedure:
-
Device Preparation: Assemble the cascade impactor and coat the collection plates with a suitable solvent (e.g., methanol) to prevent particle bounce.
-
Sample Loading: Load the budesonide-loaded SLN formulation (either as a liquid for nebulization or a dry powder for DPI) into the delivery device.
-
Aerosolization: Connect the device to the impactor's induction port and actuate it while drawing air through the impactor at a calibrated flow rate (e.g., 60 L/min).
-
Drug Recovery: After aerosolization, disassemble the impactor and rinse each stage (including the device, induction port, and collection plates) with a known volume of a suitable solvent to recover the deposited drug.
-
Drug Quantification: Determine the amount of budesonide deposited on each stage using HPLC.
-
Data Analysis: Calculate the following aerodynamic parameters:
-
Mass Median Aerodynamic Diameter (MMAD): The diameter at which 50% of the particles by mass are smaller and 50% are larger.
-
Geometric Standard Deviation (GSD): A measure of the spread of the aerodynamic particle size distribution.
-
Fine Particle Fraction (FPF): The fraction of the emitted dose with an aerodynamic diameter typically less than 5 µm, which is considered respirable.
-
Visualizations
The following diagrams illustrate key workflows in the development of budesonide-loaded SLNs for pulmonary delivery.
Caption: Workflow for the preparation and characterization of Budesonide-SLNs.
Caption: Pulmonary delivery and mechanism of action of Budesonide-SLNs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Budesonide-loaded solid lipid nanoparticles for pulmonary delivery: preparation, optimization, and aerodynamic behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation and characterization of solid lipid nanoparticle-based nasal spray of budesonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formulation and optimization of solid lipid nanoparticle formulation for pulmonary delivery of budesonide using Taguchi and Box-Behnken design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Formulation and optimization of solid lipid nanoparticle formulation for pulmonary delivery of budesonide using Taguchi and Box-Behnken design | Semantic Scholar [semanticscholar.org]
- 7. Preparation and characterization of budesonide-loaded solid lipid nanoparticles for pulmonary delivery [jcps.bjmu.edu.cn]
Application Notes and Protocols for Nebulized Budesonide Particle Size Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the particle size distribution of nebulized budesonide (B1683875), a critical quality attribute for assessing the efficacy of inhaled therapies. The following sections outline the experimental setup and methodologies for two common techniques: Laser Diffraction and Cascade Impaction.
Introduction
The particle size of nebulized budesonide is a crucial factor influencing its deposition in the respiratory tract and, consequently, its therapeutic effect. For optimal delivery to the smaller airways, particles are ideally within the "respirable dose" range, generally considered to be less than 5 µm.[1] Particles larger than 5 µm tend to deposit in the oropharynx, while particles smaller than 1 µm may be exhaled.[2] This document details the experimental setups for measuring the particle size distribution of nebulized budesonide formulations.
Key Methodologies for Particle Size Analysis
Two primary methods are widely employed for characterizing the particle size of nebulized aerosols:
-
Laser Diffraction (LD): This technique measures the geometric particle size distribution based on the scattering of a laser beam by the aerosol droplets.[3] It is a rapid and reproducible method, often preferred for nebulizer analysis as it measures the particle distribution at the mouthpiece where evaporation is minimal.[1] The Malvern Spraytec is a commonly used instrument for this purpose.[4][5][6]
-
Cascade Impaction (CI): This method determines the aerodynamic particle size distribution by separating particles based on their inertia.[3][7] It provides the mass median aerodynamic diameter (MMAD), which is the diameter at which 50% of the aerosol mass resides.[8] The Andersen Cascade Impactor (ACI) and the Next Generation Impactor (NGI) are frequently used for this analysis.[9][10] Cascade impaction is essential for understanding the potential deposition of the drug in the lungs.[3]
Experimental Protocols
Protocol 1: Particle Size Analysis by Laser Diffraction
This protocol describes the use of a laser diffraction instrument, such as the Malvern Spraytec, to measure the volume-based droplet size distribution of nebulized budesonide.
Materials and Equipment:
-
Budesonide inhalation suspension (e.g., Pulmicort Respules®)[11]
-
Air compressor (for jet nebulizers)
-
Laser diffraction instrument with an inhalation cell (e.g., Malvern Spraytec)[4][5]
-
Exhaust system to remove the aerosol cloud
Experimental Workflow Diagram:
References
- 1. tandfonline.com [tandfonline.com]
- 2. ddl-conference.com [ddl-conference.com]
- 3. Comparison of Laser Diffraction and Next Generation Impactor Method in Determination of Droplet Size of Nebulizer Suspensions - DDL [ddl-conference.com]
- 4. Malvern Spraytec - ATA Scientific [atascientific.com.au]
- 5. researchgate.net [researchgate.net]
- 6. Spraytec for Sprays Droplet Size Measurement, Particle size of Sprays, Droplets & Aerosol, Malvern Instruments - Aimil.com [aimil.com]
- 7. ondrugdelivery.com [ondrugdelivery.com]
- 8. Dry Powder and Budesonide Inhalation Suspension Deposition Rates in Asthmatic Airway-Obstruction Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two methods for the determination of the aerodynamic particle size distribution of budesonide inhalation aerosol [newdrug.cn]
- 10. Next generation pharmaceutical impactor (a new impactor for pharmaceutical inhaler testing). Part I: Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of a Nanodispersion Formulation Prepared through Microfluidic Reactors for Pulmonary Delivery of Budesonide Using Nebulizers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influence of Physicochemical Properties of Budesonide Micro-Suspensions on Their Expected Lung Delivery Using a Vibrating Mesh Nebulizer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation and Evaluation of Mucoadhesive Microspheres for Sustained Budesonide Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction Budesonide (B1683875) is a potent, locally acting glucocorticoid with high anti-inflammatory activity, commonly used for treating conditions like asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease.[1][2] However, its therapeutic efficacy can be limited by a short residence time at the site of action and low bioavailability (9-21%) due to poor absorption and extensive first-pass metabolism.[2] To overcome these limitations, mucoadhesive microspheres have been developed as a promising drug delivery system.[1][2][3] These microspheres are designed to adhere to mucosal surfaces, prolonging the contact time of the drug with the absorption site, enabling sustained drug release, and potentially improving therapeutic outcomes.[1][4][5][6] This application note provides detailed protocols for the preparation of budesonide-loaded mucoadhesive microspheres using the emulsification-solvent evaporation technique, along with methods for their comprehensive characterization.
Experimental Protocols
Materials
-
Active Pharmaceutical Ingredient (API): Budesonide
-
Mucoadhesive Polymers: Hydroxypropyl methylcellulose (B11928114) (HPMC), Carbopol 934, Guar Gum, Chitosan.[1][5][7]
-
Solvent: Acetone (B3395972)
-
Continuous Phase: Liquid paraffin (B1166041)
-
Surfactant/Emulsifying Agent: Span-80
-
Washing Solvent: n-hexane
-
Dissolution Medium: Phosphate (B84403) buffer pH 6.8[1]
Preparation of Budesonide Mucoadhesive Microspheres
The emulsification-solvent evaporation method is a widely used technique for preparing polymer-based microspheres.[1][2][8]
Protocol:
-
Prepare the Polymer Solution: Accurately weigh and dissolve the mucoadhesive polymers (e.g., HPMC and Carbopol in varying ratios) in a suitable volume of acetone (e.g., 50 ml) to form a homogeneous solution.[2]
-
Disperse the Drug: Disperse the accurately weighed budesonide into the polymer solution and mix thoroughly to achieve a uniform dispersion.
-
Prepare the Continuous Phase: In a separate beaker, prepare the continuous phase by adding 1% (w/w) of Span-80 to liquid paraffin.
-
Emulsification: Inject the drug-polymer dispersion quickly into the liquid paraffin continuous phase using a syringe.[1] Simultaneously, stir the mixture at a constant rate (e.g., 1000 rpm) using a mechanical stirrer to form a uniform emulsion.[1]
-
Solvent Evaporation: Continue stirring at room temperature until all the acetone has evaporated, leading to the formation of rigid, discrete microspheres.
-
Collection and Washing: Collect the formed microspheres by decantation. Wash the product repeatedly with n-hexane to remove any residual liquid paraffin.[1]
-
Drying: Dry the washed microspheres in a desiccator over fused calcium chloride until they are free-flowing.[1][2]
Caption: Workflow for Emulsification-Solvent Evaporation Method.
Characterization of Mucoadhesive Microspheres
3.1 Percentage Yield This parameter determines the efficiency of the preparation process.
Protocol:
-
Weigh the final amount of dried microspheres collected (Actual Yield).
-
Calculate the total weight of the drug and polymers used (Theoretical Yield).
-
Calculate the percentage yield using the following formula:[6] Percentage Yield = (Actual Yield / Theoretical Yield) x 100
3.2 Drug Entrapment Efficiency (DEE) DEE measures the percentage of the initial drug that is successfully encapsulated within the microspheres.
Protocol:
-
Accurately weigh a sample of microspheres (e.g., 25 mg).
-
Suspend the microspheres in a suitable solvent to dissolve the drug completely (e.g., 100 ml of pH 6.4 buffer).[9]
-
Stir the suspension for an extended period (e.g., 8 hours) to ensure complete drug extraction.[9]
-
Filter the solution to remove any polymer debris.
-
Analyze the filtrate for budesonide concentration using a validated analytical method, such as UV-Vis Spectrophotometry.
-
Calculate DEE using the formula: DEE (%) = (Actual Drug Content / Theoretical Drug Content) x 100
3.3 Particle Size and Morphological Analysis Particle size and shape influence the mucoadhesive properties and in vivo behavior of the microspheres.
Protocol:
-
Particle Size: Determine the mean particle size using optical microscopy with a calibrated stage micrometer.[10] Disperse a small sample of microspheres on a glass slide and measure the diameter of a statistically significant number of particles.
-
Surface Morphology: Examine the shape and surface characteristics of the microspheres using Scanning Electron Microscopy (SEM). Mount the microspheres on a stub, coat with gold under vacuum, and view at an appropriate magnification.
3.4 In Vitro Mucoadhesion Study This test evaluates the ability of the microspheres to adhere to a mucosal surface.
Protocol (Wash-off Method):
-
Obtain a section of fresh biological mucosa (e.g., sheep or bovine esophagus).[11]
-
Mount the mucosal tissue onto a glass slide.
-
Accurately weigh a quantity of microspheres and spread them evenly onto the wet mucosal surface.
-
After a pre-set contact time (e.g., 15-20 minutes), place the slide in the USP dissolution apparatus.
-
Allow a suitable dissolution medium (e.g., pH 6.8 buffer) to flow over the tissue at a constant rate.
-
Count the number of microspheres remaining on the mucosa at various time intervals.
-
Calculate the percentage of mucoadhesion using the formula: Percentage Mucoadhesion = (Number of adhered microspheres / Initial number of microspheres) x 100
3.5 In Vitro Drug Release Study This study determines the rate and extent of drug release from the microspheres over time.
Protocol:
-
Use a USP dissolution test apparatus (Paddle type).[7]
-
Place a weighed quantity of budesonide microspheres into the dissolution vessel containing a known volume of dissolution medium (e.g., 900 mL of phosphate buffer pH 6.8).[1][7]
-
Maintain the temperature at 37 ± 0.5°C and rotate the paddle at a specified speed (e.g., 100 rpm).[7]
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 10, 12, 24 hours), withdraw a specific volume of the sample medium.[1][7]
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Analyze the samples for budesonide concentration using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
Calculate the cumulative percentage of drug released at each time point.
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of different formulations of budesonide mucoadhesive microspheres prepared with varying ratios of HPMC and Carbopol.[1][2][8]
Table 1: Physicochemical Properties of Budesonide Microspheres
| Formulation Code | Polymer Ratio (HPMC:Carbopol) | Percentage Yield (%) | Drug Entrapment Efficiency (%) | Mean Particle Size (µm) |
| F1 | 1:1 | 67.52 - 75.30 | 68.0 - 72.5 | 148 - 155 |
| F2 | 1:2 | 72.80 - 78.65 | 71.3 - 75.8 | 150 - 158 |
| F3 | 1:3 | 75.43 - 81.22 | 74.6 - 79.1 | 154 - 160 |
| F4 | 2:1 | 78.91 - 84.50 | 78.2 - 82.7 | 158 - 162 |
| F5 | 3:1 | 82.15 - 87.25 | 81.5 - 85.0 | 160 - 164 |
| Data represents typical ranges found in literature.[1][2][8] |
Table 2: In Vitro Mucoadhesion and Drug Release of an Optimized Formulation (F5)
| Time (hours) | Percentage Mucoadhesion (%) | Cumulative Drug Release (%) |
| 0.5 | - | 10.2 |
| 1.0 | >90 | 15.6 |
| 2.0 | >90 | 24.6 |
| 4.0 | ~85 | 39.3 |
| 6.0 | ~80 | 48.1 |
| 8.0 | ~78 | 66.2 |
| 10.0 | 75.2 | 75.2 |
| 12.0 | - | 81.8 |
| 24.0 | - | >90 |
| Data adapted from a representative study where formulation F5 was identified as optimal.[1] |
Conclusion
The emulsification-solvent evaporation technique is a reliable and effective method for preparing budesonide-loaded mucoadhesive microspheres.[1] Characterization studies confirm that by varying the polymer ratios, properties such as particle size, entrapment efficiency, and drug release can be effectively modulated.[1] Formulations with a higher polymer content generally exhibit increased particle size, higher drug entrapment, stronger mucoadhesion, and a more sustained release profile.[1] These mucoadhesive microspheres represent a promising platform for the targeted and controlled delivery of budesonide, potentially enhancing its therapeutic efficacy for localized inflammatory conditions.[1][7] Further in-vivo studies are warranted to confirm these findings.[1]
References
- 1. jddtonline.info [jddtonline.info]
- 2. researchgate.net [researchgate.net]
- 3. mjpms.in [mjpms.in]
- 4. ijmps.org [ijmps.org]
- 5. ijpsonline.com [ijpsonline.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. Budesonide-Loaded Guar Gum Microspheres for Colon Delivery: Preparation, Characterization and in Vitro/in Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jddtonline.info [jddtonline.info]
- 9. scispace.com [scispace.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Mucoadhesive Budesonide Solution for the Treatment of Pediatric Eosinophilic Esophagitis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Aqueous Solubility of Budesonide for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of budesonide (B1683875) during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: Why is budesonide poorly soluble in aqueous solutions?
A1: Budesonide is a lipophilic molecule, classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high permeability but low aqueous solubility.[1][2] Its molecular structure contains a hydrophobic steroid backbone, making it "practically insoluble in water".[3][4] This inherent low water solubility can pose significant challenges for in vitro assays that require the drug to be in a dissolved state.
Q2: What is the approximate aqueous solubility of budesonide?
A2: The aqueous solubility of budesonide is very low. Reported values vary slightly across different sources but are consistently in the microgram per milliliter range. For instance, its solubility in water has been reported to be approximately 21.5 µg/mL and 28 µg/mL.[1][5][6] One study found the solubility in distilled water to be 0.085 ± 0.0003 mg/mL and in phosphate (B84403) buffer pH 6.8 to be 0.0429 ± 0.0078 mg/mL.[1]
Q3: Can I dissolve budesonide directly in my aqueous assay buffer?
A3: Directly dissolving budesonide in aqueous buffers is generally not recommended due to its poor solubility.[7] Attempting to do so will likely result in an incomplete dissolution and an inaccurate final concentration, leading to unreliable and non-reproducible assay results.
Troubleshooting Guide
Issue: Precipitate Formation in Aqueous Buffer
Cause: This is the most common issue and occurs when the concentration of budesonide exceeds its solubility limit in the aqueous medium. This often happens when a stock solution in an organic solvent is diluted into an aqueous buffer.
Solutions:
-
Optimize the Final Concentration of Organic Solvent: While high concentrations of organic solvents can be toxic to cells, a small, optimized percentage in the final assay medium can help maintain budesonide solubility. It is crucial to determine the maximum tolerable concentration of the solvent for your specific cell line or assay system through a vehicle control experiment.
-
Utilize Solubility-Enhancing Excipients: Incorporating excipients like cyclodextrins or non-ionic surfactants can significantly improve the aqueous solubility of budesonide.
Issue: Inconsistent or Non-Reproducible Assay Results
Cause: This can be a direct consequence of poor solubility. If budesonide is not fully dissolved, the actual concentration in your assay will be lower than the intended concentration and may vary between experiments.
Solutions:
-
Ensure Complete Dissolution of Stock Solution: Before diluting into your aqueous buffer, visually inspect your stock solution to ensure there are no undissolved particles. Gentle warming or vortexing can aid in complete dissolution.
-
Prepare Fresh Dilutions: Aqueous solutions of budesonide, even when prepared using solubility enhancers, may not be stable for long periods. It is recommended to prepare fresh dilutions from a concentrated stock solution for each experiment.[7]
-
Filter Sterilization: If sterile filtration is required, use a filter with a low drug-binding membrane (e.g., PVDF) to minimize the loss of budesonide.
Data Presentation: Solubility of Budesonide
Table 1: Solubility of Budesonide in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | 21.5 - 28 µg/mL | [1][5][6] |
| Distilled Water | 0.085 ± 0.0003 mg/mL | [1] |
| Phosphate Buffer (pH 6.8) | 0.0429 ± 0.0078 mg/mL | [1] |
| Ethanol | ~10 - 25 mg/mL | [7][8] |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL | [7] |
| Dimethylformamide (DMF) | ~20 mg/mL | [7] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [7] |
Table 2: Effect of Ethanol-Water Mixtures on Budesonide Solubility at 298.2 K (25 °C)
| Volume Fraction of Ethanol (%) | Molar Solubility (mol·L⁻¹) | Reference(s) |
| 0 (Water) | 0.000041 | [9] |
| 10 | 0.00012 | [10] |
| 20 | 0.00038 | [10] |
| 30 | 0.00114 | [10] |
| 40 | 0.00287 | [10] |
| 50 | 0.00612 | [10] |
| 60 | 0.0125 | [10] |
| 70 | 0.0231 | [10] |
| 80 | 0.0365 | [10] |
| 90 | 0.0478 | [10] |
| 100 (Ethanol) | 0.0491 | [9] |
Note: The solubility of budesonide increases with the addition of ethanol, reaching a maximum at a volume fraction of 90% ethanol.[10][11]
Experimental Protocols
Protocol 1: Preparation of Budesonide Stock Solution using an Organic Solvent
This protocol describes the standard method for preparing a concentrated stock solution of budesonide.
-
Weighing: Accurately weigh the desired amount of budesonide powder in a sterile microfuge tube or glass vial.
-
Solvent Addition: Add the appropriate volume of a suitable organic solvent (e.g., DMSO or ethanol) to achieve the desired stock concentration (e.g., 10 mg/mL or 25 mg/mL).[7]
-
Dissolution: Vortex or gently warm the solution until the budesonide is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Storage: Store the stock solution at -20°C in a tightly sealed, light-resistant container.[7] For aqueous solutions, it is not recommended to store them for more than one day.[7]
Protocol 2: Improving Aqueous Solubility using Hydroxypropyl-β-Cyclodextrin (HPβCD)
This method utilizes the ability of cyclodextrins to form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility.[12][13][14]
-
Prepare HPβCD Solution: Prepare a solution of HPβCD in your desired aqueous buffer (e.g., PBS) at a concentration determined by your experimental needs. Concentrations can range from 2.0 to 10.0 mM or higher.[14]
-
Add Budesonide: Add an excess amount of budesonide powder to the HPβCD solution.
-
Equilibration: Rotate or shake the mixture at a constant temperature (e.g., 30°C) for a sufficient time (e.g., 72 hours) to allow for the formation of the inclusion complex and to reach equilibrium.[14]
-
Filtration: Filter the solution through a membrane filter (e.g., 0.22 µm) to remove the undissolved budesonide.
-
Quantification: The concentration of the solubilized budesonide in the filtrate can be determined by a suitable analytical method such as HPLC.
Protocol 3: Enhancing Solubility with Non-Ionic Surfactants
This protocol uses surfactants to form micelles that encapsulate budesonide, increasing its apparent solubility in aqueous solutions.
-
Prepare Surfactant Solution: Prepare a solution of a non-ionic surfactant, such as Polysorbate 80 or a Poloxamer (e.g., Poloxamer 188), in the desired aqueous buffer.[1] The concentration of the surfactant should be optimized for your specific application.
-
Prepare Budesonide Stock: Prepare a concentrated stock solution of budesonide in a minimal amount of a water-miscible organic solvent like ethanol.[6]
-
Mixing: While vortexing the surfactant solution, slowly add the budesonide stock solution dropwise. This allows for the formation of micelles around the budesonide molecules as the organic solvent is diluted.
-
Final Formulation: The resulting solution should be a clear microemulsion.[15] The final concentration of the organic solvent should be kept as low as possible.
Visualizations
Caption: Experimental workflow for preparing budesonide solutions and troubleshooting solubility issues.
Caption: Logical relationships of methods to improve budesonide's aqueous solubility.
References
- 1. Solubility Enhancement of Budesonide and Statistical Optimization of Coating Variables for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Budesonide | C25H34O6 | CID 5281004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Budesonide nanoparticle agglomerates as dry powder aerosols with rapid dissolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. tandfonline.com [tandfonline.com]
- 10. digital.library.unt.edu [digital.library.unt.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Budesonide-Hydroxypropyl-β-Cyclodextrin Complex Attenuates ROS Generation, IL-8 Release and Cell Death Induced by Oxidant and Inflammatory Stress. Study on A549 and A-THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Budesonide Microemulsions for Enhancing Solubility and Dissolution Rate [kci.go.kr]
Overcoming budesonide degradation in non-aqueous solutions
Welcome to the technical support center for budesonide (B1683875) formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the preparation and handling of budesonide in non-aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Solubility & Precipitation
Q1: My budesonide is not dissolving completely in propylene (B89431) glycol. What can I do?
A1: Budesonide solubility can be challenging. Here are a few strategies:
-
Gentle Heating: Warm the solution gently (e.g., to 40°C) with continuous stirring. Avoid excessive heat, as it can accelerate degradation.
-
Co-solvents: While your primary solvent is non-aqueous, the addition of a small amount of water (10-50% of the total solvent weight) can surprisingly enhance the stability of budesonide in glycols, which may also aid in the initial solubilization process.[1] Be mindful that exceeding 50% water can decrease solubility.[1]
-
Particle Size: Ensure you are using micronized budesonide, as a smaller particle size increases the surface area and dissolution rate.
Q2: My budesonide solution is clear initially, but a precipitate forms after storage, especially at lower temperatures. Why is this happening and how can I prevent it?
A2: This is likely due to the supersaturation of budesonide at room temperature and subsequent crystallization upon cooling.
-
Optimize Concentration: You may be exceeding the equilibrium solubility of budesonide in your chosen solvent at a specific temperature. Consider working with a slightly lower concentration.
-
Formulation Aids: The use of certain polymers or surfactants can help maintain supersaturation and prevent precipitation. Compatibility studies with excipients like Poloxamers may be beneficial.[2]
-
Storage Conditions: Store the solution at a controlled room temperature and avoid refrigeration unless absolutely necessary and validated. Forcing the solution back to room temperature and sonicating may redissolve the precipitate, but this is not ideal for a stable formulation.
Degradation & Stability
Q3: I've noticed a loss of potency in my budesonide/propylene glycol solution over time, even when stored at room temperature. What is the likely cause?
A3: Budesonide degradation in propylene glycol is often due to oxidation. Several factors can accelerate this process:
-
Presence of Oxygen: The primary culprit is often dissolved oxygen in the solvent and headspace of your container.[1]
-
Exposure to Light: Photodegradation can occur. Always protect the solution from light by using amber vials or wrapping your container in foil.[1]
-
Elevated Temperature: Higher temperatures significantly increase the rate of degradation.[1]
-
High pH: Budesonide is more stable at a slightly acidic pH. Solutions that are neutral or alkaline will degrade much faster.[3][4][5]
Q4: How can I proactively prevent oxidative degradation of budesonide in my non-aqueous solution?
A4: To minimize oxidation, a multi-pronged approach is recommended:
-
Deoxygenate the Solvent: Before dissolving the budesonide, sparge the solvent (e.g., propylene glycol) with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.[1]
-
Inert Headspace: After preparing the solution, purge the headspace of the container with the same inert gas before sealing.[1]
-
Use Antioxidants: While not extensively documented for budesonide in simple non-aqueous systems, the addition of antioxidants compatible with your solvent system could be explored. Common examples include butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA).
-
Chelating Agents: If trace metal ions, which can catalyze oxidation, are a concern, adding a chelating agent like sodium ethylenediaminetetraacetic acid (EDTA) can improve stability.[3][4]
Q5: My HPLC chromatogram shows a new peak appearing over time. What could it be?
A5: This new peak is likely a degradation product. Common degradants of budesonide, particularly from oxidative and thermal stress, include Budesonide Impurity D, 17-carboxylate, and 17-ketone derivatives.[6] The specific degradant will depend on the stress conditions (e.g., light, heat, oxygen). A stability-indicating HPLC method is crucial to separate these degradants from the parent budesonide peak.
Q6: Does the epimeric ratio of budesonide (22R vs. 22S) affect stability?
A6: Yes. The 22S-epimer of budesonide has demonstrated greater stability than the 22R-epimer in propylene glycol, especially at elevated temperatures or under basic conditions.[1] When preparing solutions from a standard racemic mixture, be aware that the epimeric ratio could potentially shift over time under stress conditions, with the R-epimer degrading faster.
Quantitative Data on Budesonide Stability
The following tables summarize quantitative data on budesonide stability under various conditions, primarily in propylene glycol (PG) based solutions.
Table 1: Effect of Storage Conditions on Budesonide Stability in Propylene Glycol
| Budesonide Conc. (% w/w) | Solvent | Temperature | Atmosphere | Light Exposure | Duration | % Budesonide Remaining (Mean) | Reference |
| 0.5 | Propylene Glycol | Room Temp. | Anaerobic (Nitrogen) | Protected | 28 weeks | 99.0% | [1] |
| 0.5 | Propylene Glycol | 70°C | Anaerobic (Nitrogen) | Protected | 12 weeks | ~85% | [1] |
| 0.05 | Propylene Glycol | 40°C | Aerobic (Air) | Not Specified | 12 weeks | 40.1% | [1] |
| 0.5 | Propylene Glycol | 40°C | Aerobic (Air) | Not Specified | 12 weeks | 93.0% | [1] |
Table 2: Effect of pH on Budesonide Stability in Alcoholic Solution
| Solvent | pH | Temperature | Duration | % Budesonide Remaining | Reference |
| Propylene Glycol | 3.5 | 40°C | 6 months | >99% | [5] |
| Propylene Glycol | ~7.0 (no acid) | 40°C | 6 months | ~86% | [5] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Budesonide Stock Solution in Propylene Glycol
This protocol describes the preparation of a budesonide solution with enhanced stability against oxidative degradation.
-
Solvent Preparation:
-
Place a measured volume of propylene glycol into a suitable container (e.g., a media bottle).
-
Sparge the propylene glycol with high-purity nitrogen gas for at least 30 minutes to remove dissolved oxygen. Use a sparging tube that reaches the bottom of the vessel.
-
-
Weighing Budesonide:
-
In a separate amber glass vial, accurately weigh the required amount of micronized budesonide.
-
-
Dissolution:
-
Transfer the deoxygenated propylene glycol to the vial containing the budesonide.
-
Seal the vial and mix using a magnetic stirrer on a stir plate at a moderate speed.
-
If needed, gently warm the solution to no more than 40°C to facilitate dissolution.
-
-
Final Preparation and Storage:
-
Once the budesonide is fully dissolved, allow the solution to cool to room temperature.
-
Purge the headspace of the vial with nitrogen gas for 1-2 minutes to create an inert atmosphere.
-
Quickly and tightly seal the vial with a cap containing a chemically resistant liner.
-
Wrap the vial in aluminum foil or store it in a light-protected container.
-
Store at a controlled room temperature.
-
Protocol 2: Stability-Indicating HPLC Method for Budesonide
This method is suitable for quantifying budesonide in the presence of its degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Hypersil® Elite C18, 5μm, 4.6mm x 150mm.[1]
-
Mobile Phase: A mixture of reagent alcohol, acetonitrile, and phosphate (B84403) buffer (pH 3.4) in a 2:30:68 ratio.[1]
-
Flow Rate: 1.5 ml/min.[1]
-
Detection Wavelength: 244 nm.[7]
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Prepare a standard solution of budesonide of known concentration in the mobile phase.
-
Dilute your experimental sample containing budesonide with the mobile phase to fall within the calibration range of the instrument.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Identify the budesonide peak by its retention time compared to the standard.
-
Quantify the amount of budesonide by comparing the peak area of the sample to the peak area of the standard. Degradation products will appear as separate peaks with different retention times.
-
Visualizations
Caption: Key environmental factors leading to the degradation of budesonide.
Caption: A troubleshooting workflow for common budesonide formulation issues.
References
- 1. WO2001087203A1 - Stabilized budesonide solution and method for making same - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. US5914122A - Stable budesonide solutions, method of preparing them and use of these solutions as enema preparations and pharmaceutical foams - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. wjpsonline.com [wjpsonline.com]
- 6. Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV | CoLab [colab.ws]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Stability-Indicating HPLC Assay for Budesonide and its Epimers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the stability-indicating HPLC assay of budesonide (B1683875) and its epimers. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
Troubleshooting Guide
This guide addresses specific problems that may arise during the HPLC analysis of budesonide, offering potential causes and solutions in a question-and-answer format.
Question: Why am I observing poor resolution between the budesonide epimer peaks (Epimer A and Epimer B)?
Answer: Poor resolution between budesonide epimers is a common challenge. The resolution should be not less than 1.5. Several factors can contribute to this issue:
-
Mobile Phase Composition: The pH and organic modifier content of the mobile phase are critical for separating the closely related epimers. An incorrect pH can suppress the ionization of silanol (B1196071) groups on the column, affecting retention and resolution. Ensure the mobile phase is prepared accurately as per the validated method. For instance, a mobile phase consisting of ethanol-acetonitrile-phosphate buffer (pH 3.4; 25.6 mM) in a 2:30:68 (v/v/v) ratio has been shown to be effective.[1][2]
-
Column Performance: The efficiency of the HPLC column is crucial. A column with a theoretical plate count of less than 5500 for the budesonide epimer B peak may not provide adequate resolution. Column degradation over time can also lead to decreased performance. Consider replacing the column if its performance has deteriorated.
-
Flow Rate: The flow rate affects the time analytes spend in the stationary phase. A deviation from the optimized flow rate (e.g., 1.5 ml/min) can impact resolution.[1][2] Ensure the pump is delivering a consistent and accurate flow rate.
-
Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer. Maintaining a constant and optimized column temperature can improve reproducibility and resolution.
Question: What is causing significant peak tailing for the budesonide peaks?
Answer: Peak tailing can compromise the accuracy and precision of quantification. A tailing factor greater than 1.5 is generally considered unacceptable. The primary causes include:
-
Secondary Interactions: Interactions between the analyte and active sites (e.g., free silanol groups) on the stationary phase can cause tailing. Using an end-capped C18 column is recommended to minimize these interactions.
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion, including tailing. Try diluting the sample to fall within the linear range of the method.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to interactions that cause tailing. The pH should be controlled to ensure consistent ionization of the analyte and silanol groups.
-
Column Contamination: Accumulation of contaminants on the column can lead to active sites that cause tailing. Flushing the column with a strong solvent or following the manufacturer's cleaning procedure may resolve the issue.
Question: My baseline is noisy and drifting. What are the possible reasons and solutions?
Answer: A noisy or drifting baseline can interfere with the detection and integration of peaks, especially at low concentrations. Common causes and their solutions are:
-
Mobile Phase Issues:
-
Inadequate Degassing: Dissolved gases in the mobile phase can form bubbles in the detector cell, causing baseline noise. Ensure the mobile phase is thoroughly degassed using methods like sonication, sparging with an inert gas, or vacuum filtration.
-
Contaminated Solvents: Impurities in the mobile phase solvents can contribute to a noisy baseline. Use HPLC-grade solvents and freshly prepared mobile phase.
-
Mobile Phase Miscibility: If the mobile phase components are not fully miscible, it can lead to baseline drift. Ensure the chosen solvents are compatible.
-
-
Detector Issues:
-
Detector Lamp Failure: A deteriorating or failing detector lamp can cause baseline instability. Check the lamp's energy output and replace it if necessary.
-
Contaminated Flow Cell: Contaminants in the detector flow cell can cause baseline noise. Flush the flow cell with an appropriate solvent.
-
-
System Leaks: Leaks in the HPLC system can cause pressure fluctuations and a drifting baseline. Check all fittings and connections for any signs of leakage.
Question: I am not detecting any degradation products after subjecting my budesonide sample to stress conditions. What could be wrong?
Answer: The absence of degradation products after forced degradation studies could indicate a few possibilities:
-
Inadequate Stress Conditions: The stress conditions applied (e.g., acid/base concentration, temperature, duration of exposure) may not have been harsh enough to induce degradation. Refer to established protocols for forced degradation of budesonide. For example, acidic degradation can be performed with 0.1 N HCl at 50°C for 30 minutes, while alkaline degradation can be done with 0.1 N NaOH under similar conditions.[3]
-
High Stability of the Drug: Budesonide might be highly stable under the specific stress conditions you have applied. Consider using more stringent conditions as per ICH guidelines.
-
Analytical Method Not Stability-Indicating: The HPLC method you are using may not be capable of separating the degradation products from the parent drug peak. The method needs to be validated to demonstrate its stability-indicating nature by showing resolution between the drug and its degradation products.
-
Incorrect Sample Preparation: Ensure that the stressed samples are prepared correctly for injection, including neutralization steps after acid and base hydrolysis to prevent further reactions on the column.[3]
Frequently Asked Questions (FAQs)
Q1: What is a stability-indicating HPLC method?
A1: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. This ensures that the method can be used to monitor the stability of a drug product over time.
Q2: Why is it important to separate the epimers of budesonide?
A2: Budesonide exists as a mixture of two epimers, 22R (Epimer B) and 22S (Epimer A). Although they are structurally very similar, they may have different pharmacological activities and degradation profiles. Therefore, regulatory agencies often require the separation and quantification of each epimer to ensure the quality and consistency of the drug product. The USP monograph specifies a resolution of not less than 1.5 between the two epimer peaks.
Q3: What are the typical forced degradation conditions for budesonide?
A3: Forced degradation studies for budesonide typically include exposure to the following stress conditions to assess the stability of the molecule and the specificity of the analytical method:[3][4]
-
Acidic Hydrolysis: Treatment with an acid, such as 0.1 N to 1 M HCl, at elevated temperatures (e.g., 50-80°C).[3][4]
-
Basic Hydrolysis: Treatment with a base, such as 0.1 N to 1 M NaOH, at room or elevated temperatures.[4][5]
-
Oxidative Degradation: Exposure to an oxidizing agent, such as 3% to 30% hydrogen peroxide.[3][4]
-
Thermal Degradation: Heating the drug substance or product at high temperatures (e.g., 50-80°C).[3][4]
-
Photolytic Degradation: Exposing the drug to UV or fluorescent light.
Q4: What are the key validation parameters for a stability-indicating HPLC method for budesonide?
A4: According to ICH guidelines, the validation of a stability-indicating HPLC method should include the following parameters:[6]
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A correlation coefficient (r²) of >0.999 is generally expected.[3][5]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, with typical acceptance criteria of 98-102%.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD), which should be less than 2%.[3]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[3]
Experimental Protocols
Stability-Indicating HPLC Method for Budesonide and its Epimers
This protocol is based on a validated method for the separation of budesonide epimers and their degradation products.[1][2]
-
Chromatographic System:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: Hypersil C18, 5 µm, 4.6 x 150 mm (or equivalent).
-
Mobile Phase: A filtered and degassed mixture of ethanol, acetonitrile (B52724), and 25.6 mM phosphate (B84403) buffer (pH 3.4) in a ratio of 2:30:68 (v/v/v).
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
-
-
Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Budesonide reference standard in the mobile phase to obtain a known concentration.
-
Sample Solution: Prepare the sample by dissolving the drug product in the mobile phase to achieve a similar concentration as the standard solution. Filter the solution through a 0.45 µm filter before injection.
-
Forced Degradation Studies Protocol
-
General Sample Preparation: Prepare a stock solution of budesonide in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile and water).
-
Acidic Degradation: To a portion of the stock solution, add an equal volume of 0.1 N HCl. Heat the mixture at 50°C for 30 minutes.[3] After cooling, neutralize the solution with an equivalent amount of 0.1 N NaOH and dilute with the mobile phase to the desired concentration.
-
Alkaline Degradation: To a portion of the stock solution, add an equal volume of 0.1 N NaOH. Keep the mixture at room temperature overnight or heat at 50°C for 30 minutes.[3][5] Neutralize the solution with an equivalent amount of 0.1 N HCl and dilute with the mobile phase.
-
Oxidative Degradation: To a portion of the stock solution, add an equal volume of 30% hydrogen peroxide. Keep the mixture at room temperature for a specified period or heat at 50°C for 30 minutes.[3][4] Dilute with the mobile phase.
-
Thermal Degradation: Store the solid drug substance or a solution of the drug at 60-80°C for a specified duration.[4] Dissolve/dilute the sample in the mobile phase.
Data Presentation
Table 1: Chromatographic Parameters for Budesonide and its Epimers
| Parameter | Value | Reference |
| Column | C18, 5 µm, 4.6 x 150 mm | [1] |
| Mobile Phase | Ethanol:Acetonitrile:Phosphate Buffer (pH 3.4) (2:30:68) | [1][2] |
| Flow Rate | 1.5 mL/min | [1][2] |
| Detection Wavelength | 240 nm | [1][2] |
| Retention Time (Epimer B) | Approx. 19.3 min | [7] |
| Retention Time (Epimer A) | Approx. 21.0 min | [7] |
| Resolution between Epimers | > 1.5 | |
| Tailing Factor | < 1.5 | [3] |
| Theoretical Plates | > 5500 |
Table 2: Summary of Forced Degradation Studies of Budesonide
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Reference |
| Acidic Hydrolysis | 0.1 N HCl | 30 min | 50°C | 5.51% | [3] |
| Alkaline Hydrolysis | 0.1 N NaOH | 30 min | 50°C | 5.69% | [3] |
| Oxidative Degradation | 30% H₂O₂ | 30 min | 50°C | 6.78% | [3] |
| Thermal Degradation | Heat | 30 min | 50°C | < 1.0% | [3] |
Mandatory Visualization
Caption: Experimental workflow for the stability-indicating HPLC assay of budesonide.
Caption: Troubleshooting flowchart for common HPLC issues in budesonide analysis.
References
- 1. A stability-indicating HPLC assay method for budesonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. benchchem.com [benchchem.com]
- 5. Development and validation of a rapid HPLC method for simultaneous analysis of budesonide and its novel synthesized hemiesters in colon specific formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanobioletters.com [nanobioletters.com]
- 7. merckmillipore.com [merckmillipore.com]
Impact of pH on the chemical stability of budesonide solutions
Welcome to the Technical Support Center for Budesonide (B1683875) Solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the chemical stability of budesonide solutions, with a specific focus on the impact of pH. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maintaining the chemical stability of budesonide in an aqueous solution?
A1: Budesonide exhibits greater stability in acidic conditions.[1][2] The recommended pH for budesonide solutions to ensure stability and minimize degradation is 6.0 or below, with a preferred range between 3.5 and 4.5.[1] Alkaline conditions lead to significant degradation of budesonide.[3]
Q2: What are the primary degradation products of budesonide in solution?
A2: Under stress conditions, budesonide can degrade into several products. The specific degradation profile depends on the nature of the stressor (e.g., pH, oxidation, heat).[4][5] Common degradation products identified in forced degradation studies include budesonide impurity D, 17-carboxylate, and 17-ketone, among others.[5] In alkaline conditions, the acetal (B89532) group is susceptible to hydrolysis.[6]
Q3: Can co-solvents be used to dissolve budesonide, and how do they affect stability?
A3: Yes, due to its high lipophilicity, budesonide is often dissolved in alcohols or a mixture of water and alcohol.[2] While alcoholic solutions can dissolve budesonide, they may not be stable for pharmaceutical use on their own. The stability of budesonide in such solutions is also pH-dependent, with lower pH values increasing stability.[2]
Q4: How should I store my budesonide solutions to ensure stability?
A4: Budesonide solutions should be stored protected from light and at controlled room temperature. The container material can also impact stability; for instance, certain types of glass may act as alkali donors and accelerate degradation.[7] To minimize oxidative degradation, purging the solution and container with an inert gas like nitrogen can be beneficial.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Rapid degradation of budesonide in solution. | The pH of the solution may be neutral or alkaline. | Adjust the pH of the solution to a range of 3.5 to 4.5 using a pharmaceutically acceptable acid (e.g., hydrochloric acid, citric acid).[1][2] |
| Precipitation is observed in the budesonide solution. | Budesonide has low aqueous solubility. | Ensure the appropriate co-solvent (e.g., ethanol) concentration is used. The solubility can also be influenced by the pH of the medium. |
| Inconsistent results in stability studies. | The analytical method is not stability-indicating. | Develop and validate a stability-indicating HPLC method capable of separating the intact budesonide from its degradation products.[8][9] |
| Variations in storage conditions. | Ensure consistent storage conditions (temperature, light exposure) for all samples throughout the stability study. | |
| Formation of unknown peaks in the chromatogram. | Degradation of budesonide due to stress factors. | Perform forced degradation studies (acidic, basic, oxidative, thermal, photolytic) to identify potential degradation products and confirm the specificity of your analytical method.[4][8] |
Quantitative Data Summary
The following tables summarize the degradation of budesonide under various stress conditions as reported in the literature.
Table 1: pH-Dependent Degradation of Budesonide
| pH Condition | Reagent | Temperature | Duration | Degradation (%) | Reference |
| Acidic | 0.1 N HCl | 50°C | 30 min | 5.51 | [8] |
| Alkaline | 0.1 N NaOH | - | Overnight | Complete Degradation | [1] |
| Alkaline | 0.1 N NaOH | 50°C | 30 min | 5.69 | [8] |
Table 2: Degradation of Budesonide Under Other Stress Conditions
| Stress Condition | Reagent/Method | Temperature | Duration | Degradation (%) | Reference |
| Oxidative | 30% H₂O₂ | 50°C | 30 min | 6.78 | [8] |
| Thermal | Heating in solution | 50°C | 30 min | < 1.0 | [8] |
| Thermal | Heating in solution | 90°C | 6 h | - | [9] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Budesonide Solution
This protocol outlines a general procedure for conducting forced degradation studies on a budesonide solution to assess its stability under various stress conditions.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of budesonide in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) to obtain a stock solution of a specified concentration (e.g., 1000 µg/mL).[8]
-
-
Acidic Degradation:
-
Take a known volume of the budesonide stock solution and mix it with an equal volume of an acidic solution (e.g., 0.1 N HCl).[8]
-
Heat the mixture at a specified temperature (e.g., 50°C) for a defined period (e.g., 30 minutes).[8]
-
Cool the solution to room temperature and neutralize it with an equivalent amount of a basic solution (e.g., 0.1 N NaOH).[8]
-
Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Alkaline Degradation:
-
Take a known volume of the budesonide stock solution and mix it with an equal volume of a basic solution (e.g., 0.1 N NaOH).[8]
-
Heat the mixture at a specified temperature (e.g., 50°C) for a defined period (e.g., 30 minutes).[8]
-
Cool the solution to room temperature and neutralize it with an equivalent amount of an acidic solution (e.g., 0.1 N HCl).
-
Dilute the final solution with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Take a known volume of the budesonide stock solution and mix it with a solution of an oxidizing agent (e.g., 30% hydrogen peroxide).[8]
-
Heat the mixture at a specified temperature (e.g., 50°C) for a defined period (e.g., 30 minutes).[8]
-
Cool the solution and dilute it with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Take a known volume of the budesonide stock solution and heat it at an elevated temperature (e.g., 50°C) for a defined period (e.g., 30 minutes).[8]
-
Cool the solution and dilute it with the mobile phase for HPLC analysis.
-
-
Analysis:
-
Inject the prepared samples into a validated stability-indicating HPLC system to determine the percentage of degradation.
-
Protocol 2: Stability-Indicating RP-HPLC Method for Budesonide
This protocol provides an example of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of budesonide and its degradation products.
-
Instrumentation: A standard HPLC system equipped with a PDA detector and a data acquisition system.
-
Column: Agilent C18 column (or equivalent).[8]
-
Mobile Phase: A mixture of formic acid and methanol (e.g., 30:70 v/v).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection Wavelength: 243 nm.[8]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Procedure:
-
Standard Solution Preparation: Prepare a series of standard solutions of budesonide in the mobile phase at known concentrations (e.g., 0.1–100 µg/mL) to establish a calibration curve.[8]
-
Sample Preparation: Prepare the samples from the forced degradation studies as described in Protocol 1.
-
Chromatographic Run: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis: Calculate the amount of budesonide remaining and the percentage of degradation in the stressed samples by comparing the peak areas with the calibration curve.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. wjpsonline.com [wjpsonline.com]
- 3. ejbps.com [ejbps.com]
- 4. benchchem.com [benchchem.com]
- 5. Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV | CoLab [colab.ws]
- 6. Development and validation of a rapid HPLC method for simultaneous analysis of budesonide and its novel synthesized hemiesters in colon specific formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2001087203A1 - Stabilized budesonide solution and method for making same - Google Patents [patents.google.com]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
- 9. ijrpr.com [ijrpr.com]
Technical Support Center: Optimizing Budesonide Release from PLGA-Based Microparticles
Welcome to the technical support center for the optimization of budesonide (B1683875) release from Poly(lactic-co-glycolic acid) (PLGA)-based microparticles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and testing of budesonide-loaded PLGA microparticles.
| Issue / Observation | Potential Cause(s) | Recommended Action(s) |
| High Initial Burst Release | 1. Poor Drug-Polymer Miscibility: Budesonide, being lipophilic, may not be fully entrapped within the PLGA matrix, leading to surface-associated drug.[1] 2. High Porosity: Highly porous microparticles have a larger surface area, facilitating rapid drug dissolution.[2] 3. Small Particle Size: Smaller particles have a higher surface area-to-volume ratio, leading to faster initial release.[3] 4. Rapid Solvent Removal: Fast evaporation during fabrication can lead to drug precipitation on the particle surface.[1] | 1. Improve Miscibility: Modify the formulation, for instance, by altering the salt form of the drug if applicable or using co-solvents.[1] 2. Control Porosity: Reduce the concentration of porogen (e.g., ammonium (B1175870) bicarbonate) or optimize the emulsification process to create a denser polymer matrix.[2][4] 3. Increase Particle Size: Adjust process parameters like homogenization speed or polymer concentration to produce larger microparticles.[3] 4. Optimize Solvent Removal: Slow down the solvent evaporation or extraction rate to allow for more uniform drug distribution within the polymer matrix.[1] |
| Low Encapsulation Efficiency (EE) | 1. Drug Diffusion to External Phase: Budesonide may diffuse from the organic phase to the aqueous phase during emulsification. 2. High Stirring Rate: Excessive homogenization speed can lead to smaller, less stable emulsion droplets, promoting drug loss.[5] 3. Inappropriate PLGA Type: The molecular weight and lactide:glycolide (B1360168) ratio of PLGA can influence its interaction with the drug.[6] | 1. Increase Organic Phase Volume/Viscosity: This can reduce the diffusion gradient of the drug to the external phase. 2. Optimize Stirring Rate: A faster stirring rate can increase drug entrapment, but excessive speed may have the opposite effect; optimization is key.[5] 3. Select Appropriate PLGA: Test different PLGA grades. Higher molecular weight PLGA may improve encapsulation of lipophilic drugs. |
| Irregular Particle Morphology | 1. Inadequate Surfactant Concentration: Insufficient stabilizer (e.g., PVA) can lead to droplet coalescence and irregular shapes.[7] 2. Inappropriate Solvent System: The choice of organic solvent affects emulsion stability and solvent removal rate.[8] | 1. Optimize Surfactant Concentration: Adjust the concentration of PVA or other stabilizers in the external aqueous phase.[9] 2. Screen Solvents: Evaluate different organic solvents (e.g., dichloromethane (B109758), ethyl acetate) for their ability to form stable emulsions and produce spherical particles. |
| Inconsistent Batch-to-Batch Release Profiles | 1. Minor Variations in Manufacturing: Small changes in process parameters during scale-up can significantly alter microparticle performance.[8][10] 2. Lack of Control Over Porosity/Size: Inconsistent control over particle size distribution and internal structure.[11] | 1. Standardize Manufacturing Process: Tightly control all process parameters, including stirring speeds, temperatures, and solvent removal rates.[8] 2. Implement Robust Characterization: Thoroughly characterize each batch for particle size, morphology, drug loading, and porosity to ensure consistency. |
Frequently Asked Questions (FAQs)
Q1: How can I achieve a zero-order or near-zero-order release profile for budesonide from PLGA microparticles?
A1: Achieving a true zero-order release is challenging but can be approximated. The release is often biphasic, with an initial burst followed by a sustained release phase.[12] To linearize the release profile, focus on minimizing the initial burst (see troubleshooting guide) and controlling the polymer degradation rate. Using higher molecular weight PLGA can result in a triphasic release (burst, lag, and accelerated release), while lower molecular weight PLGA may show a biphasic, diffusion-controlled release.[3] Formulating core-shell particles, with the drug located in the core, can also help achieve a more sustained release.[13]
Q2: What is the most suitable fabrication method for budesonide-loaded PLGA microparticles?
A2: Since budesonide is a lipophilic drug, the single emulsion (oil-in-water, O/W) solvent evaporation/volatilization method is one of the most common and straightforward procedures.[7][12] For creating porous microparticles to potentially enhance therapeutic efficacy in applications like pulmonary delivery, a double emulsion (water-in-oil-in-water, W/O/W) method using a porogen like ammonium bicarbonate is effective.[4][14]
Q3: How does the lactide-to-glycolide (LA:GA) ratio in PLGA affect the budesonide release rate?
A3: The LA:GA ratio is a critical factor influencing the degradation rate of the PLGA matrix and, consequently, the drug release. A higher glycolide content (e.g., 50:50) leads to faster polymer degradation and a more rapid drug release. Conversely, a higher lactide content (e.g., 75:25) results in a slower degradation rate and more sustained release. For sustained release of both hydrophobic and hydrophilic drugs, PLGA with low molecular weights and low LA/GA ratios has been identified as a suitable formulation.[13]
Q4: How can I create and control the porosity of PLGA microparticles?
A4: Porosity can be introduced and controlled by using porogens (pore-forming agents) during the fabrication process. A common method is the W/O/W double emulsion technique where a porogen, such as ammonium bicarbonate, is dissolved in the internal aqueous phase.[4][14] The concentration of the porogen directly influences the resulting pore size and overall porosity; increasing the porogen concentration generally leads to larger pores.[4][14] Other techniques include using PEG as an extractable porogen or treating the microparticle surface with agents like ethanolic sodium hydroxide (B78521) to enlarge pores.[15][16]
Q5: What are the key challenges when scaling up the production of budesonide-PLGA microparticles?
A5: Scaling up from a lab to a pilot or industrial scale presents significant challenges. Minor changes in processing parameters, such as solvent extraction kinetics, drying conditions, and mixing dynamics, can lead to substantial differences in microparticle characteristics and performance.[8] Maintaining batch-to-batch consistency in terms of particle size, drug loading, and release profile is a major hurdle.[17] Therefore, a robust and well-characterized manufacturing process is crucial for successful scale-up.[10][18]
Experimental Protocols & Data
Protocol 1: Fabrication of Budesonide-PLGA Microparticles (O/W Single Emulsion)
This protocol describes a typical oil-in-water single emulsion solvent evaporation method.
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 500 mg of 50:50 PLGA) and budesonide (e.g., 250 mg) in a suitable organic solvent like dichloromethane (CH₂Cl₂).[9]
-
Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizer, typically 0.5-2% w/v polyvinyl alcohol (PVA).[9]
-
Emulsification: Add the organic phase dropwise to the aqueous phase while homogenizing at a controlled speed (e.g., 1000-16000 rpm) to form an O/W emulsion.[5][9]
-
Solvent Evaporation: Stir the emulsion at room temperature for an extended period (e.g., 24 hours) to allow for the complete evaporation of the organic solvent.[9]
-
Collection and Washing: Collect the hardened microparticles by centrifugation. Wash them several times with deionized water to remove residual PVA and non-encapsulated drug.
-
Drying: Freeze-dry (lyophilize) the washed microparticles to obtain a fine powder.[9]
Protocol 2: In Vitro Release Study
This protocol outlines a standard method for assessing the release of budesonide from the microparticles.
-
Sample Preparation: Accurately weigh a specific amount of budesonide-loaded microparticles (e.g., 5-20 mg).[19][20]
-
Release Medium: Disperse the microparticles in a known volume (e.g., 5-10 mL) of release medium, such as phosphate-buffered saline (PBS, pH 7.4).[19][20]
-
Incubation: Place the samples in a shaking incubator at 37°C with constant agitation.[19][20]
-
Sampling: At predetermined time points, centrifuge the samples, withdraw a specific volume of the supernatant (the release medium), and immediately replace it with an equal volume of fresh, pre-warmed medium.[19]
-
Quantification: Analyze the concentration of budesonide in the collected samples using a validated analytical method, such as RP-HPLC.[19]
Protocol 3: Budesonide Quantification by RP-HPLC
This protocol provides a general method for quantifying budesonide concentration.
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[21]
-
Mobile Phase: An isocratic mixture of acetonitrile (B52724) and a buffer, such as monobasic potassium phosphate (B84403) (e.g., 55:45 v/v), with the pH adjusted to around 3.2.[21] A simpler mobile phase of acetonitrile:water (80:20, v/v) has also been reported.[22]
-
Flow Rate: Approximately 1.0 mL/min.[21]
-
Quantification: Create a standard curve using known concentrations of budesonide to determine the concentration in the release samples.
Data Presentation: Impact of Formulation Parameters on Microparticle Characteristics
The following tables summarize the influence of various parameters on the properties of budesonide-PLGA microparticles, based on findings from multiple studies.
Table 1: Effect of PLGA Properties on Budesonide Release
| PLGA Parameter | Observation | Impact on Release Profile | Reference(s) |
| Molecular Weight (MW) | Higher MW PLGA degrades slower. | Suppresses burst release; leads to a longer, sustained release phase. | [3] |
| Lower MW PLGA degrades faster. | May result in a biphasic, diffusion-controlled release. | [3] | |
| Lactide:Glycolide Ratio | Low LA/GA ratio (e.g., 50:50) | Faster degradation and drug release. | [13] |
| High LA/GA ratio (e.g., 75:25) | Slower degradation and more sustained release. | [13] |
Table 2: Effect of Process Parameters on Microparticle Properties
| Process Parameter | Observation | Impact on Microparticle Characteristics | Reference(s) |
| Porogen Concentration | Increasing ammonium bicarbonate concentration. | Increases particle size and pore size. | [4][14] |
| Stirring Rate (Emulsification) | Faster stirring rate. | Can increase drug entrapment efficiency and lead to smaller particles. | [5] |
| Stabilizer (PVA) Concentration | Increasing PVA concentration. | Can lead to smaller and more uniform particles. | [9] |
Visualizations
Caption: Diagram 1: Workflow for microparticle formulation and analysis.
Caption: Diagram 2: Key variables affecting the drug release profile.
References
- 1. Analysis of initial burst in PLGA microparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kinampark.com [kinampark.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Preparation of budesonide-loaded porous PLGA microparticles and their therapeutic efficacy in a murine asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhalable Nano-Dimpled Microspheres Containing Budesonide-PLGA for Improved Aerodynamic Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the formulation of PLGA microparticles for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transitioning from a lab-scale PLGA microparticle formulation to pilot-scale manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ingentaconnect.com [ingentaconnect.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. A Reproducible Accelerated In Vitro Release Testing Method for PLGA Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Budesonide Loaded PLGA Nanoparticles for Targeting the Inflamed Intestinal Mucosa--Pharmaceutical Characterization and Fluorescence Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro release profiles of PLGA core-shell composite particles loaded with theophylline and budesonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. Injectable and porous PLGA microspheres that form highly porous scaffolds at body temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. (408d) First Steps Toward Large-Scale Production of PLGA Nanoparticles | AIChE [proceedings.aiche.org]
- 19. mdpi.com [mdpi.com]
- 20. scielo.br [scielo.br]
- 21. Development and validation of a rapid HPLC method for simultaneous analysis of budesonide and its novel synthesized hemiesters in colon specific formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
Technical Support Center: Troubleshooting Low Entrapment Efficiency in Budesonide Nanoparticles
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with low entrapment efficiency during the formulation of budesonide (B1683875) nanoparticles. This guide provides troubleshooting advice, detailed experimental protocols, and quantitative data in a user-friendly question-and-answer format to help you optimize your nanoparticle formulation.
Frequently Asked Questions (FAQs)
Q1: My budesonide nanoparticle formulation shows very low entrapment efficiency. What are the most common causes?
Low entrapment efficiency in budesonide nanoparticles can stem from several factors related to the formulation and process parameters. The most common causes include:
-
Suboptimal Drug-to-Polymer/Lipid Ratio: An inappropriate ratio of budesonide to the matrix material (e.g., PLGA, lipid) is a primary cause. If the polymer or lipid concentration is too low, it may not be sufficient to effectively encapsulate the drug. Conversely, if the drug concentration is too high, it can lead to drug crystallization or precipitation rather than entrapment.
-
Poor Drug Solubility in the Organic Phase: Budesonide needs to be fully dissolved in the organic solvent during the nanoparticle preparation process (for methods like emulsification and nanoprecipitation). If the drug is not completely dissolved, it cannot be efficiently encapsulated.
-
High Drug Partitioning into the External Aqueous Phase: Budesonide, although poorly water-soluble, can still partition from the organic phase to the external aqueous phase during nanoparticle formation, especially if the drug is highly soluble in both phases. This is a common issue in methods like emulsion solvent evaporation.
-
Inappropriate Surfactant/Stabilizer Concentration: Surfactants or stabilizers play a crucial role in nanoparticle formation and stability. An insufficient concentration can lead to nanoparticle aggregation and drug leakage, while an excessive amount can increase the solubility of the drug in the external phase, reducing entrapment.
-
Process Parameters Not Optimized: Factors such as sonication time and amplitude, homogenization pressure, and stirring speed can significantly impact nanoparticle formation and drug encapsulation. Inadequate energy input may result in larger particles and lower entrapment.
Q2: How does the polymer/lipid concentration affect the entrapment efficiency of budesonide?
The concentration of the polymer (e.g., PLGA, Eudragit) or lipid (e.g., glycerol (B35011) monostearate) is a critical factor. Generally, increasing the concentration of the matrix material leads to a higher entrapment efficiency up to a certain point.[1][2] This is because a higher polymer/lipid concentration provides a more viscous environment, which can hinder the diffusion of the drug into the external aqueous phase during nanoparticle formation.[1] However, an excessively high concentration may not further increase the entrapment efficiency if the amount of drug available for encapsulation is limited.[2]
Q3: What is the impact of the drug-to-polymer/lipid ratio on entrapment efficiency?
The drug-to-polymer/lipid ratio significantly influences entrapment efficiency. Studies have shown that optimizing this ratio is key to achieving high drug loading. For instance, in a study with budesonide-loaded Eudragit L100 nanoparticles, a drug-to-polymer ratio of 1:8 resulted in the highest encapsulation efficiency of approximately 90%.[3] Similarly, for nanostructured lipid carriers (NLCs), a formulation with a 10% w/w drug concentration (relative to the total lipid) yielded an entrapment efficiency of over 92%.[4][5] It is crucial to experimentally determine the optimal ratio for your specific nanoparticle system.
Q4: Can the type of surfactant and its concentration influence budesonide entrapment?
Yes, the choice of surfactant and its concentration are critical. The surfactant stabilizes the nanoparticle dispersion and prevents aggregation. For solid lipid nanoparticles (SLNs) of budesonide, a concentration of 1.2% polyvinyl alcohol (PVA) was found to be optimal.[6] In another study on NLCs, a 7% w/w surfactant concentration contributed to high entrapment efficiency.[4][5] The right surfactant at the optimal concentration helps to form stable nanoparticles with a well-defined surface, which can better retain the encapsulated drug.
Q5: My entrapment efficiency is still low after optimizing formulation variables. What process parameters should I investigate?
If you have optimized the formulation components, the next step is to evaluate the process parameters. Key parameters to consider include:
-
Homogenization/Sonication: The energy input during nanoparticle preparation is crucial. For instance, in the preparation of SLNs, a sonication time of 90 seconds was selected as optimal.[6] For NLCs prepared by high-pressure homogenization, the pressure and number of cycles are critical variables to optimize.
-
Stirring Speed: The stirring rate during emulsification and solvent evaporation affects the droplet size of the emulsion, which in turn influences the final nanoparticle size and entrapment efficiency.
-
Solvent Evaporation Rate: A controlled and optimized evaporation rate of the organic solvent is necessary to ensure proper nanoparticle formation and prevent premature drug precipitation.
Data Summary Tables
Table 1: Effect of Formulation Variables on Budesonide Entrapment Efficiency in Polymeric Nanoparticles
| Nanoparticle System | Polymer | Drug:Polymer Ratio (w/w) | Entrapment Efficiency (%) | Reference |
| Eudragit L100 Nanoparticles | Eudragit L100 | 1:5 | Approx. 80% | [3] |
| Eudragit L100 Nanoparticles | Eudragit L100 | 1:8 | Approx. 90% | [3] |
| Eudragit L100 Nanoparticles | Eudragit L100 | 1:10 | Approx. 85% | [3] |
| PLGA Nanoparticles | PLGA | - | 82.3 ± 4.6% | [1] |
| PLGA Nanoparticles | PLGA | - | 82.95% | [2] |
Table 2: Effect of Formulation Variables on Budesonide Entrapment Efficiency in Lipid Nanoparticles
| Nanoparticle System | Lipid | Drug Concentration (w/w) | Surfactant Concentration (w/w) | Emulsifier Concentration (w/w) | Entrapment Efficiency (%) | Reference |
| Solid Lipid Nanoparticles (SLNs) | Glycerol monostearate | 10 (Lipid/Drug Ratio) | 1.2% (PVA) | - | 92.5 ± 0.52% | [6] |
| Nanostructured Lipid Carriers (NLCs) | - | 10% | 7% | 20% | 92.66 ± 3.42% | [4][5] |
Experimental Protocols
Protocol 1: Preparation of Budesonide-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
This protocol is a modified version based on methodologies described in the literature.[1]
-
Organic Phase Preparation: Dissolve a specific amount of budesonide and PLGA (e.g., 20 mg budesonide and 120 mg PLGA) in a suitable organic solvent system (e.g., 5 mL dichloromethane).
-
Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizer, such as polyvinyl alcohol (PVA) (e.g., 100 mL of 0.2% w/v acidic PVA solution).
-
Emulsification: Add the organic phase dropwise to a smaller volume of the aqueous phase (e.g., 5 mL of 2% w/v acidic PVA solution) under constant stirring or vortexing to form a primary emulsion.
-
Secondary Emulsification/Homogenization: Immediately pour the primary emulsion into the remaining aqueous PVA solution and homogenize using a high-speed homogenizer or a microfluidizer to obtain a fine oil-in-water (O/W) emulsion.
-
Solvent Evaporation: Evaporate the organic solvent from the emulsion under reduced pressure (e.g., using a rotary evaporator).
-
Nanoparticle Collection: Collect the formed nanoparticles by centrifugation, wash them with deionized water to remove excess surfactant and un-entrapped drug, and then lyophilize for long-term storage.
Protocol 2: Determination of Budesonide Entrapment Efficiency
The entrapment efficiency (EE) is determined by quantifying the amount of budesonide encapsulated within the nanoparticles relative to the total amount of drug used in the formulation.
-
Separation of Free Drug: Centrifuge a known amount of the nanoparticle suspension at high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles.
-
Quantification of Free Drug: Carefully collect the supernatant, which contains the un-entrapped (free) budesonide.
-
Analysis: Determine the concentration of budesonide in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.[7][8]
-
Calculation of Entrapment Efficiency: Calculate the entrapment efficiency using the following formula:
EE (%) = [(Total amount of budesonide - Amount of free budesonide in supernatant) / Total amount of budesonide] x 100
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for low budesonide entrapment efficiency.
Caption: Key factors influencing budesonide nanoparticle entrapment efficiency.
References
- 1. Preparation and characterization of pH-sensitive nanoparticles of budesonide for the treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Process, optimization, and characterization of budesonide-loaded nanostructured lipid carriers for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formulation and optimization of solid lipid nanoparticle formulation for pulmonary delivery of budesonide using Taguchi and Box-Behnken design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical methods for estimation of Budesonide in bulk and in Pharmaceutical dosage forms: A Review [ouci.dntb.gov.ua]
- 8. benchchem.com [benchchem.com]
Preventing batch-to-batch variability in budesonide formulations
Welcome to the Technical Support Center for Budesonide (B1683875) Formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent batch-to-batch variability in their experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the formulation of budesonide products, such as suspensions, nasal sprays, and dry powder inhalers (DPIs).
Issue 1: Inconsistent Drug Content Uniformity in Suspension Formulations
-
Question: My budesonide suspension batches show significant variation in drug content uniformity. What are the potential causes and how can I troubleshoot this?
-
Answer: Inconsistent drug content uniformity in suspensions is often linked to issues with particle size distribution, suspension stability, and the manufacturing process.
-
Potential Causes:
-
Particle Size Variability: Changes in the particle size distribution (PSD) of the budesonide active pharmaceutical ingredient (API) between batches can lead to non-uniform distribution in the suspension. Larger particles may settle faster, leading to lower content uniformity.
-
Inadequate Dispersion: Improper dispersion of the API during manufacturing can result in agglomerates, leading to localized areas of high and low drug concentration.
-
Poor Suspension Stability: If the suspension is not physically stable, particles may sediment or cream over time, leading to inaccurate dosing.[1] The stability of a budesonide suspension can be influenced by the dispersion process itself.[2]
-
Inappropriate Viscosity: The viscosity of the suspension plays a critical role in preventing particle settling. Batch-to-batch differences in viscosity can affect uniformity.
-
-
Troubleshooting Steps:
-
Characterize API Particle Size: Ensure consistent particle size distribution of the incoming budesonide API for each batch using techniques like laser diffraction.
-
Optimize Dispersion Process: Evaluate and optimize the homogenization or high-shear mixing process. Factors to consider include mixing speed and time. A study on budesonide nasal suspension identified homogenization speed as a critical process variable impacting droplet size distribution.[3]
-
Evaluate Suspending Agents: The concentration and type of suspending agent (e.g., Avicel RC 591) are critical.[3] Ensure consistent sourcing and quality of these excipients.
-
Monitor Viscosity: Implement in-process controls to monitor the viscosity of the suspension for each batch.
-
Assess Suspension Stability: Conduct stability studies, including sedimentation rate analysis, to ensure the formulation remains uniform over its shelf life.
-
-
Issue 2: Variable Aerodynamic Performance of Dry Powder Inhaler (DPI) Formulations
-
Question: I'm observing significant batch-to-batch variability in the Fine Particle Fraction (FPF) of my budesonide DPI. What factors should I investigate?
-
Answer: The aerodynamic performance of a DPI, particularly the FPF, is a critical quality attribute (CQA) that can be influenced by multiple formulation and process parameters. Variability in FPF suggests inconsistencies in these factors.
-
Potential Causes:
-
API Particle Size: The Mass Median Aerodynamic Diameter (MMAD) of the drug particles is crucial for lung deposition. Particles between 1 and 5 µm are generally required for maximum lung deposition.[4][5]
-
Excipient Properties: For carrier-based formulations (e.g., with lactose), the particle size and surface properties of the carrier can significantly impact drug detachment and aerosolization.
-
Drug-Carrier Interactions: The adhesive forces between budesonide and the carrier particles must be optimal. Too strong an interaction can prevent drug release during inhalation.
-
Manufacturing Process: Blending time and intensity can affect the homogeneity of the powder mixture. Spray drying process parameters can also influence the properties of carrier-free DPI formulations.[6]
-
Moisture Content: High moisture content can increase interparticle cohesive forces, leading to poor flowability and aerosolization.
-
-
Troubleshooting Steps:
-
Control API and Excipient PSD: Implement stringent particle size specifications for both budesonide and any carrier excipients.
-
Optimize Blending Process: Validate the blending process to ensure a homogenous mixture without causing excessive particle attrition.
-
Characterize Powder Flow: Use techniques like Carr's Index and Hausner Ratio to assess the flow properties of the powder blend from each batch.
-
Control Moisture Content: Implement in-process controls for moisture content and ensure appropriate storage conditions for raw materials and the final product.
-
Evaluate In Vitro Performance: Use tools like the Andersen Cascade Impactor (ACI) or Next Generation Impactor (NGI) to assess the aerodynamic particle size distribution for each batch.[7]
-
-
Issue 3: Inconsistent Droplet Size Distribution in Nasal Spray Formulations
-
Question: My budesonide nasal spray batches are showing variable droplet size distribution. What could be causing this and how can I fix it?
-
Answer: Droplet size distribution is a CQA for nasal sprays that affects the deposition pattern in the nasal cavity. Variability can impact both efficacy and safety.
-
Potential Causes:
-
Formulation Properties: Changes in viscosity and surface tension of the suspension can alter the atomization process.
-
Device Components: Variability in the nasal spray pump, including the actuator and nozzle design, can lead to inconsistent spray characteristics.[8]
-
API Particle Size: In a suspension-based nasal spray, the size of the suspended budesonide particles can influence the droplet size.[3]
-
Manufacturing Process: The homogenization speed and time used to prepare the suspension can impact the final particle size distribution within the formulation.[3][8]
-
-
Troubleshooting Steps:
-
Control Formulation Properties: Ensure consistent viscosity and surface tension of the suspension across batches.
-
Standardize Device Components: Work with the device manufacturer to ensure tight specifications for the nasal spray pumps to minimize variability.
-
Monitor API Particle Size: Maintain a consistent particle size distribution of the budesonide API.
-
Validate Manufacturing Process: Validate the homogenization process to ensure it consistently produces the desired particle size distribution within the suspension.
-
Perform In Vitro Bioequivalence Studies: Conduct studies to compare spray pattern and plume geometry between batches.[9]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes (CQAs) to monitor for a budesonide nasal suspension?
A1: Based on a Quality by Design (QbD) approach, the key CQAs for a budesonide nasal suspension include dissolution, and droplet size distribution (D50).[3] Other important parameters to monitor are assay, spray content uniformity, and stability.[8]
Q2: How can I ensure the stability of the budesonide API during formulation and storage?
A2: Budesonide is a glucocorticoid that can be susceptible to degradation. To ensure stability, consider the following:
-
pH Control: The pH of aqueous formulations should be controlled to minimize degradation.
-
Protection from Light: Store the API and final formulation protected from light.
-
Temperature Control: Avoid exposure to high temperatures. One study on budesonide raw material for inhalation suspension noted instability at temperatures above 160°C during dry heat sterilization, which was mitigated by using a nitrogen atmosphere.[10]
-
Use of Antioxidants: Depending on the formulation, the inclusion of antioxidants may be necessary to prevent oxidative degradation.
-
Stability-Indicating Methods: Employ validated stability-indicating analytical methods, such as HPLC, to accurately quantify budesonide and detect any degradation products.[11][12]
Q3: What analytical methods are recommended for quantifying budesonide in different formulations?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust method for the quantification of budesonide.[11][12][13] Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) can offer higher sensitivity and specificity, which is particularly useful for analyzing impurities and metabolites.[11][14] The choice of method will depend on the specific requirements of the analysis (e.g., routine QC vs. stability testing).
Q4: Can the physical form of the budesonide API affect formulation performance?
A4: Yes, the solid-state properties of the budesonide API are critical. Budesonide can exist in different polymorphic forms, and changes in the polymorphic form can affect its solubility, dissolution rate, and stability. It is crucial to ensure the sameness of the polymorphic form of the drug substance, often confirmed by X-ray diffraction.[15]
Data Presentation
Table 1: Critical Parameters for Budesonide Nasal Spray Development
| Parameter Type | Parameter | Influence on CQA |
| Formulation Variable | Avicel RC 591 Concentration (%) | Droplet Size Distribution (D50) |
| Formulation Variable | Budesonide Particle Size (D50) (µm) | Dissolution (%) |
| Process Variable | Homogenization Speed (rpm) | Droplet Size Distribution (D50) |
| Process Variable | Homogenization Time (min) | Droplet Size Distribution |
| Device Variable | Device Actuator | Droplet Size Distribution |
Source: Adapted from studies on Quality by Design for nasal spray development.[3][8]
Table 2: Comparison of HPLC Methods for Budesonide Quantification
| Method | Column | Mobile Phase | Detection Wavelength (nm) | Linearity Range (µg/mL) |
| HPLC-UV Method 1 | Kromasil C8 | Acetonitrile (B52724) and 0.025 M phosphate (B84403) buffer (pH 3.2) | 244 | 1-50 |
| HPLC-UV Method 2 | µ-Bondapak C18 | Acetonitrile and phosphate buffer (55:45, pH 3.2) | 244 | 0.05-120 |
| RP-HPLC | - | 0.1% formic acid and methanol (B129727) (15:85 v/v) | 244 | 2-12 |
| RP-HPLC | RP C-18 | Methanol and water (80:20 v/v) | 241 | 0.1-40 |
Source: Compiled from various analytical method development studies.[11][12][13]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for Budesonide
This protocol is based on a stability-indicating assay to separate budesonide from its degradation products.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Kromasil C8 (150 mm x 4.6 mm).[11]
-
Mobile Phase: Isocratic mixture of acetonitrile and 0.025 M phosphate buffer (pH 3.2).[11]
-
Flow Rate: 1.1 mL/min.[11]
-
Detection: UV at 244 nm.[11]
-
Procedure:
-
Prepare standard solutions of budesonide in the mobile phase at known concentrations.
-
Prepare sample solutions from the formulation, ensuring the final concentration is within the linear range of the method.
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Record the peak areas and calculate the concentration of budesonide in the sample by comparing it to the standard curve.
-
For stability testing, subject the formulation to stress conditions (e.g., acidic, basic, oxidative, and thermal degradation) and analyze the samples to ensure the method can separate the budesonide peak from any degradation product peaks.[11]
-
Protocol 2: In Vitro Deposition Study for Budesonide DPI using Andersen Cascade Impactor (ACI)
This protocol outlines the procedure for assessing the aerodynamic performance of a DPI formulation.
-
Instrumentation: Andersen Cascade Impactor (ACI), vacuum pump, and a suitable HPLC system for drug quantification.
-
Procedure:
-
Assemble the ACI according to the manufacturer's instructions.
-
Place a new capsule of the budesonide DPI into the inhaler device.
-
Connect the inhaler to the ACI mouthpiece and draw air through the system at a constant flow rate (e.g., 60 L/min) for a specified duration to simulate inhalation.
-
Disassemble the ACI and carefully collect the drug deposited on each stage by rinsing with a suitable solvent (e.g., a mixture of acetonitrile and phosphate buffer).
-
Quantify the amount of budesonide on each stage using a validated HPLC method.
-
Calculate the Mass Median Aerodynamic Diameter (MMAD) and Fine Particle Fraction (FPF) from the deposition data. The FPF is typically the fraction of the emitted dose with an aerodynamic diameter of less than 5 µm.
-
Visualizations
Caption: Workflow for DPI formulation and quality control.
Caption: Troubleshooting logic for suspension content uniformity.
References
- 1. Influence of Physicochemical Properties of Budesonide Micro-Suspensions on Their Expected Lung Delivery Using a Vibrating Mesh Nebulizer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of Dispersion Process on Stability of Budesonide Suspension for Inhalati [cjph.com.cn]
- 3. Quality by design approach for development of suspension nasal spray products: a case study on budesonide nasal suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Budesonide Loaded Biopolymer Based Dry Powder Inhaler: Optimization, In Vitro Deposition, and Cytotoxicity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. jmpas.com [jmpas.com]
- 9. scispace.com [scispace.com]
- 10. CN108175763B - Budesonide sterile raw material and preparation method of suspension for inhalation thereof - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. nanobioletters.com [nanobioletters.com]
- 13. asianpubs.org [asianpubs.org]
- 14. Insights of different analytical approaches for estimation of budesonide as COVID-19 replication inhibitor in its novel combinations: green assessment with AGREE and GAPI approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Navigating Challenges in Inh-Vitro-In Vivo Correlations (IVIVC) for Inhaled Budesonide
Welcome to the technical support center for researchers, scientists, and drug development professionals working on in vitro-in vivo correlations (IVIVCs) for inhaled budesonide (B1683875). This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during the development of IVIVCs for inhaled budesonide, offering potential causes and actionable solutions.
Question: Why is my in vitro dissolution rate for budesonide not correlating with the in vivo absorption profile?
Possible Causes and Troubleshooting Steps:
-
Inappropriate Dissolution Medium: The composition of the lung lining fluid is complex and can significantly influence the dissolution of poorly water-soluble drugs like budesonide.[1] Using a simple buffer system may not be representative of the in vivo environment.
-
Troubleshooting:
-
Experiment with more biorelevant dissolution media. Gamble's solution, a simulated lung fluid, can be a starting point, although it lacks surfactants.[1]
-
Consider the addition of surfactants, such as polysorbate 80 (e.g., 0.2% w/v), to your phosphate (B84403) buffer to mimic the presence of lung surfactants and improve the wetting of the hydrophobic budesonide particles.[1]
-
Evaluate a range of pH values in your dissolution media, as the pH of airway lining fluid can vary.[2] The FDA guidance for oral delayed-release budesonide products suggests testing at pH values from 4.5 to 7.5.[3][4]
-
-
-
Unrealistic Hydrodynamics: The agitation or flow rate in your dissolution apparatus may not reflect the static nature of the lung lining fluid.[1]
-
Troubleshooting:
-
For apparatus like the USP 2 (paddle), experiment with slower paddle speeds (e.g., 75 rpm) to reduce agitation.[4]
-
Consider using diffusion-controlled systems like the Franz cell or Transwell®, which utilize a small volume of dissolution medium and create an air-liquid interface, better simulating in vivo conditions.[1]
-
-
-
Particle Aggregation: The formation of a thick powder bed on the collection surface during sample collection can reduce the available surface area for dissolution, leading to slower-than-expected dissolution rates.[1]
-
Troubleshooting:
-
When using methods like a modified twin-stage impinger, limit the number of actuations (e.g., to two) to create a thin, uniform powder layer.[1]
-
-
-
Ignoring Formulation Excipients: Excipients in dry powder inhaler (DPI) or metered-dose inhaler (MDI) formulations can influence the dissolution rate.[1] For instance, glycerol (B35011) in pMDI solutions can slow down the dissolution of lipophilic drugs.[1]
-
Troubleshooting:
-
Ensure your in vitro testing is conducted on the final formulation, not just the active pharmaceutical ingredient (API).
-
If possible, investigate the impact of individual excipients on the dissolution profile.
-
-
Question: My Andersen Cascade Impactor (ACI) results for fine particle fraction (FPF) are inconsistent and don't seem to predict in vivo lung deposition.
Possible Causes and Troubleshooting Steps:
-
Inadequate Environmental Control: Humidity can significantly affect the FPF of DPIs.[2]
-
Troubleshooting:
-
Strictly control the temperature and humidity of your laboratory environment during ACI testing.
-
Refer to studies that have investigated the impact of storage conditions (e.g., 40°C/75% RH) on the FPF of budesonide inhalers to understand potential degradation pathways.[2]
-
-
-
Unrealistic Inhalation Profiles: Using a constant flow rate during ACI testing does not accurately represent a patient's breathing pattern.[5][6]
-
Troubleshooting:
-
Employ realistic, time-varying inhalation profiles that mimic patient breathing. This can involve varying the peak flow rate, inhalation volume, and time to peak flow.[7]
-
Consider the impact of the inhaler device's air-flow resistance on the patient's ability to generate an optimal inhalation profile.[2]
-
-
-
Particle Bounce: Particles can rebound from the collection surfaces of the impactor, leading to inaccurate sizing and deposition data.[5]
-
Troubleshooting:
-
Coat the ACI stages with a solution like Brij® 35 in ethanol (B145695) with glycerol to minimize particle bounce.[8]
-
-
-
Ignoring Oropharyngeal Deposition: A significant portion of the inhaled dose can be deposited in the oropharynx and subsequently swallowed.[9][10] Standard ACI setups may not accurately model this.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the challenges of developing IVIVCs for inhaled budesonide.
What are the key physiological factors that make IVIVC for inhaled budesonide challenging?
Several physiological factors contribute to the complexity of establishing a reliable IVIVC for inhaled budesonide:
-
Complex Lung Anatomy and Physiology: The human respiratory system exhibits significant inter-individual variability in terms of airway geometry and disease status (e.g., asthma, COPD), which can alter particle deposition patterns in unpredictable ways.[12]
-
Oropharyngeal Filtering: A large fraction of the inhaled dose is often deposited in the mouth and throat due to inertial impaction and is then swallowed.[5][9] This swallowed portion undergoes gastrointestinal absorption and significant first-pass metabolism (around 90% for budesonide), complicating the interpretation of systemic plasma levels.[9]
-
Mucociliary Clearance: Inhaled particles deposited in the conducting airways are cleared by the mucociliary escalator, reducing the time available for dissolution and absorption. The rate of this clearance can be affected by disease state.
-
In Vivo Esterification: Budesonide undergoes reversible esterification within human lung cells, forming fatty acid conjugates.[13][14] These esters act as an intracellular reservoir of the drug, contributing to its prolonged duration of action.[13][14] This unique metabolic pathway is not accounted for in simple in vitro dissolution models.
-
Patient-Device Interaction: The patient's inhalation technique, including inspiratory flow rate and volume, significantly impacts the dose delivered to the lungs.[2][15][16] Errors in inhaler use are common and introduce a major source of variability in in vivo performance.[2][17]
How does the formulation of budesonide (e.g., DPI vs. MDI vs. Nebulizer) impact IVIVC development?
The type of inhalation dosage form has a profound impact on IVIVC development:
-
Dry Powder Inhalers (DPIs): The performance of DPIs is highly dependent on the patient's inspiratory flow rate to de-aggregate the drug particles from the carrier (e.g., lactose) or from each other.[2] Therefore, in vitro tests must account for a range of flow rates. The fine particle fraction (FPF) delivered from DPIs can also be sensitive to environmental humidity.[2]
-
Pressurized Metered-Dose Inhalers (pMDIs): pMDIs generate an aerosol plume with a specific velocity and particle size distribution. The coordination of actuation with inhalation is crucial for effective lung delivery. Excipients in pMDI formulations can also affect drug dissolution.[1]
-
Nebulizers: Nebulizers generate a continuous aerosol, and the delivered dose depends on the duration of nebulization and the patient's breathing pattern. The choice of nebulizer can also influence the droplet size and, consequently, lung deposition.[18] Studies have shown that different nebulizers can result in similar lung deposition relative to the nominal dose but differ when considering the actual dose inhaled by the subject.[18]
What is the role of particle size in establishing an IVIVC for budesonide?
Particle size is a critical determinant of deposition in the respiratory tract and subsequent dissolution and absorption.[5][19]
-
Aerodynamic Diameter: The mass median aerodynamic diameter (MMAD) governs where in the respiratory tract a particle will deposit. Particles with an MMAD between 1-5 µm are generally considered to have a higher probability of reaching the deeper lung regions.[20]
-
Geometric Particle Size and Surface Area: For poorly soluble drugs like budesonide, a smaller geometric particle size leads to a larger surface area, which generally results in a faster dissolution rate.[19] Some studies have shown a correlation between decreasing aerodynamic size and an increased dissolution rate.[19]
-
Impact on Pharmacokinetics: The regional deposition pattern influences the pharmacokinetic profile. Deposition in the highly vascularized alveolar region can lead to rapid absorption and a higher peak plasma concentration (Cmax), while deposition in the tracheobronchial region may result in slower absorption.[11]
What are the current regulatory perspectives on IVIVC for inhaled drugs?
Regulatory agencies like the FDA and EMA have stringent requirements for demonstrating the bioequivalence of orally inhaled products.[21][22]
-
While a strong IVIVC can potentially reduce the need for extensive clinical trials, establishing a predictive relationship for inhaled drugs is recognized as being very challenging.[12][21]
-
Regulatory guidance often recommends a stepwise approach, starting with comprehensive in vitro characterization, followed by pharmacokinetic (PK) and/or pharmacodynamic (PD) studies.[21][22]
-
There is currently no universally accepted, standardized dissolution test method for orally inhaled products in the pharmacopeias.[7][23]
-
Regulatory submissions typically require extensive data on aerodynamic particle size distribution, delivered dose uniformity, and other product-specific quality attributes.[22]
Data Presentation
Table 1: Comparison of In Vitro Dissolution Methods for Inhaled Budesonide
| Apparatus/Method | Dissolution Medium Examples | Key Experimental Parameters | Potential Advantages | Potential Disadvantages |
| Modified Twin-Stage Impinger | Gamble's Solution, Phosphate Buffer (PB), PB with 0.2% Polysorbate 80[1] | Limited actuations to form a thin powder bed[1] | Simple, can be adapted from standard equipment | May not be highly discriminating, hydrodynamics may not be biorelevant |
| USP Apparatus 2 (Paddle) | 0.1N HCl (pretreatment), various pH buffers (4.5-7.5)[4] | 75 rpm paddle speed, 900-1000 mL volume, use of capsule sinkers[3][4] | Standardized and widely available | High volume and agitation may not reflect lung environment |
| Diffusion-Controlled Cells (Franz Cell, Transwell®) | Small volume of donor phase, various acceptor media[1] | Air-liquid interface, static conditions[1] | More biorelevant hydrodynamics and low volume[1] | Can be more complex to set up, potential for membrane to be rate-limiting[19] |
| Flow-Through Cell (USP Apparatus 4) | Simulated lung fluid | Controlled flow rate | Can mimic continuous removal of dissolved drug | Less commonly reported for inhaled products |
Table 2: Summary of In Vivo Pharmacokinetic Parameters of Inhaled Budesonide from Various Devices
| Inhaler Type | Dose | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | Lung Deposition (%) | Reference |
| Dry Powder Inhaler (Easyhaler®) | 1000 µg | 1.22 | ~0.5 | 3.48 | Equivalent to Turbuhaler® | [9] |
| Dry Powder Inhaler (Turbuhaler®) | 1000 µg | 1.29 | ~0.5 | 3.46 | 32 | [9][24] |
| Pressurized Metered-Dose Inhaler (pMDI) | - | - | - | - | 15 | [24] |
| Nebulizer (Pari LC Jet Plus) | 2 mg (nominal) | - | - | - | 14-16 (relative to nominal dose) | [18] |
Note: Pharmacokinetic parameters can vary significantly based on the study population, analytical methods, and specific study design.
Experimental Protocols
1. Aerodynamic Particle Size Distribution (APSD) using the Andersen Cascade Impactor (ACI)
-
Objective: To determine the aerodynamic particle size distribution of the budesonide aerosol and the fine particle fraction (FPF), which is the fraction of particles with an aerodynamic diameter typically less than 5 µm.
-
Apparatus: 8-stage Andersen Cascade Impactor (ACI), vacuum pump, flow meter.
-
Methodology:
-
Coat each stage of the ACI with a suitable solvent (e.g., a mixture of Brij® 35 and glycerol in ethanol) to prevent particle bounce.[8]
-
Assemble the ACI and connect it to a vacuum pump through a flow meter and a solenoid valve.
-
Calibrate the flow rate through the impactor to achieve a specific pressure drop (e.g., 4 kPa) across the inhaler device, which corresponds to a particular flow rate (e.g., 60 L/min).
-
Actuate the inhaler (DPI or pMDI) into the induction port of the ACI while the vacuum pump is running for a specified duration to draw a defined volume of air (e.g., 4 L).
-
Disassemble the impactor and rinse the induction port, each stage, and the final filter with a suitable solvent (e.g., methanol/water mixture) to recover the deposited budesonide.
-
Quantify the amount of budesonide on each stage using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculate the mass of budesonide deposited on each stage, the cumulative mass undersize, and the MMAD and FPF.
-
2. In Vitro Dissolution Testing using a Diffusion-Controlled Cell (e.g., Transwell® System)
-
Objective: To measure the dissolution rate of the respirable fraction of budesonide in a low-volume, static environment that mimics the lung lining fluid.
-
Apparatus: Transwell® plate with permeable membrane inserts, aerosol dose collection system (e.g., modified NGI stage or similar), orbital shaker, temperature-controlled incubator.
-
Methodology:
-
Collect the fine particle dose of budesonide directly onto the surface of the Transwell® membrane. This can be achieved by placing the membrane in a custom holder within an aerosol sampling apparatus.[1] Limit the number of actuations to ensure a thin, uniform particle layer.
-
Place the membrane insert containing the budesonide particles into a well of the Transwell® plate containing a pre-warmed (37°C) dissolution medium in the acceptor compartment (bottom chamber).
-
Add a small, specific volume of the same pre-warmed dissolution medium to the donor compartment (top chamber) to initiate the dissolution process.[1]
-
Place the plate in an incubator at 37°C with gentle agitation.
-
At predetermined time points, take a sample from the acceptor compartment and replace the volume with fresh, pre-warmed medium.
-
Analyze the samples for budesonide concentration using a validated analytical method (e.g., HPLC).
-
Calculate the cumulative amount of budesonide dissolved over time and plot the dissolution profile.
-
3. In Vivo Pharmacokinetic Study with Charcoal Block
-
Objective: To determine the systemic absorption of budesonide originating solely from lung deposition by blocking the gastrointestinal absorption of the swallowed fraction.[9]
-
Study Design: Open-label, randomized, crossover study in healthy subjects.[9]
-
Methodology:
-
Administer a single inhaled dose of budesonide.
-
Concomitantly, administer an oral dose of activated charcoal (e.g., 40 g) to adsorb any swallowed drug, thereby preventing its absorption from the GI tract.[9]
-
Collect venous blood samples at predetermined time points before and after drug administration (e.g., up to 8 hours).[9]
-
Separate the plasma and analyze for budesonide concentrations using a validated, sensitive method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]
-
Calculate key pharmacokinetic parameters such as AUC (area under the plasma concentration-time curve), Cmax (peak plasma concentration), and Tmax (time to reach Cmax). The AUC in a charcoal-block study is considered to be representative of the drug absorbed from the lungs.[9]
-
Visualizations
Caption: Key factors and challenges in developing an IVIVC for inhaled budesonide.
Caption: A logical workflow for developing an IVIVC for inhaled budesonide.
Caption: Fate of inhaled budesonide from deposition to systemic circulation.
References
- 1. In Vitro Dissolution and Permeability Testing of Inhalation Products: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Obstacles for Identifying In Vitro-In Vivo Correlations of Orally Inhaled Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improving In-Vitro In-Vivo Correlation (IVIVC) for Inhalation Products [tsi.com]
- 7. In Vitro Testing for Orally Inhaled Products: Developments in Science-Based Regulatory Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
- 9. Equivalent lung deposition of budesonide in vivo: a comparison of dry powder inhalers using a pharmacokinetic method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The influence of orally deposited budesonide on the systemic availability of budesonide after inhalation from a Turbuhaler - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 12. Navigating Regulatory Challenges in Inhaled Drug Development - SciCord [scicord.com]
- 13. Evidence of the in vivo esterification of budesonide in human airways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evidence of the in vivo esterification of budesonide in human airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] Impact of Inhalation Flow, Inhalation Volume and Critical Handling Errors on Delivered Budesonide/Formoterol Dose in Different Inhalers: An In Vitro Study | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Systemic availability and lung deposition of budesonide via three different nebulizers in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Challenges with Developing In Vitro Dissolution Tests for Orally Inhaled Products (OIPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. ORALLY INHALED PRODUCTS - Optimizing the Application of In Vitro Test Methods for the Demonstration of Bioequivalence in Orally Inhaled Products [drug-dev.com]
- 22. complexgenerics.org [complexgenerics.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Validation & Comparative
Budesonide vs. Fluticasone Propionate in Allergic Rhinitis: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of budesonide (B1683875) and fluticasone (B1203827) propionate (B1217596), two commonly used intranasal corticosteroids for the treatment of allergic rhinitis. The information presented is based on available data from both clinical trials in humans and preclinical studies in animal models, offering insights into their comparative performance and underlying mechanisms of action.
Executive Summary
Budesonide and fluticasone propionate are both highly effective in alleviating the symptoms of allergic rhinitis. Clinical evidence suggests subtle differences in their performance, with some studies indicating a faster onset of action and superior relief of nasal blockage with budesonide, while others report greater efficacy of fluticasone propionate in reducing overall nasal and ocular symptoms, as well as eosinophil counts.[1][2] Both drugs demonstrate a favorable safety profile.[3] Preclinical models, primarily in rodents, corroborate their anti-inflammatory effects, though direct head-to-head comparisons with a comprehensive panel of inflammatory markers are limited. The choice between these two corticosteroids may depend on individual patient characteristics and treatment priorities.
Data Presentation: Clinical Efficacy Comparison
The following tables summarize quantitative data from comparative clinical trials.
Table 1: Comparison of Efficacy on Nasal Symptom Scores
| Study Outcome | Budesonide | Fluticasone Propionate | Key Findings |
| Combined Nasal Symptom Score | Greater reduction | Significant reduction | Budesonide showed a significantly greater decrease in combined symptoms compared to fluticasone (P = 0.03).[1] |
| Nasal Blockage | Significantly greater reduction | Significant reduction | Budesonide was significantly more effective in reducing nasal blockage (P = 0.009).[1] |
| Sneezing and Runny Nose | Significant improvement | Significant improvement | Both treatments showed comparable and significant improvement compared to placebo.[1] |
| Onset of Action | Within 36 hours | Within 60 hours | Budesonide demonstrated a potentially faster onset of action.[1] |
| Total Nasal Symptom Score (TNSS) Reduction | Reduction from 8.0 to 3.1 | Reduction from 8.2 to 2.3 | Fluticasone propionate showed a higher mean reduction in TNSS over 12 weeks. |
| Ocular Symptom Score Reduction | Significant reduction | Superior reduction | Fluticasone propionate was significantly more effective in reducing ocular symptoms.[2] |
Table 2: Comparison of Effects on Inflammatory Markers
| Inflammatory Marker | Budesonide | Fluticasone Propionate | Key Findings |
| Eosinophil Count | Significant decrease | Greater and faster decrease | Fluticasone propionate was found to be more efficacious in reducing eosinophil counts with a faster onset of action.[2] |
| Immunologic Improvement (MAST) | Improvement | Significantly greater improvement | Fluticasone propionate demonstrated a greater improvement in some MAST allergen tests.[4] |
Experimental Protocols
Detailed methodologies for key experimental models are crucial for the interpretation and replication of findings.
Clinical Trial Protocol: Comparative Efficacy of Intranasal Corticosteroids
A representative protocol for a multicenter, randomized, double-blind, placebo-controlled, parallel-group trial is as follows:
-
Patient Population: Adults with a documented history of perennial or seasonal allergic rhinitis.
-
Inclusion Criteria: Patients experiencing moderate to severe nasal symptoms (e.g., nasal blockage, rhinorrhea, sneezing, and itching).
-
Exclusion Criteria: Patients with recent upper respiratory tract infections, nasal structural abnormalities, or those using other medications that could interfere with the study results.
-
Study Design:
-
Run-in Period: A 1-2 week baseline period where patients record their symptoms daily without active treatment.
-
Randomization: Patients are randomly assigned to one of three groups: budesonide aqueous nasal spray, fluticasone propionate aqueous nasal spray, or a matching placebo.
-
Treatment Period: A 4-8 week treatment period where patients self-administer the assigned nasal spray once or twice daily.
-
-
Efficacy Assessment:
-
Primary Endpoint: Change from baseline in the total nasal symptom score (TNSS), which is a composite score of individual nasal symptoms.
-
Secondary Endpoints: Changes in individual nasal symptom scores, ocular symptom scores, quality of life questionnaires, and in some studies, nasal lavage fluid analysis for inflammatory cells (e.g., eosinophils) and cytokines.
-
-
Safety Assessment: Monitoring and recording of all adverse events.
Preclinical Model Protocol: Ovalbumin-Induced Allergic Rhinitis in Guinea Pigs
This model is commonly used to investigate the pathophysiology of allergic rhinitis and to evaluate the efficacy of therapeutic agents.
-
Animals: Male Dunkin-Hartley guinea pigs.
-
Sensitization:
-
Animals are sensitized by intraperitoneal injections of ovalbumin (OVA) mixed with an adjuvant (e.g., aluminum hydroxide) on multiple days (e.g., days 1, 3, and 5).
-
-
Challenge:
-
Following a rest period, animals are challenged intranasally with a solution of OVA for several consecutive days to induce an allergic rhinitis response.
-
-
Treatment:
-
Treatment groups receive intranasal administration of budesonide, fluticasone propionate, or a vehicle control prior to each OVA challenge.
-
-
Outcome Measures:
-
Symptom Assessment: Recording the frequency of sneezing and nasal rubbing.
-
Inflammatory Cell Infiltration: Collection of nasal lavage fluid to quantify the number of eosinophils and other inflammatory cells.
-
Histopathological Analysis: Examination of nasal mucosal tissue for signs of inflammation, such as eosinophil infiltration and goblet cell hyperplasia.
-
Cytokine Analysis: Measurement of pro-inflammatory cytokine levels (e.g., IL-4, IL-5, TNF-α) in nasal lavage fluid or tissue homogenates using techniques like ELISA.
-
Mandatory Visualization
Signaling Pathway of Glucocorticoid Action in Allergic Rhinitis
Caption: Glucocorticoid signaling pathway in allergic rhinitis.
Experimental Workflow: Preclinical Allergic Rhinitis Model
References
- 1. Comparison of the efficacy of budesonide and fluticasone propionate aqueous nasal spray for once daily treatment of perennial allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of intranasal fluticasone propionate and budesonide in management of allergic rhinitis—a prospective comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparison of budesonide nasal dry powder with fluticasone propionate aqueous nasal spray in patients with perennial allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparisons of two intranasal corticosteroid preparations in treating allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Budesonide and Beclomethasone in Asthma Treatment
For Researchers, Scientists, and Drug Development Professionals
In the landscape of inhaled corticosteroids (ICS) for asthma management, budesonide (B1683875) and beclomethasone (B1667900) dipropionate have long been cornerstone therapies. Both molecules exert their anti-inflammatory effects through the glucocorticoid receptor (GR), but differences in their pharmacokinetic and pharmacodynamic properties can influence clinical efficacy and safety profiles. This guide provides an objective, data-driven comparison of these two widely used corticosteroids to inform research and development in respiratory therapeutics.
Quantitative Comparison of Key Parameters
The following tables summarize key quantitative data from various studies, offering a direct comparison of the physicochemical properties, receptor binding affinities, and clinical efficacy of budesonide and beclomethasone.
Table 1: Physicochemical and Pharmacokinetic Properties
| Property | Budesonide (BUD) | Beclomethasone Dipropionate (BDP) | Beclomethasone-17-Monopropionate (17-BMP) (Active Metabolite of BDP) |
| Oral Bioavailability | ~10%[1] | ~30%[1] | - |
| Plasma Half-life | Generally reported to be longer than BDP/17-BMP[2] | Shorter than budesonide[2] | Shorter than budesonide[2] |
| Metabolism | Primarily hepatic[2] | Primarily hepatic; metabolized to the active 17-BMP[2] | - |
Table 2: Glucocorticoid Receptor (GR) Binding Affinity
| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone=100 | Dissociation Constant (Kd) (nM) | Reference |
| Budesonide | 855 | 1.32 | [3] |
| Beclomethasone Dipropionate | - | - | - |
| Beclomethasone-17-Monopropionate (17-BMP) | 1.4 times greater than budesonide | - | [4] |
Note: Beclomethasone dipropionate is a prodrug that is rapidly hydrolyzed to its active metabolite, beclomethasone-17-monopropionate (17-BMP), which has a high affinity for the glucocorticoid receptor.
Table 3: Clinical Efficacy in Asthma
| Outcome Measure | Budesonide (BUD) | Beclomethasone Dipropionate (BDP) | Key Findings from Comparative Studies |
| Forced Expiratory Volume in 1 second (FEV1) | Improvement observed | Improvement observed | A meta-analysis of crossover studies showed no significant difference between BDP and BUD for FEV1 at doses of 400 to 1000 mcg/d.[5] |
| Peak Expiratory Flow (PEF) | Improvement observed | Improvement observed | No significant difference was demonstrated for morning or evening PEF in a meta-analysis.[5] |
| Asthma Symptoms & Rescue Medication Use | Reduction observed | Reduction observed | A meta-analysis of crossover studies did not show a significant difference in asthma symptoms or rescue beta2 agonist use.[5] |
| Dose Titration for Symptom Control | Lower daily dose may be required to maintain symptom control (via Turbohaler) | Higher daily dose may be required compared to BUD via Turbohaler | In dose down-titration studies, a significantly lower daily dose of BUD was needed to maintain symptom control compared to BDP.[5] |
| Bronchial Hyper-responsiveness | Reduction observed | Reduction observed | One crossover study suggested that BUD 400 mcg/d via Turbohaler may be more effective than BDP 400 mcg/d via Rotahaler in reducing histamine (B1213489) bronchial hyper-responsiveness.[5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key experiments used to evaluate and compare inhaled corticosteroids.
Clinical Efficacy Assessment: Spirometry (FEV1 Measurement)
Objective: To measure the forced expiratory volume in one second (FEV1) as a primary endpoint of lung function in clinical trials comparing budesonide and beclomethasone.
Protocol:
-
Patient Preparation: Patients are instructed to withhold short-acting β2-agonists for at least 6 hours and long-acting β2-agonists for at least 12 hours before testing.
-
Equipment: A calibrated spirometer that meets American Thoracic Society/European Respiratory Society (ATS/ERS) standards is used.
-
Procedure:
-
The patient is seated comfortably and wears a nose clip.
-
The patient is instructed to inhale as deeply as possible.
-
The patient then places their mouth around the spirometer's mouthpiece, ensuring a tight seal.
-
The patient exhales as forcefully and completely as possible for at least 6 seconds.[6]
-
-
Quality Control: At least three acceptable and reproducible maneuvers are performed. The two largest FEV1 values should be within 150 mL of each other.[7]
-
Data Analysis: The highest FEV1 value from the acceptable maneuvers is recorded. Changes from baseline FEV1 are compared between treatment groups at specified time points throughout the clinical trial.
In Vitro Potency Assessment: Glucocorticoid Receptor (GR) Binding Affinity Assay (Radioligand Competition Assay)
Objective: To determine the relative binding affinity of budesonide and the active metabolite of beclomethasone (17-BMP) for the human glucocorticoid receptor.
Protocol:
-
Receptor Preparation: A source of glucocorticoid receptors is prepared, typically from human lung tissue cytosol or a recombinant human GR protein.
-
Radioligand: A radiolabeled glucocorticoid, such as [3H]-dexamethasone, is used as the tracer.
-
Competitive Binding:
-
A fixed concentration of the radioligand is incubated with the GR preparation.
-
Increasing concentrations of unlabeled budesonide or 17-BMP are added to compete for binding with the radioligand.
-
Non-specific binding is determined by adding a large excess of unlabeled dexamethasone.
-
-
Incubation: The mixture is incubated at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Bound radioligand is separated from free radioligand using a method such as dextran-coated charcoal adsorption or filtration through glass fiber filters.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, providing a measure of the binding affinity.
Assessment of Airway Hyper-responsiveness: Histamine Bronchial Challenge Test
Objective: To assess the effect of treatment with budesonide or beclomethasone on bronchial hyper-responsiveness.
Protocol:
-
Patient Preparation: Patients must be free of respiratory tract infections for at least 4 weeks and should withhold bronchodilator medications for a specified period before the test.[8][9]
-
Baseline Spirometry: Baseline FEV1 is measured according to standard procedures.
-
Histamine Administration:
-
The patient inhales an aerosol of saline (control).
-
Spirometry is repeated after a set time (e.g., 2 minutes).
-
Increasing concentrations of histamine dihydrochloride (B599025) (e.g., 0.03, 0.06, 0.125, 0.25, 0.5, 1.0, 2.0, 4.0, 8.0 mg/mL) are administered via a calibrated nebulizer for a fixed duration (e.g., 2 minutes of tidal breathing).[9][10]
-
-
Post-Inhalation Spirometry: FEV1 is measured after each histamine concentration.
-
Termination of Test: The test is stopped when the FEV1 has fallen by 20% or more from the post-saline baseline, or after the highest concentration of histamine has been administered without a significant fall in FEV1.[10]
-
Data Analysis: The provocative concentration of histamine causing a 20% fall in FEV1 (PC20) is calculated by interpolation from the log dose-response curve. A higher PC20 value indicates less airway hyper-responsiveness.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a deeper understanding. The following diagrams, rendered in Graphviz DOT language, illustrate the glucocorticoid signaling pathway in asthma and a typical experimental workflow.
References
- 1. Comparison of inhaled beclomethasone and budesonide: Patients do not take prescribed doses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative physicochemical and pharmacokinetic profiles of inhaled beclomethasone dipropionate and budesonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of potency of inhaled beclomethasone and budesonide in New Zealand: retrospective study of computerised general practice records - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beclomethasone versus budesonide for chronic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study protocol: A comparison of mobile and clinic‐based spirometry for capturing the treatment effect in moderate asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kevahealth.com [kevahealth.com]
- 8. thoracic.org [thoracic.org]
- 9. Histamine provocation test | UZ Leuven [uzleuven.be]
- 10. jcdr.net [jcdr.net]
Budesonide's Efficacy in Reducing Eosinophils in Induced Sputum: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of budesonide's performance in reducing eosinophil counts in induced sputum, a key biomarker for airway inflammation in asthma. The data presented is compiled from multiple clinical studies to offer an objective overview supported by experimental evidence.
Quantitative Comparison of Budesonide's Effect on Sputum Eosinophils
The following table summarizes the quantitative data from various studies on the effect of inhaled budesonide (B1683875) on the percentage of eosinophils in induced sputum.
| Study/Comparison | Treatment Group | Baseline Sputum Eosinophils (%) | Post-Treatment Sputum Eosinophils (%) | Absolute Change (%) | p-value |
| Budesonide vs. Placebo/Other Bronchodilators | |||||
| Aldridge et al. (2000)[1] | Budesonide (400 µg twice daily) | Median: 4.4 | Median: 1.7 | -2.7 | < 0.05 |
| Terbutaline (B1683087) (1 mg four times a day) | Median: 4.4 | Median: 8.3 | +3.9 | P = 0.049 | |
| Budesonide + Terbutaline | Median: 4.4 | Median: 2.1 | -2.3 | < 0.05 | |
| Dose-Response of Budesonide | |||||
| Jatakanon et al. (1998)[1] | Budesonide (100 µ g/day ) | Not specified | Showed reduction | Not specified | Dose-dependent reduction demonstrated |
| Budesonide (400 µ g/day ) | Not specified | Showed greater reduction | Not specified | Dose-dependent reduction demonstrated | |
| Budesonide (1600 µ g/day ) | Not specified | Showed greatest reduction | Not specified | Dose-dependent reduction demonstrated | |
| Effect of Initiating/Increasing ICS (Budesonide as a common ICS) | |||||
| Real-life cohort study[2] | Initiating or increasing ICS dose | Not specified | Significant reduction | Not specified | P<0.0001 |
| Effect of Withdrawing/Decreasing ICS | |||||
| Real-life cohort study[2] | Withdrawing or decreasing ICS dose | Not specified | Increased sputum eosinophils | Not specified | P=0.008 |
Experimental Protocols
Sputum Induction and Processing
The methodology for inducing and processing sputum is crucial for obtaining reliable eosinophil counts. While specific parameters may vary slightly between studies, the general protocol is as follows:
-
Pre-medication: Subjects are typically administered a short-acting β2-agonist (e.g., salbutamol) to prevent bronchoconstriction induced by the hypertonic saline.
-
Induction: Subjects inhale nebulized hypertonic saline (typically 3-5%) for escalating time periods (e.g., 5 minutes). This process is repeated until an adequate sputum sample is obtained.[3]
-
Sputum Processing:
-
The collected sputum is separated from saliva.
-
A dispersing agent, such as dithiothreitol (B142953) (DTT), is added to liquefy the mucus.[3]
-
The sample is then centrifuged to separate the cells from the supernatant.
-
The cell pellet is resuspended, and a total cell count is performed.
-
Cytospins of the cell suspension are prepared and stained (e.g., with Wright-Giemsa or May-Grünwald Giemsa) to allow for a differential cell count, including the percentage of eosinophils.
-
Visualizing Experimental and Biological Pathways
Experimental Workflow: From Sputum Induction to Eosinophil Counting
Caption: Workflow for induced sputum analysis.
Signaling Pathway: Budesonide's Mechanism of Action on Eosinophilic Inflammation
Caption: Budesonide's anti-inflammatory mechanism.
Inhaled corticosteroids like budesonide are a cornerstone in the management of asthma, primarily due to their potent anti-inflammatory effects.[4] A key aspect of this is their ability to reduce the number and activation of eosinophils in the airways.[4] Budesonide, a glucocorticoid, diffuses across the cell membrane and binds to glucocorticoid receptors in the cytoplasm.[4] This complex then translocates to the nucleus, where it interacts with glucocorticoid response elements on the DNA.[4] This interaction leads to the upregulation of anti-inflammatory genes and the suppression of pro-inflammatory genes, including those that code for cytokines like IL-5, which are crucial for eosinophil survival and recruitment.[4][5] This ultimately results in a reduction of eosinophilic inflammation in the airways.[4]
Studies have consistently demonstrated that treatment with inhaled budesonide leads to a significant reduction in sputum eosinophil counts in asthmatic patients.[2][6][7] This effect has been shown to be dose-dependent.[1] Conversely, the withdrawal or reduction in the dose of inhaled corticosteroids is associated with an increase in sputum eosinophils.[2] This highlights the role of sputum eosinophil counts as a sensitive biomarker for monitoring the effectiveness of anti-inflammatory therapy in asthma.[8]
In contrast to its effects on eosinophil numbers, some studies suggest that budesonide may not significantly alter the release of certain eosinophil-derived proteins, such as eosinophil cationic protein (ECP), in sputum.[6] This suggests that while budesonide is effective at reducing the presence of eosinophils in the airways, its impact on the function of remaining eosinophils may be more complex.
In comparison to bronchodilators like terbutaline, which can lead to an increase in sputum eosinophils, budesonide demonstrates a clear anti-inflammatory effect by reducing these key inflammatory cells.[1][6] The addition of a long-acting β-agonist like salmeterol (B1361061) to inhaled corticosteroid therapy has not been shown to have an effect on sputum eosinophilia, further emphasizing the primary anti-inflammatory role of the corticosteroid component.[1]
References
- 1. The use of sputum cell counts to evaluate asthma medications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmjopen.bmj.com [bmjopen.bmj.com]
- 3. laboratoriocassara.com.gt [laboratoriocassara.com.gt]
- 4. pharmacyfreak.com [pharmacyfreak.com]
- 5. Budesonide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Eosinophils and eosinophilic cationic protein in induced sputum and blood: effects of budesonide and terbutaline treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of inhaled steroids on airway hyperresponsiveness, sputum eosinophils, and exhaled nitric oxide levels in patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sputum eosinophil counts predict asthma control after discontinuation of inhaled corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
Systemic Exposure of Budesonide: A Comparative Analysis of Inhalation Delivery Devices
The choice of an inhalation device for budesonide (B1683875) therapy significantly influences the systemic exposure to the drug, a critical factor for both efficacy and safety in the treatment of asthma and other respiratory conditions. The delivery system—whether a pressurized metered-dose inhaler (pMDI), a dry powder inhaler (DPI), or a nebulizer—determines the proportion of the drug that reaches the lungs versus the amount deposited in the oropharynx and subsequently swallowed.[1][2] This guide provides a comparative analysis of the systemic exposure profiles of budesonide delivered via different devices, supported by pharmacokinetic data and experimental methodologies.
Comparative Pharmacokinetic Data
The systemic bioavailability of inhaled budesonide is a composite of absorption from the lungs and the gastrointestinal tract.[2] However, due to high first-pass metabolism, the contribution of the swallowed portion to systemic levels is minimal.[3] The primary determinant of systemic exposure is, therefore, the dose deposited in the lungs, which varies considerably between devices.[2]
Studies have shown that breath-actuated DPIs, such as the Turbuhaler®, can deliver a significantly higher fraction of the metered dose to the lungs compared to conventional pMDIs (32% for DPI vs. 15% for pMDI).[2] This increased lung deposition from a DPI leads to higher systemic bioavailability.[2][4] Nebulizers also present a distinct profile, with systemic availability being influenced by factors like the specific nebulizer model and droplet size.[5]
The following table summarizes key pharmacokinetic parameters for budesonide delivered via different devices, derived from various clinical studies. It is important to note that direct cross-study comparisons should be made with caution due to differences in study populations, dosing, and analytical methods.
| Delivery Device Type | Specific Device (Example) | Dose | Cmax (Peak Plasma Concentration) | AUC (Area Under the Curve) | Key Findings & Citations |
| Dry Powder Inhaler (DPI) | Turbuhaler® | 1600 µg (single dose) | Dose-dependent increase | Dose-dependent increase | Lung deposition is approximately 32% of the metered dose. Cmax and AUC are linearly related to the dose.[2] |
| Dry Powder Inhaler (DPI) | Clickhaler® vs. Turbuhaler® | 1000 µg | Ratio (C/T): 1.14 | Ratio (C/T): 1.17 | The two DPIs demonstrated similar pharmacokinetic profiles and pulmonary bioavailability.[4][6] |
| Pressurized MDI (pMDI) | Standard pMDI | 1600 µg (twice daily for 5 days) | 1.8 µg/L (for 22R-budesonide) | - | Lung deposition is approximately 15% of the metered dose.[2] |
| pMDI vs. DPI | pMDI vs. Turbuhaler® (DPI) | Not specified | Budesonide AUC was 32% lower after pMDI vs DPI in adults with asthma.[7] | Budesonide Cmax was 45% lower after pMDI vs DPI in adults with asthma.[7] | Systemic exposure is generally lower with pMDI formulations compared to DPIs.[7] |
| Nebulizer | Pari LC Jet Plus | 2 mg (nominal dose) | - | Systemic Availability: 15-17% (of nominal dose) | Lung deposition was estimated at 14-16% of the nominal dose, with no significant differences observed between the three tested jet nebulizers relative to the nominal dose.[5][8] |
| pMDI with Spacer | pMDI with 750-mL Spacer | 4 mg | Lower than pMDI alone | Lower than pMDI alone | Use of a spacer significantly reduces systemic bioavailability (assessed by cortisol suppression) compared to a pMDI alone or a DPI.[9] |
Experimental Protocols
To accurately assess the systemic exposure from the pulmonary route, it is crucial to distinguish it from gastrointestinal absorption. A common technique involves the administration of oral activated charcoal, which adsorbs the swallowed portion of the drug, preventing its absorption into the bloodstream.[3][4]
Key Experiment: Comparative Bioavailability Study (DPI vs. DPI)
Objective: To compare the pharmacokinetic profile and pulmonary bioavailability of budesonide delivered from two different DPI devices (e.g., Clickhaler® and Turbuhaler®).[6]
Methodology:
-
Study Design: The study is typically conducted as a randomized, double-blind, double-dummy, crossover trial.[6]
-
Subjects: A cohort of healthy adult volunteers is recruited for the study.[6]
-
Procedure:
-
Each participant receives a single high dose (e.g., 1000 µg) of budesonide from each of the two DPI devices in separate study periods, with a washout period in between.[6]
-
To block gastrointestinal absorption, subjects ingest an oral charcoal suspension immediately before and at intervals after drug inhalation.[3][4]
-
Serial blood samples are collected at predetermined time points (e.g., pre-dose and up to 8-12 hours post-dose).[6]
-
-
Bioanalysis: Plasma concentrations of budesonide are quantified using a validated and sensitive analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3]
-
Pharmacokinetic Analysis: Key parameters including AUC (Area Under the Curve) and Cmax (Maximum Concentration) are calculated from the plasma concentration-time profiles for each device. The ratios of these parameters are then used to compare the bioavailability.[4]
-
Pharmacodynamic Assessment (Optional): Systemic activity can be indirectly assessed by measuring the suppression of plasma cortisol levels.[4][6]
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for a clinical pharmacokinetic study designed to compare inhaled drug delivery devices while isolating for pulmonary absorption.
Caption: Workflow for a crossover pharmacokinetic study comparing inhaled budesonide devices.
References
- 1. atsjournals.org [atsjournals.org]
- 2. Clinical pharmacokinetics of inhaled budesonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medscape.com [medscape.com]
- 4. medscape.com [medscape.com]
- 5. Systemic availability and lung deposition of budesonide via three different nebulizers in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioavailability of budesonide delivered by the clickhaler® and turbuhaler® dry powder inhalers in healthy volunteers : a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of budesonide and formoterol administered via 1 pressurized metered-dose inhaler in patients with asthma and COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Systemic bioavailability and potency of high-dose inhaled corticosteroids: a comparison of four inhaler devices and three drugs in healthy adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Performance of Nebulizer Systems for Budesonide Delivery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate nebulizer system is critical for the effective delivery of inhaled corticosteroids like budesonide (B1683875). In vitro studies provide essential data on the performance of these systems, offering insights into their efficiency and the characteristics of the aerosol they generate. This guide presents a comparative analysis of different nebulizer systems for budesonide delivery, supported by experimental data from various studies.
Performance Comparison of Nebulizer Systems
The in vitro performance of nebulizers is typically assessed by measuring parameters such as drug deposition, aerodynamic particle size distribution, and the rate of nebulization. These factors collectively determine the amount of medication that is likely to reach the lungs and be effective.
Key Performance Parameters
Several key metrics are used to evaluate the in vitro performance of nebulizers for budesonide delivery. The Mass Median Aerodynamic Diameter (MMAD) indicates the particle size at which 50% of the aerosol mass resides. The Geometric Standard Deviation (GSD) describes the spread of the particle size distribution. The inhaled mass or fine particle fraction (FPF) represents the proportion of the drug dose that is within a respirable size range (typically <5 µm).
The following tables summarize the performance data of various nebulizer systems from different in vitro studies.
Table 1: Comparison of Jet Nebulizers for Budesonide Delivery
| Nebulizer System | Breathing Pattern | Mass Median Aerodynamic Diameter (MMAD) (µm) | Total Budesonide Delivered | Reference |
| Pari LC Plus | Pediatric & Adult | 4.1 | Highest initial output rate | [1][2] |
| Pari LC Star | Pediatric & Adult | 3.8 | Delivered twice as much as Ventstream | [1][2] |
| Medicaid Ventstream | Pediatric & Adult | 3.1 | Maximal output rate was half of LC Plus | [1][2] |
Table 2: Performance Range of 30 Jet Nebulizer/Compressor Combinations with Budesonide Inhalation Suspension
| Breathing Pattern | Mass Median Aerodynamic Diameter (MMAD) (µm) | Geometric Standard Deviation (GSD) | Inhaled Mass (% of Nebulizer Charge) | Reference |
| Infant | 4.8 - 9.9 | 1.7 - 2.1 | 1% - 9% | [3] |
| Child | 4.8 - 9.9 | 1.7 - 2.1 | 4% - 20% | [3] |
Table 3: Comparison of Budesonide Nanodispersion vs. Commercial Microsuspension
| Formulation | Fine Particle Fraction (FPF) (%) | Mass Median Aerodynamic Diameter (MMAD) (µm) | Nebulization Time (min) | Reference |
| Budesonide Nanodispersion | 56.88 (± 3.37) | 3.91 (± 0.49) | 12.3 (± 0.37) | [4] |
| Commercial Microsuspension | 38.04 (± 7.82) | 6.22 (± 1.09) | 14.85 (± 0.36) | [4] |
Experimental Protocols
The data presented in this guide are derived from in vitro studies employing specific and detailed methodologies. Understanding these protocols is crucial for interpreting the results and for designing future comparative studies.
Measurement of Drug Output and Inhaled Mass
A common method for determining the total drug output and inhaled mass involves the use of a breathing simulator.[1][2][3]
-
Preparation: The nebulizer is charged with a precise volume and concentration of budesonide suspension (e.g., 2 mL of 0.25 mg/mL).[3]
-
Breathing Simulation: A breathing simulator is set to mimic specific breathing patterns, such as those of an infant or an adult, with defined tidal volumes and respiratory rates.[1][2][5]
-
Aerosol Collection: The aerosol generated by the nebulizer is drawn through a collection filter placed in the inspiratory limb of the breathing circuit.[1][2][3]
-
Quantification: The amount of budesonide collected on the filter is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[3]
Determination of Aerodynamic Particle Size Distribution
The aerodynamic particle size distribution of the nebulized aerosol is a critical determinant of where the drug particles will deposit in the respiratory tract. This is commonly measured using a cascade impactor.[1][2]
-
Apparatus Setup: A multi-stage cascade impactor is assembled and connected to a vacuum pump.
-
Nebulization: The nebulizer is charged with the budesonide suspension and activated.
-
Particle Segregation: The aerosol is drawn through the impactor, where particles are segregated onto different stages based on their aerodynamic diameter.
-
Drug Recovery: The amount of budesonide deposited on each stage of the impactor is recovered by rinsing with a suitable solvent.
-
Analysis and Calculation: The recovered budesonide is quantified by HPLC. These data are then used to calculate the MMAD and GSD.
According to FDA guidance for generic budesonide inhalation suspension, the aerodynamic particle size distribution should be measured using Apparatus 5 (from USP <601>) at a flow rate of 15 L/min.[6]
Conclusion
The in vitro comparison of nebulizer systems for budesonide delivery reveals significant performance differences. The choice of nebulizer can substantially impact the delivered dose and the particle size of the aerosol, which in turn can influence the clinical efficacy and side effect profile of the medication.[1][2] The data presented in this guide highlight the importance of selecting a nebulizer system that has been demonstrated to be efficient for the specific drug formulation and patient population. The provided experimental protocols offer a foundation for conducting standardized in vitro evaluations to support the development and selection of optimal nebulizer systems for budesonide and other inhaled therapies.
References
- 1. An in vitro analysis of the output of budesonide from different nebulizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro delivery of budesonide from 30 jet nebulizer/compressor combinations using infant and child breathing patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of a Nanodispersion Formulation Prepared through Microfluidic Reactors for Pulmonary Delivery of Budesonide Using Nebulizers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro determination of the optimal particle size for nebulized aerosol delivery to infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Budesonide vs. Prednisolone: A Comparative Guide to Long-Term Systemic Side Effects
For researchers and professionals in drug development, understanding the nuanced differences in the safety profiles of corticosteroids is paramount. This guide provides an objective comparison of the long-term systemic side effects of budesonide (B1683875) and prednisolone (B192156), drawing upon data from key clinical studies. Budesonide, a potent glucocorticoid with high first-pass metabolism, is designed for local action with reduced systemic exposure, whereas prednisolone exerts broad systemic effects. This fundamental pharmacokinetic difference underpins the variations in their long-term safety profiles.
Mechanism of Action: The Glucocorticoid Receptor Signaling Pathway
Both budesonide and prednisolone exert their anti-inflammatory effects by binding to the glucocorticoid receptor (GR). In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex. Upon ligand binding, the receptor undergoes a conformational change, dissociates from the complex, and translocates to the nucleus. Within the nucleus, the ligand-activated GR dimerizes and binds to glucocorticoid response elements (GREs) on the DNA, leading to the transactivation or transrepression of target genes. This modulation of gene expression results in the powerful anti-inflammatory and immunosuppressive effects characteristic of corticosteroids.
Caption: Glucocorticoid Receptor Signaling Pathway.
Comparative Analysis of Systemic Side Effects
Long-term administration of corticosteroids is associated with a range of systemic side effects. The following sections provide a quantitative comparison of the incidence and severity of these effects between budesonide and prednisolone based on long-term clinical studies.
Bone Mineral Density
A significant concern with long-term corticosteroid use is the risk of osteoporosis. Budesonide's lower systemic bioavailability is hypothesized to mitigate this risk.
| Study | Patient Population | Treatment Duration | Budesonide | Prednisolone | Key Finding |
| Schoon et al. (2005)[1] | Corticosteroid-naïve Crohn's disease patients | 2 years | Mean BMD reduction of -1.04% | Mean BMD reduction of -3.84% | Budesonide was associated with significantly less bone loss in corticosteroid-naïve patients (p=0.0084).[1] |
| Schoon et al. (2005)[1] | Corticosteroid-dependent Crohn's disease patients | 2 years | No significant difference in BMD changes between the two groups. | No significant difference in BMD changes between the two groups. | In patients with prior corticosteroid exposure, the bone-sparing benefit of budesonide was not observed.[1] |
| Rutgeerts et al. (1994)[2] | Active ileal or ileocecal Crohn's disease | 10 weeks | Not specifically measured | Not specifically measured | Focused on efficacy and general side effects. |
Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression
Systemic corticosteroids can suppress the HPA axis, leading to adrenal insufficiency. The degree of suppression is a key indicator of systemic glucocorticoid activity.
| Study | Patient Population | Assessment Method | Budesonide | Prednisolone | Key Finding |
| Rutgeerts et al. (1994)[2] | Active Crohn's disease | Mean morning plasma cortisol | Less suppression of plasma cortisol at 4 and 8 weeks. | Significantly lower mean morning plasma cortisol at 4 and 8 weeks (p<0.001 and p=0.02, respectively). | Prednisolone caused a greater degree of HPA axis suppression compared to budesonide.[2] |
| Campieri et al. (1997)[3][4] | Active Crohn's disease | Short ACTH stimulation test | Lower frequency of impaired adrenal function. | Highest frequency of impaired adrenal function (p=0.0023). | Budesonide demonstrated a significantly lower impact on adrenal function.[4] |
| Escher et al. (2004)[5] | Children with active Crohn's disease | Mean morning plasma cortisol | Significantly higher mean cortisol concentration at 8 weeks (200 nmol/l). | Significantly lower mean cortisol concentration at 8 weeks (98 nmol/l). | Budesonide resulted in less adrenal suppression in a pediatric population (p=0.0028).[5] |
Other Corticosteroid-Related Side Effects
Classic cushingoid features are common with systemic corticosteroid therapy and can impact patient quality of life.
| Study | Patient Population | Budesonide | Prednisolone | Key Finding |
| Schoon et al. (2005)[1] | Crohn's disease | Fewer treatment-emergent corticosteroid side effects. | More frequent treatment-emergent corticosteroid side effects. | Budesonide was associated with a lower incidence of typical corticosteroid side effects over a 2-year period.[1] |
| Rutgeerts et al. (1994)[2] | Active Crohn's disease | 29 patients with corticosteroid-associated side effects. | 48 patients with corticosteroid-associated side effects. | Significantly fewer corticosteroid-related side effects were observed in the budesonide group (p=0.003).[2] |
| Campieri et al. (1997)[3][4] | Active Crohn's disease | Similar overall side effects, but less "moon face". | Significantly more frequent "moon face" (p=0.0005). | While overall side effect rates were similar, the classic cushingoid feature of "moon face" was more common with prednisolone.[4] |
| Escher et al. (2004)[5] | Children with active Crohn's disease | Significantly less frequent moon face and acne. | More frequent moon face and acne. | Budesonide was better tolerated with respect to cosmetic side effects in children.[5] |
Experimental Protocols
A detailed understanding of the experimental design is crucial for interpreting the clinical data. Below are the methodologies for two key long-term comparative studies.
Schoon et al. (2005): A 2-Year Study in Crohn's Disease
-
Study Design: A randomized, double-blind, multicenter study conducted in 34 international centers.[1]
-
Patient Population: 272 patients with Crohn's disease affecting the ileum and/or ascending colon. Patients were categorized as corticosteroid-free (either naïve or previously exposed) with active disease, or corticosteroid-dependent with quiescent disease.[1]
-
Treatment Regimen: Patients were randomized to receive either once-daily controlled-release budesonide or prednisolone for 2 years. Doses were adjusted according to disease activity.[1]
-
Assessment of Side Effects: Bone mineral density was assessed by dual-energy X-ray absorptiometry (DEXA) at baseline and after 2 years. Corticosteroid-related side effects, disease activity, and quality of life were monitored throughout the study.[1]
Caption: Experimental Workflow for Schoon et al. (2005).
Rutgeerts et al. (1994): A 10-Week Trial in Active Crohn's Disease
-
Study Design: A randomized, double-blind clinical trial.[2]
-
Patient Population: 176 patients with active ileal or ileocecal Crohn's disease, defined by a Crohn's disease activity index (CDAI) score >150.[2]
-
Treatment Regimen:
-
Assessment of Side Effects: Corticosteroid-associated side effects were recorded at each visit. Morning plasma cortisol concentrations were measured at baseline and after 4, 8, and 10 weeks to assess HPA axis function.[2]
Conclusion
The evidence from long-term comparative studies consistently demonstrates a more favorable systemic side effect profile for budesonide compared to prednisolone. This is most evident in the reduced impact on bone mineral density in corticosteroid-naïve patients and a lesser degree of HPA axis suppression.[1][2] Furthermore, the incidence of classic cushingoid side effects is significantly lower with budesonide.[2] These differences are attributed to budesonide's extensive first-pass metabolism in the liver, which limits its systemic bioavailability. For researchers and clinicians, these findings underscore the importance of selecting a corticosteroid based not only on its efficacy but also on its long-term safety profile, particularly in chronic conditions requiring prolonged treatment.
References
- 1. Bone mineral density in relation to efficacy and side effects of budesonide and prednisolone in Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of budesonide with prednisolone for active Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral budesonide is as effective as oral prednisolone in active Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral budesonide is as effective as oral prednisolone in active Crohn's disease. The Global Budesonide Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Budesonide versus prednisolone for the treatment of active Crohn's disease in children: a randomized, double-blind, controlled, multicentre trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Study Analysis of Budesonide-Formoterol Combination Trials in Asthma and COPD
A comprehensive analysis of clinical trials investigating the combination of budesonide (B1683875) and formoterol (B127741) reveals a robust evidence base supporting its efficacy and safety in the management of both asthma and chronic obstructive pulmonary disease (COPD). This guide provides a comparative summary of key findings, detailed experimental protocols, and visualizations of the underlying pharmacological mechanisms to inform researchers, scientists, and drug development professionals.
Mechanism of Action
The therapeutic efficacy of the budesonide-formoterol combination stems from the distinct yet complementary mechanisms of its two components. Budesonide, a synthetic corticosteroid, exerts potent anti-inflammatory effects, while formoterol, a long-acting beta2-agonist (LABA), provides rapid and sustained bronchodilation.[1]
Budesonide's Anti-inflammatory Pathway: Budesonide diffuses across the cell membrane and binds to the glucocorticoid receptor (GR) in the cytoplasm. This binding event triggers the dissociation of chaperone proteins, allowing the budesonide-GR complex to translocate to the nucleus. Within the nucleus, the complex binds to glucocorticoid response elements (GREs) on DNA, leading to the upregulation of anti-inflammatory genes and the downregulation of pro-inflammatory genes. This modulation of gene expression results in reduced airway inflammation, a hallmark of asthma and COPD.
Formoterol's Bronchodilatory Pathway: Formoterol selectively stimulates beta2-adrenergic receptors on the surface of airway smooth muscle cells. This activation initiates a signaling cascade via a Gs protein, which in turn activates adenylyl cyclase. Adenylyl cyclase increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates various intracellular targets, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.[2]
Efficacy in Asthma
Clinical trials have consistently demonstrated that the budesonide-formoterol combination provides superior asthma control compared to monotherapy with either budesonide or formoterol alone.
A 12-week, randomized, double-blind, placebo-controlled study involving 596 patients (≥12 years old) with moderate to severe persistent asthma showed that budesonide/formoterol pressurized metered-dose inhaler (pMDI) resulted in significantly greater improvements in lung function compared to its individual components or placebo.[3] Specifically, the mean change from baseline in morning pre-dose forced expiratory volume in 1 second (FEV1) was greater with the combination therapy (0.19 L) than with budesonide pMDI (0.10 L), formoterol dry powder inhaler (DPI) (-0.12 L), or placebo (-0.17 L).[3] Furthermore, a study evaluating a single inhaler for both maintenance and reliever therapy in patients with moderate to severe asthma found that this approach prolonged the time to the first severe exacerbation and reduced the overall number of severe exacerbations compared to a higher maintenance dose of budesonide alone.[4]
Patient-reported outcomes also favor the combination therapy. In a 12-week study, patients receiving budesonide/formoterol reported significantly greater improvements in the Asthma Quality of Life Questionnaire (AQLQ) scores and overall asthma control compared to placebo.[5]
Efficacy in Chronic Obstructive Pulmonary Disease (COPD)
In patients with moderate to very severe COPD, the budesonide-formoterol combination has been shown to improve lung function and reduce the frequency of exacerbations.
A 6-month, randomized, double-blind, placebo-controlled trial in 1,704 patients demonstrated that budesonide/formoterol pMDI (320/9 µg) significantly improved pre-dose FEV1 compared to formoterol alone and 1-hour post-dose FEV1 compared to budesonide alone.[6] Another 6-month study, the RISE trial, showed that budesonide/formoterol pMDI resulted in a 24% reduction in the annual rate of exacerbations compared to formoterol DPI.[7]
A meta-analysis of seven randomized controlled trials confirmed that the combination therapy of budesonide/formoterol led to significant improvements in pre-dose FEV1 compared to budesonide alone, formoterol alone, and placebo in patients with stable COPD.[8] Furthermore, a 12-month study demonstrated that the combination therapy significantly reduced the mean number of severe exacerbations per patient per year by 24% versus placebo and 23% versus formoterol.[9]
Safety Profile
Across numerous clinical trials, the budesonide-formoterol combination has been generally well-tolerated, with a safety profile comparable to its individual components.[3][6][7] Common adverse events reported in asthma trials include nasopharyngitis, headache, and upper respiratory tract infection. In COPD trials, commonly reported adverse events include nasopharyngitis, oral candidiasis, and bronchitis.[10] The incidence of pneumonia, a concern with inhaled corticosteroid use in COPD, was not found to be increased with the budesonide/formoterol combination in several key studies.[6][7]
Experimental Protocols
The following provides a generalized experimental protocol for a typical randomized, double-blind, placebo-controlled, parallel-group study evaluating the efficacy and safety of a fixed-dose budesonide-formoterol combination inhaler.
1. Study Population:
-
Inclusion Criteria: Patients aged 12 years or older with a documented diagnosis of persistent asthma or moderate to very severe COPD. For asthma trials, patients are typically required to be symptomatic on their current inhaled corticosteroid (ICS) therapy. For COPD trials, a history of exacerbations is often an inclusion criterion. Specific lung function criteria (e.g., pre-bronchodilator FEV1 % predicted) are also defined.
-
Exclusion Criteria: History of life-threatening asthma exacerbation, current respiratory tract infection, significant comorbidities that could interfere with the study, and known hypersensitivity to the study drugs.
2. Study Design:
-
Run-in Period: A 2- to 4-week run-in period is common, during which patients may be switched to a standardized dose of an ICS to establish a stable baseline.
-
Randomization: Eligible patients are randomized in a double-blind manner to receive one of the following treatments, typically administered as two inhalations twice daily:
-
Budesonide/formoterol combination inhaler
-
Budesonide inhaler alone
-
Formoterol inhaler alone
-
Placebo inhaler
-
-
Treatment Duration: The treatment period typically ranges from 12 weeks to 12 months.
3. Efficacy Assessments:
-
Pulmonary Function: The primary efficacy endpoint is often the change from baseline in pre-dose FEV1. Other lung function parameters, such as post-dose FEV1 and peak expiratory flow (PEF), are also measured at various time points throughout the study.
-
Exacerbation Rate: For longer-term studies, the frequency and severity of asthma or COPD exacerbations are key secondary endpoints. An exacerbation is typically defined as a worsening of symptoms requiring treatment with systemic corticosteroids or hospitalization.
-
Patient-Reported Outcomes: Standardized questionnaires, such as the Asthma Quality of Life Questionnaire (AQLQ) and the St. George's Respiratory Questionnaire (SGRQ) for COPD, are used to assess the impact of treatment on patients' quality of life.[5][9] Symptom diaries are also used to track daily symptoms and rescue medication use.
4. Safety Assessments:
-
Adverse events are monitored and recorded at each study visit.
-
Vital signs, physical examinations, and clinical laboratory tests are performed at regular intervals.
5. Statistical Analysis:
-
The primary efficacy analysis is typically performed on the intent-to-treat population.
-
Appropriate statistical models, such as analysis of covariance (ANCOVA), are used to compare treatment groups, with adjustments for baseline values and other relevant covariates.
Data Presentation
Table 1: Key Efficacy Outcomes in Asthma Trials
| Study (Reference) | Treatment Arms | Duration | Primary Efficacy Endpoint | Key Findings |
| Noonan et al.[3] | Bud/Form pMDI (320/9 µg), Bud pMDI (320 µg), Form DPI (9 µg), Placebo | 12 weeks | Change from baseline in morning pre-dose FEV1 | Bud/Form showed significantly greater improvement in FEV1 vs. monotherapies and placebo. |
| Scicchitano et al.[4] | Bud/Form single inhaler therapy (maintenance and reliever) vs. higher-dose Bud | 12 months | Time to first severe exacerbation | Bud/Form prolonged time to first severe exacerbation and reduced exacerbation risk by 39% vs. higher-dose Bud. |
| Corren et al.[5] | Bud/Form pMDI (320/9 µg), Bud pMDI (320 µg), Form DPI (9 µg), Placebo | 12 weeks | Change from baseline in AQLQ(S) score | Bud/Form showed significantly greater improvements in AQLQ(S) scores vs. placebo. |
Table 2: Key Efficacy Outcomes in COPD Trials
| Study (Reference) | Treatment Arms | Duration | Primary Efficacy Endpoint | Key Findings |
| Tashkin et al.[6] | Bud/Form pMDI (320/9 µg), Bud/Form pMDI (160/9 µg), Bud pMDI (320 µg), Form DPI (9 µg), Placebo | 6 months | Change from baseline in pre-dose and 1-hour post-dose FEV1 | Bud/Form (320/9 µg) significantly improved both pre-dose and post-dose FEV1 vs. respective monotherapies. |
| Ferguson et al. (RISE)[7] | Bud/Form pMDI (320/9 µg) vs. Form DPI (9 µg) | 6 months | Annual rate of exacerbations | Bud/Form reduced the annual rate of exacerbations by 24% vs. Formoterol. |
| Szafranski et al.[9] | Bud/Form (320/9 µg), Bud (400 µg), Form (9 µg), Placebo | 12 months | Rate of severe exacerbations | Bud/Form reduced the mean number of severe exacerbations by 24% vs. placebo and 23% vs. formoterol. |
Visualizations
References
- 1. Budesonide/formoterol combination in COPD: a US perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Efficacy and safety of budesonide and formoterol in one pressurised metered-dose inhaler in adults and adolescents with moderate to severe asthma: a randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of budesonide/formoterol single inhaler therapy versus a higher dose of budesonide in moderate to severe asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Patient-reported outcomes in adults with moderate to severe asthma after use of budesonide and formoterol administered via 1 pressurized metered-dose inhaler - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of budesonide and formoterol in one pressurized metered-dose inhaler in patients with moderate to very severe chronic obstructive pulmonary disease: results of a 6-month randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of budesonide/formoterol pressurized metered-dose inhaler on exacerbations versus formoterol in chronic obstructive pulmonary disease: The 6-month, randomized RISE (Revealing the Impact of Symbicort in reducing Exacerbations in COPD) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative Efficacy of Budesonide/Formoterol with Budesonide, Formoterol or Placebo for Stable Chronic Obstructive Pulmonary Disease: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. COPD Clinical Trial Data for SYMBICORT® 160/4.5 (budesonide/formoterol fumarate dihydrate) Inhalation Aerosol [symbicorttouchpoints.com]
Establishing Bioequivalence for Generic Budesonide Inhalation Suspension: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and data required to establish bioequivalence (BE) for generic budesonide (B1683875) inhalation suspension, aligning with regulatory expectations, particularly from the U.S. Food and Drug Administration (FDA).
Introduction
Budesonide inhalation suspension is a locally acting corticosteroid used for the maintenance treatment of asthma. For a generic version to be approved, it must be demonstrated to be bioequivalent to the reference listed drug (RLD), meaning it is expected to have the same clinical effect and safety profile. Establishing bioequivalence for inhaled products is complex due to the critical role of the delivery device and formulation in drug deposition in the lungs.[1]
The FDA provides product-specific guidance for budesonide inhalation suspension, outlining a stepwise approach to demonstrating bioequivalence.[2][3] This typically involves a series of in vitro tests, and in some cases, in vivo studies.[2]
Pathway to Establishing Bioequivalence
The determination of bioequivalence for budesonide inhalation suspension can follow different pathways, primarily relying on in vitro data, but sometimes requiring in vivo studies. The choice of pathway often depends on the similarity of the generic product's formulation to the RLD.
In Vitro Bioequivalence Studies
For generic budesonide inhalation suspension that is qualitatively (Q1) and quantitatively (Q2) the same as the RLD, bioequivalence may be established through in vitro studies alone.[2] These studies are designed to compare the performance of the test and reference products under controlled laboratory conditions.
Experimental Protocols for In Vitro Studies
The following are key in vitro tests recommended by the FDA to demonstrate bioequivalence for budesonide inhalation suspension.[2][3]
-
Aerodynamic Particle Size Distribution (APSD):
-
Objective: To compare the particle size distribution of the aerosolized drug, which is critical for determining the site of deposition in the lungs.
-
Methodology: A multi-stage cascade impactor, such as the Andersen Cascade Impactor (ACI) or Next Generation Impactor (NGI), is used. The test is performed using a standard jet nebulizer and compressor system (e.g., Pari LC Plus Nebulizer with a Pari Master compressor) at a specified flow rate.[2] The amount of budesonide deposited on each stage of the impactor is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC). Key parameters derived from the APSD data include Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD).
-
-
Delivered Dose Uniformity:
-
Objective: To ensure that each dose delivered from the nebulizer is consistent.
-
Methodology: The nebulizer is operated for a specified period, and the aerosolized drug is captured on a filter. The amount of budesonide on the filter is then quantified. This is repeated for multiple units to assess dose uniformity.
-
-
Particle Size Distribution of the Drug Substance in the Suspension:
-
Objective: To characterize the particle size of the suspended budesonide in the formulation before nebulization.
-
Methodology: Laser diffraction is a commonly used technique to measure the particle size distribution of the drug substance in the suspension.[4]
-
-
Other In Vitro Tests: Additional tests may include evaluation of drug polymorphism, crystal habit, and droplet size distribution of the nebulized aerosol.[2][5]
Illustrative In Vitro Bioequivalence Data
The following table presents illustrative data for key in vitro bioequivalence parameters. The acceptance criteria are typically based on statistical analyses such as Population Bioequivalence (PBE).[5]
| Parameter | Test Product (Generic) | Reference Product (RLD) | Acceptance Criteria (Illustrative) |
| Aerodynamic Particle Size Distribution | |||
| Mass Median Aerodynamic Diameter (MMAD) (µm) | 4.5 ± 0.3 | 4.7 ± 0.4 | 90% CI of the ratio within 80-125% |
| Geometric Standard Deviation (GSD) | 1.8 ± 0.1 | 1.9 ± 0.1 | Similar GSD values |
| Fine Particle Fraction (<5 µm) (%) | 45 ± 5 | 42 ± 6 | 90% CI of the ratio within 80-125% |
| Delivered Dose Uniformity | |||
| Mean Delivered Dose (mg) | 0.48 ± 0.05 | 0.50 ± 0.06 | 90% CI of the ratio within 80-125% |
| Particle Size in Suspension | |||
| d(0.5) (µm) | 2.5 ± 0.2 | 2.6 ± 0.3 | Similar particle size distributions |
Note: The data in this table is for illustrative purposes only and does not represent actual study results.
In Vivo Bioequivalence Studies
If a generic budesonide inhalation suspension is not Q1/Q2 the same as the RLD, or if in vitro studies fail to demonstrate equivalence, in vivo studies may be necessary.[2] These studies are typically pharmacokinetic in nature and are conducted in healthy adult subjects.
Experimental Protocol for In Vivo Pharmacokinetic Studies
-
Objective: To compare the rate and extent of systemic absorption of budesonide from the test and reference products.
-
Study Design: A randomized, single-dose, two-period, two-sequence crossover design is commonly employed.[6] A washout period of at least 7 days is maintained between the two treatment periods.
-
Subjects: Healthy adult male and female volunteers.
-
Procedure: Subjects receive a single dose of the test or reference product via nebulization. To prevent absorption from the gastrointestinal tract (swallowed portion of the drug), activated charcoal may be administered.[6] Blood samples are collected at predetermined time points post-dose, and plasma concentrations of budesonide are measured using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Parameters: The primary pharmacokinetic parameters for bioequivalence assessment are the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax).[7]
Illustrative In Vivo Bioequivalence Data
The following table provides an example of how pharmacokinetic data from a bioequivalence study would be presented. The 90% confidence intervals for the geometric mean ratios of Cmax and AUC must fall within the acceptance range of 80.00% to 125.00%.[7]
| Pharmacokinetic Parameter | Test Product (Generic) (Mean ± SD) | Reference Product (RLD) (Mean ± SD) | Geometric Mean Ratio (Test/Reference) | 90% Confidence Interval |
| Cmax (pg/mL) | 550 ± 150 | 575 ± 160 | 95.7% | 85.5% - 107.2% |
| AUC0-t (pgh/mL) | 2500 ± 700 | 2600 ± 750 | 96.2% | 88.9% - 104.1% |
| AUC0-inf (pgh/mL) | 2800 ± 800 | 2900 ± 850 | 96.6% | 89.3% - 104.5% |
Note: The data in this table is for illustrative purposes only and does not represent actual study results.
Conclusion
Establishing bioequivalence for generic budesonide inhalation suspension requires a rigorous, multi-faceted approach. For formulations that are Q1/Q2 the same as the reference product, a comprehensive suite of in vitro tests can be sufficient to demonstrate bioequivalence. In cases where the formulation differs, or if in vitro data is not conclusive, in vivo pharmacokinetic studies are necessary to confirm equivalent systemic exposure. A thorough understanding of the regulatory guidance and meticulous execution of these studies are paramount for the successful development and approval of a generic budesonide inhalation suspension product.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. ondrugdelivery.com [ondrugdelivery.com]
- 5. International Guidelines for Bioequivalence of Locally Acting Orally Inhaled Drug Products: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic study for the establishment of bioequivalence of two inhalation treatments containing budesonide plus formoterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Correlating In Vitro Release with In Vivo Performance of Budesonide Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of effective drug delivery systems for budesonide (B1683875), a potent corticosteroid, is crucial for optimizing its therapeutic efficacy and minimizing systemic side effects. A key aspect of this development is establishing a reliable in vitro-in vivo correlation (IVIVC), which can predict the in vivo performance of a formulation based on its in vitro release characteristics. This guide provides a comparative overview of different budesonide formulations, focusing on the correlation between their in vitro release profiles and in vivo performance. While the primary focus is on advanced formulations, it is important to note a significant gap in the publicly available literature regarding lipid-based parenteral products (LPPs) for budesonide. Therefore, this guide will draw upon data from lipid-based formulations for other routes of administration, such as inhalation, and compare them with other advanced delivery systems for which data is available.
Data Presentation: A Comparative Analysis of Budesonide Formulations
The following tables summarize quantitative data from various studies on different budesonide formulations, highlighting in vitro release characteristics and corresponding in vivo pharmacokinetic parameters. This allows for a direct comparison of their performance.
Table 1: In Vitro Dissolution/Release of Budesonide from Various Formulations
| Formulation Type | In Vitro Method | Time Point | Cumulative Release (%) | Reference |
| Large Porous Particles (LPPs) for Inhalation | ||||
| LPP-1 (Fast Release) | USP Apparatus IV | 1 h | ~70 | [1] |
| LPP-2 (Medium Release) | USP Apparatus IV | 1 h | ~50 | [1] |
| LPP-3 (Slow Release) | USP Apparatus IV | 1 h | ~30 | [1] |
| Mucoadhesive Microspheres for Pulmonary Delivery | ||||
| Formulation F5 | USP Dissolution Apparatus | 12 h | 81.8 | [2] |
| Controlled-Release Capsules (Oral) | ||||
| Formulation F6 | USP Apparatus I (pH 1.2 for 2h, then pH 7.5) | 10 h | ~90 | [3] |
| Oral Suspension (BOS) | Not specified | Not specified | Faster than ENTOCORT EC | |
| ENTOCORT EC® (Oral Capsules) | Not specified | Not specified | Slower than BOS |
Table 2: In Vivo Pharmacokinetic Parameters of Budesonide from Various Formulations in Healthy Adults (unless specified)
| Formulation Type | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Large Porous Particles (LPPs) for Inhalation (in rats) | 350 µg/kg | Varies with release rate | Not specified | Varies with release rate | Not specified | [1] |
| Oral Suspension (BOS) | 2 mg | 0.47 | 1.5 | 1.34 | 13.6 (calculated) | |
| ENTOCORT EC® (Oral Capsules) | 9 mg | 0.66 | 4.0 | 4.00 | 9 (reported) | [4] |
| HFA pMDI (Inhalation) | Not specified | 0.89 (ratio to CFC) | 0.68 | 1.03 (ratio to CFC) | Not specified | [5] |
| CFC pMDI (Inhalation) | Not specified | Not specified | 0.52 | Not specified | Not specified | [5] |
| Intravenous (in rats) | 0.2 mg/100g | Not applicable | Not applicable | Not applicable | 100 | [6] |
Note: Direct comparison of pharmacokinetic data should be done with caution due to differences in administration routes, doses, and study populations (human vs. animal).
Experimental Protocols: Methodologies for Key Experiments
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from the cited literature.
In Vitro Release/Dissolution Testing:
-
Large Porous Particles (LPPs) for Inhalation: The in vitro release of budesonide from LPPs was studied using a USP Apparatus IV (flow-through cell) to simulate the conditions in the lung. The release medium was phosphate-buffered saline (PBS) at pH 7.4, maintained at 37°C. Samples were collected at various time points and analyzed by HPLC to determine the concentration of released budesonide.[1]
-
Mucoadhesive Microspheres for Pulmonary Delivery: An in-vitro drug release study was performed using a USP dissolution test apparatus. The microspheres were placed in the basket of the apparatus, and the dissolution study was conducted for 24 hours in a phosphate (B84403) buffer (pH 6.8) medium at 37 ± 0.5°C with a rotation speed of 100 rpm. Samples were withdrawn at regular intervals and analyzed using a UV spectrophotometer at 246 nm.[2]
-
Controlled-Release Capsules (Oral): The dissolution of budesonide from enteric-coated pellets was evaluated for two hours in a pH 1.2 buffer, followed by 10 hours in a phosphate buffer of pH 7.5.[3] The assay of the enteric-coated pellets involved sonication in acetonitrile (B52724) and buffer, followed by filtration and analysis.[3]
In Vivo Pharmacokinetic Studies:
-
Oral Formulations (BOS vs. ENTOCORT EC®): A single-center, open-label, crossover study was conducted in healthy adult volunteers. Participants received a single oral dose of BOS 2 mg and ENTOCORT EC 9 mg under fasting conditions, with a 48-hour washout period between treatments. Blood samples were collected at predetermined time points, and plasma concentrations of budesonide were determined using a validated analytical method. Pharmacokinetic parameters were calculated using non-compartmental analysis.
-
Inhaled Formulations (HFA vs. CFC pMDI): A randomized, double-blind, crossover study was conducted in patients with asthma. Patients received budesonide via either an HFA or CFC pressurized metered-dose inhaler (pMDI). Blood samples were collected over 12 hours to determine the pharmacokinetic profile of budesonide. Plasma concentrations were measured, and pharmacokinetic parameters such as AUC and Cmax were calculated.[5]
-
Inhaled Formulations in Rats: Three different inhaled formulations of budesonide were administered intratracheally to rats at a dose of 0.2 mg per 100 g body weight. For intravenous administration, a budesonide solution was injected through the tail vein. Blood samples were collected at various time points to determine the plasma concentration of budesonide.[6]
Mandatory Visualizations: Diagrams of Experimental Workflows and Pathways
Visual representations are essential for understanding complex experimental processes and biological relationships. The following diagrams were created using the DOT language.
Caption: Workflow for In Vitro Release Testing of Budesonide Formulations.
Caption: Workflow for In Vivo Pharmacokinetic Studies of Budesonide.
Caption: Simplified Signaling Pathway for Budesonide's Mechanism of Action.
References
- 1. kinampark.com [kinampark.com]
- 2. jddtonline.info [jddtonline.info]
- 3. johronline.com [johronline.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic and pharmacodynamic comparison of hydrofluoroalkane and chlorofluorocarbon formulations of budesonide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro - in vivo - in silico approach in the development of inhaled drug products: Nanocrystal-based formulations with budesonide as a model drug - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of budesonide and fluticasone on asthma control in pediatric populations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two commonly prescribed inhaled corticosteroids (ICS), budesonide (B1683875) and fluticasone (B1203827), for the management of asthma in children. The information presented is based on a review of clinical trial data and pharmacological studies, aimed at informing research, scientific evaluation, and drug development in the field of pediatric respiratory medicine.
Clinical Efficacy
Inhaled corticosteroids are the cornerstone of persistent asthma management in children, and both budesonide and fluticasone have demonstrated significant efficacy in improving asthma control. Clinical studies have evaluated their comparative effectiveness based on various parameters, including symptom control, lung function, and the need for rescue medication.
A pilot randomized controlled trial involving children aged 4 to 7 with moderate to severe asthma showed that both budesonide and fluticasone propionate (B1217596) significantly improved Asthma Control Test (ACT) scores, as well as daily and nocturnal symptoms and cough rates over a three-month period.[1][2][3] However, the study found that fluticasone propionate was markedly superior to budesonide in enhancing ACT scores and reducing the need for salbutamol (B1663637) (rescue medication).[4][1][2][3][5][6]
Specifically, the average ACT scores in the fluticasone group were significantly higher in the second (21.68 ± 3.32) and third months (24.84 ± 2.67) compared to the budesonide group (18.52 ± 3.32 and 22.48 ± 4.12, respectively).[1][2][3]
Another study comparing the two drugs in pediatric patients with mild-to-moderate asthma found that while both groups showed improved peak expiratory flow (PEF) after three months, the improvement was more rapid in the budesonide group in the first month, although the difference was not statistically significant.[7] Conversely, the fluticasone group exhibited a more significant reduction in exhaled nitric oxide, an indicator of airway inflammation, in the first month.[7]
The following table summarizes the key efficacy data from a comparative study:
| Performance Indicator | Budesonide | Fluticasone Propionate | Key Findings | Citations |
| Asthma Control Test (ACT) Score (Month 2) | 18.52 ± 3.32 | 21.68 ± 3.32 | Fluticasone group showed significantly higher scores. | [1][2][3] |
| Asthma Control Test (ACT) Score (Month 3) | 22.48 ± 4.12 | 24.84 ± 2.67 | Fluticasone group maintained significantly higher scores. | [1][2][3] |
| Rescue Medication Use (Salbutamol) | Higher | Notably Reduced | Requirement for salbutamol was significantly lower in the fluticasone group throughout the three months. | [4][1][2][3][5][6] |
| Improvement in Peak Expiratory Flow (PEF) | More rapid initial improvement | Sustained improvement | Budesonide group showed a non-significant trend towards faster PEF improvement in the first month. | [7] |
| Reduction in Exhaled Nitric Oxide (FeNO) | Less significant reduction | More significant reduction | Fluticasone group had a better anti-inflammatory response in the first month based on FeNO levels. | [7] |
Safety Profile: Impact on Growth
A significant consideration in the long-term use of inhaled corticosteroids in children is their potential impact on growth velocity. Studies have directly compared budesonide and fluticasone in this regard.
A randomized, double-blind study in children aged 6-9 years with persistent asthma found that fluticasone propionate had a significantly lower impact on growth velocity compared to a therapeutically equivalent dose of budesonide.[8][9] Over a 12-month treatment period, the adjusted mean growth velocity was 5.5 cm/year in the fluticasone group versus 4.6 cm/year in the budesonide group.[8][9] Importantly, asthma control was similar in both treatment groups, suggesting that the difference in growth effect was not due to variations in asthma management.[8][9]
| Safety Parameter | Budesonide | Fluticasone Propionate | Key Findings | Citations |
| Adjusted Mean Growth Velocity (cm/year) | 4.6 | 5.5 | Fluticasone had a significantly lower impact on childhood growth velocity. | [8][9] |
| Drug-related Adverse Events | 2% | 3% | Both drugs were generally well-tolerated. | [8][9] |
Experimental Protocols
The clinical trials cited in this guide employed rigorous methodologies to compare the efficacy and safety of budesonide and fluticasone. Below are summaries of the key experimental protocols.
Randomized Controlled Trial on Asthma Control
-
Study Design: A randomized, open-label, controlled trial.
-
Participants: Children aged 4 to 7 years with moderate to severe persistent asthma.
-
Intervention: Participants were randomly assigned to receive either inhaled budesonide (400 mcg daily) or inhaled fluticasone propionate (250 mcg daily) for a duration of 3 months.
-
Primary Outcome Measures:
-
Asthma Control Test (ACT): The Childhood Asthma Control Test (C-ACT) was administered monthly. The C-ACT is a validated 7-item questionnaire for children aged 4-11.[5][10][11][12] Four questions are answered by the child (regarding symptoms, activity limitation, coughing, and nocturnal awakenings) and three by the parent/caregiver (regarding daytime complaints, wheezing, and awakenings).[5][10][12] Scores range from 0 (poor control) to 27 (optimal control), with a score of 19 or less indicating uncontrolled asthma.[10][11]
-
Symptom Scores: Daily and nocturnal asthma symptoms, as well as cough frequency, were recorded.
-
Rescue Medication Use: The frequency of salbutamol use was documented.
-
-
Data Analysis: Statistical analysis was performed to compare the outcomes between the two treatment groups.[1]
Study on Growth Velocity
-
Study Design: A randomized, double-blind, parallel-group study.[8][9]
-
Participants: Children aged 6 to 9 years with persistent asthma and normal growth velocity during a 6-month run-in period without inhaled corticosteroids.[8][9]
-
Intervention: Participants were randomized to 12 months of treatment with either fluticasone propionate (100 mcg twice daily) or budesonide (200 mcg twice daily).[8][9]
-
Primary Outcome Measure:
-
Secondary Outcome Measures:
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of both budesonide and fluticasone are mediated through their interaction with the glucocorticoid receptor (GR). Upon binding, the activated GR complex translocates to the nucleus and modulates the transcription of target genes, leading to the suppression of pro-inflammatory mediators and the upregulation of anti-inflammatory proteins.[13][14] While the general mechanism is similar, differences in their molecular pharmacology, such as receptor binding affinity and dissociation rates, may contribute to variations in their clinical profiles.[15] Fluticasone propionate has been shown to have a higher binding affinity and a slower rate of dissociation from the glucocorticoid receptor compared to budesonide.[15]
Below are diagrams illustrating the generalized glucocorticoid signaling pathway and a typical workflow for a pediatric asthma clinical trial.
References
- 1. ijaai.tums.ac.ir [ijaai.tums.ac.ir]
- 2. atsjournals.org [atsjournals.org]
- 3. Comparing Budesonide and Fluticasone Propionate in Children with Moderate to Severe Asthma: A Pilot Randomized Controlled Trial | Iranian Journal of Allergy, Asthma and Immunology [ijaai.tums.ac.ir]
- 4. partnersforkids.org [partnersforkids.org]
- 5. Measurement characteristics of the childhood Asthma-Control Test and a shortened, child-only version - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparing Budesonide and Fluticasone Propionate in Children with Moderate to Severe Asthma: A Pilot Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluticasone versus beclomethasone or budesonide for chronic asthma in adults and children - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JMIR Research Protocols - Lung Function Variability in Children and Adolescents With and Without Asthma (LUV Study): Protocol for a Prospective, Nonrandomized, Clinical Trial [researchprotocols.org]
- 9. A comparison of the relative growth velocities with budesonide and fluticasone propionate in children with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. greenhillspeds.com [greenhillspeds.com]
- 12. asthma.org.au [asthma.org.au]
- 13. What is the mechanism of action of Budesonide? [synapse.patsnap.com]
- 14. sites.pitt.edu [sites.pitt.edu]
- 15. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]
Safety Operating Guide
Proper Disposal of Pneumocort (Budesonide) Inhalers in a Laboratory Setting
The proper disposal of Pneumocort and its active ingredient, budesonide (B1683875), is crucial for environmental safety and regulatory compliance within research, scientific, and drug development environments. Budesonide is recognized as harmful to aquatic life with long-lasting effects, and improper disposal can introduce active pharmaceutical ingredients into the ecosystem.[1][2] Furthermore, pressurized inhaler canisters present physical hazards if not handled correctly.[3][4]
Hazard Identification and Key Disposal Considerations
Before disposal, it is essential to understand the hazards associated with this compound (budesonide). The active ingredient is classified with several hazard statements, underscoring the need for careful handling and disposal.
| Hazard Classification | Description |
| Human Health Hazards | Harmful if swallowed, may cause an allergic skin reaction, suspected of damaging the unborn child, and causes damage to organs through prolonged or repeated exposure.[1][5] |
| Environmental Hazards | Harmful to aquatic life with long-lasting effects.[1] Waste, even in small quantities, should never be discharged into drains, sewers, or watercourses.[1] |
| Physical Hazards of Inhaler | Pressurized canisters may explode if punctured or exposed to high temperatures, such as in an incinerator.[3][4][6] |
| Residual Medication | Inhalers that seem empty can still contain residual medication and propellant.[3][7] |
Step-by-Step Disposal Protocol for this compound Inhalers
The following protocol outlines the recommended procedures for the safe disposal of this compound inhalers in a laboratory setting. This process is designed to mitigate environmental contamination and ensure workplace safety.
1. Segregation and Collection:
-
Designate a specific, clearly labeled waste container for used, partially used, and expired this compound inhalers.
-
This container should be separate from general laboratory waste and other chemical waste streams.
2. Do Not Discard in General Trash or Medical Waste:
-
This compound inhalers should not be disposed of in standard household or laboratory trash bins to prevent the release of propellants and active drug compounds into the environment.[3]
-
They should also not be placed in sharps containers or typical medical waste bins.[7]
3. Recommended Disposal Pathways:
-
Accredited Waste Disposal Contractor: The preferred method of disposal is through an accredited contractor for incineration at an approved facility.[1] This ensures the complete destruction of the active pharmaceutical ingredient and the safe management of the pressurized canister.
-
Pharmaceutical Take-Back Programs: Investigate if local pharmacies or the manufacturer offer take-back or recycling programs for inhalers.[3][8] These programs are designed to handle the specific challenges of inhaler disposal.
-
Hazardous Waste Collection: If a take-back program is unavailable, the inhalers should be managed as hazardous waste. Contact your institution's Environmental Health and Safety (EHS) department for guidance on collection and disposal procedures in accordance with local, state, and national regulations.[2][3]
4. Handling of Spills:
-
In the event of a leak or spill of the budesonide suspension:
-
Wear appropriate personal protective equipment (PPE), including gloves.[1]
-
Moisten the spilled material with water to prevent dust generation.[1]
-
Absorb the spill using sand, earth, or another suitable adsorbent material.[2]
-
Transfer the contaminated material into a sealed container for disposal as hazardous waste.[1]
-
Wash the spillage area thoroughly with water, ensuring the runoff does not enter drains or sewers.[1][2]
-
Experimental Protocols
This document provides operational guidance and does not cite specific experimental protocols. The disposal procedures are based on safety data sheets and environmental safety guidelines.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound inhalers.
Caption: Decision workflow for the proper disposal of this compound inhalers.
References
- 1. astrazeneca.com.au [astrazeneca.com.au]
- 2. astrazeneca.com.au [astrazeneca.com.au]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. securewaste.net [securewaste.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fda.gov [fda.gov]
- 7. medprodisposal.com [medprodisposal.com]
- 8. How to Dispose of Expired Inhalers | Eco Medical [ecomedicalwaste.com]
Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for Pneumocort (Budesonide)
For researchers, scientists, and drug development professionals, ensuring safety during the handling of pharmaceutical compounds is paramount. This document provides essential, immediate safety and logistical information for handling Pneumocort, a corticosteroid containing the active ingredient budesonide (B1683875).[1][2][3] Adherence to these procedural guidelines is critical to minimize exposure and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Budesonide, the active component of this compound, is a potent corticosteroid.[1][3] While therapeutic when used as prescribed, occupational exposure can pose risks. The Safety Data Sheet (SDS) for budesonide classifies it as a substance that can cause skin and eye irritation, may cause an allergic skin reaction, and is suspected of damaging fertility or the unborn child.[4][5][6] Therefore, a comprehensive PPE strategy is essential.
Recommended Personal Protective Equipment for Handling this compound:
| PPE Category | Item | Specifications and Use Case |
| Eye Protection | Safety glasses with side shields or goggles | To be worn at all times in the laboratory to protect against splashes or airborne particles.[7] |
| Hand Protection | Impermeable gloves (e.g., latex, nitrile) | Should be worn when there is a risk of skin contact.[7] Gloves should be changed regularly and immediately if contaminated. |
| Body Protection | Laboratory coat or protective clothing | To prevent contamination of personal clothing.[7] |
| Respiratory Protection | NIOSH-approved respirator | Required when there is a potential for aerosolization or dust generation, such as during spill cleanup or when handling the pure powder.[4] |
Operational and Disposal Plans: A Step-by-Step Guide
Proper operational procedures and waste disposal are critical for minimizing exposure and environmental contamination. The following workflows provide step-by-step guidance for routine handling and emergency situations.
Routine Handling of this compound:
The following diagram outlines the standard procedure for handling this compound in a laboratory setting to minimize exposure risk.
Spill Response Protocol:
In the event of a spill, a structured and immediate response is necessary to contain the material and protect personnel.
Disposal of Unused this compound and Contaminated Materials:
All unused this compound and materials that have come into contact with it must be treated as hazardous waste.
-
Unused Product: Dispose of contents and container to an approved waste disposal plant.[4] Do not allow the product to enter drains.[4]
-
Contaminated PPE and Materials: All disposable PPE (gloves, etc.) and cleaning materials should be placed in a sealed, labeled hazardous waste container for disposal according to institutional and local environmental regulations.
First Aid Measures
In the event of accidental exposure, immediate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[7] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water. If skin irritation or rash occurs, get medical advice/attention.[4] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[7] |
By adhering to these safety protocols, researchers and scientists can handle this compound (budesonide) with a high degree of safety, minimizing personal risk and ensuring a secure laboratory environment. Always consult the specific Safety Data Sheet for the product you are using for the most detailed and up-to-date information.
References
- 1. news-medical.net [news-medical.net]
- 2. Pulmicort: Side effects, dosage, how to use, and more [medicalnewstoday.com]
- 3. nps.org.au [nps.org.au]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. pharmacopoeia.com [pharmacopoeia.com]
- 7. nephronpharm.com [nephronpharm.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
